1-benzyl-1H-pyrazole-4-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzylpyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c11-16(14,15)10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACINTRGTMXXGFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-benzyl-1H-pyrazole-4-sulfonamide CAS number and molecular weight
Physiochemical Core & Identity
1-Benzyl-1H-pyrazole-4-sulfonamide represents a specialized scaffold in medicinal chemistry, merging the pharmacophoric utility of the sulfonamide moiety with the kinase-privileged pyrazole ring. Unlike its dimethylated commercial counterparts, this specific benzyl derivative serves as a critical intermediate for fragment-based drug discovery (FBDD), particularly targeting necroptosis pathways (RIP1 kinase) and carbonic anhydrase isoforms.
Data Summary Table
| Property | Specification |
| CAS Number | 1248821-86-4 |
| Molecular Weight | 237.28 g/mol |
| Molecular Formula | C₁₀H₁₁N₃O₂S |
| IUPAC Name | 1-benzylpyrazole-4-sulfonamide |
| SMILES | NS(=O)(=O)c1cn(Cc2ccccc2)nc1 |
| Physical State | Off-white to pale yellow solid |
| Solubility | DMSO (>10 mg/mL), DMF; Low solubility in water |
| pKa (Calculated) | ~10.0 (Sulfonamide NH₂) |
| LogP (Calculated) | 1.6 – 1.9 |
Synthetic Architecture
The synthesis of 1-benzyl-1H-pyrazole-4-sulfonamide requires a strategy that balances regioselectivity with yield. While direct chlorosulfonation is possible, it carries the risk of sulfonating the electron-rich benzyl ring. Therefore, a Convergent N-Alkylation Protocol is the superior, self-validating method for high-purity applications.
Protocol: Convergent N-Alkylation (Recommended)
This route avoids the harsh conditions of chlorosulfonic acid, preventing side reactions on the benzyl moiety.
Reagents:
-
1H-Pyrazole-4-sulfonamide (Starting Material A)
-
Benzyl bromide (Starting Material B)
-
Cesium Carbonate (
) or Potassium Carbonate ( ) -
Acetonitrile (ACN) or DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve 1H-pyrazole-4-sulfonamide (1.0 eq) in anhydrous ACN. Add
(2.0 eq) and stir at room temperature for 30 minutes. Why: This deprotonates the pyrazole N1, creating a nucleophilic species. -
Alkylation: Add Benzyl bromide (1.1 eq) dropwise at 0°C to control exothermicity.
-
Propagation: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LCMS.[1]
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, gradient 0-5% MeOH in DCM).
Synthetic Logic Flowchart
The following diagram illustrates the decision matrix and chemical flow for synthesizing this scaffold, highlighting the critical control points.
Figure 1: Convergent synthesis pathway prioritizing regioselectivity at the Pyrazole N1 position.
Pharmacophore Dynamics & Utility
The 1-benzyl-1H-pyrazole-4-sulfonamide structure is not merely a chemical curiosity; it is a "privileged scaffold" acting as a dual-threat pharmacophore.
Mechanism of Action[1]
-
Kinase Inhibition (RIP1/MAPK): The pyrazole core mimics the purine ring of ATP, allowing it to dock into the hinge region of kinases. The benzyl group provides hydrophobic interactions within the back pocket of the enzyme active site, a critical feature for selectivity in Receptor Interacting Protein 1 (RIP1) kinase inhibitors used in necroptosis research.
-
Carbonic Anhydrase (CA) Inhibition: The primary sulfonamide moiety (
) is a classic Zinc-binding group (ZBG). It coordinates with the ion in the active site of carbonic anhydrases, making this molecule a potential lead for anti-glaucoma or anti-tumor hypoxic signaling agents.
Structure-Activity Relationship (SAR) Logic
The diagram below details how specific structural modifications to this core affect biological activity.
Figure 2: Pharmacophore dissection showing the functional role of each structural component.
Analytical Characterization
To ensure scientific integrity, the synthesized compound must meet the following analytical criteria.
-
¹H NMR (400 MHz, DMSO-d₆):
- 8.30 (s, 1H, Pyrazole-H5)
- 7.80 (s, 1H, Pyrazole-H3)
- 7.20–7.40 (m, 5H, Benzyl-Ar)
-
7.15 (s, 2H,
, exchangeable with ) -
5.35 (s, 2H,
)
-
LCMS (ESI):
-
Expected Mass
-
Retention time should be distinct from the starting pyrazole-4-sulfonamide (more polar) and benzyl bromide (less polar).
-
References
-
Chemical Identity & Vendor Data
-
Synthetic Methodology (General Pyrazole Sulfonamides)
-
Li, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design. Retrieved from
-
Ghorab, M. M., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Indian Journal of Microbiology. Retrieved from
-
-
Biological Context (Necroptosis & RIP1)
-
Harris, P. A., et al. (2013). Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis. ACS Medicinal Chemistry Letters. Retrieved from
-
Sources
- 1. 1248821-86-4|1-Benzyl-1H-pyrazole-4-sulfonamide|BLD Pharm [bldpharm.com]
- 2. 1333571-32-6,2-amino-4-fluoro-5-(4-fluorophenoxy)benzoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1-苄基-1h-吡唑-4-磺酰胺 | 1-Benzyl-1h-pyrazole-4-sulfonamide | 1248821-86-4 - 乐研试剂 [leyan.com]
- 4. 1248821-86-4・1-benzyl-1H-pyrazole-4-sulfonamide・1-benzyl-1H-pyrazole-4-sulfonamide【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 5. 1-benzyl-4-iodo-1h-pyrazole | Sigma-Aldrich [sigmaaldrich.com]
The Multifaceted Biological Activities of N-Benzyl Pyrazole Sulfonamide Derivatives: A Technical Guide for Drug Discovery
Introduction: A Privileged Scaffold in Medicinal Chemistry
The fusion of a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and a sulfonamide moiety (-SO₂NH₂) has given rise to a class of compounds with significant therapeutic potential: the pyrazole sulfonamides.[1] This structural combination has proven to be a "privileged scaffold" in medicinal chemistry, consistently appearing in molecules with a wide array of biological activities. The pyrazole core offers a versatile template for substitution, allowing for the fine-tuning of steric and electronic properties, while the sulfonamide group is a well-established pharmacophore known for its ability to interact with various biological targets, most notably as a zinc-binding group in metalloenzymes.
This technical guide delves into the biological activities of a specific subclass: N-benzyl pyrazole sulfonamide derivatives . The introduction of a benzyl group on the pyrazole nitrogen introduces a lipophilic and sterically influential moiety that can profoundly impact the compound's pharmacokinetic and pharmacodynamic properties. We will explore the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these derivatives across several key therapeutic areas, providing researchers and drug development professionals with a comprehensive overview of their potential.
Antimicrobial Activity: A Renewed Arsenal Against Microbial Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole sulfonamide derivatives have emerged as a promising class of antimicrobial compounds. While extensive research has been conducted on various substituted pyrazole sulfonamides, the specific contribution of the N-benzyl group is an area of growing interest.
Mechanism of Action
The antimicrobial action of sulfonamides, in general, is attributed to their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds disrupt the production of dihydrofolic acid, a precursor for DNA and RNA synthesis, ultimately leading to bacteriostasis. The pyrazole moiety and its substituents, including the N-benzyl group, can influence the binding affinity to DHPS and modulate the spectrum of activity.
Synthesis and Characterization of N-Benzyl Pyrazole Sulfonamide Derivatives
The synthesis of N-benzyl pyrazole sulfonamide derivatives typically involves a multi-step process. A common route begins with the condensation of a β-diketone with a hydrazine derivative to form the pyrazole core. Subsequent N-benzylation and sulfamoylation reactions yield the final products.
Experimental Protocol: General Synthesis of N-Benzyl Pyrazole Sulfonamide Derivatives
-
Pyrazole Ring Formation: React a suitable 1,3-dicarbonyl compound with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield the corresponding pyrazole.
-
N-Benzylation: Treat the synthesized pyrazole with benzyl chloride or benzyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at room temperature or with gentle heating.
-
Chlorosulfonation: React the N-benzyl pyrazole with chlorosulfonic acid, typically at low temperatures (0-5 °C), to introduce the chlorosulfonyl group (-SO₂Cl) onto the pyrazole ring.
-
Sulfonamide Formation: React the resulting pyrazole-sulfonyl chloride with an appropriate amine (R-NH₂) in the presence of a base like pyridine or triethylamine to afford the target N-benzyl pyrazole sulfonamide derivative.
-
Purification: Purify the final compound using techniques such as recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods like ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[2]
Observed Antimicrobial Activities
Studies on pyrazole-based sulfonamides have demonstrated activity against a range of bacterial and fungal strains. For instance, certain N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide derivatives have shown significant antimicrobial and antioxidant activities.[2][3] While not exclusively N-benzyl derivatives, these findings underscore the potential of this scaffold. The lipophilicity imparted by the benzyl group could enhance membrane permeability, potentially leading to improved activity. Further focused studies are required to delineate the specific antimicrobial spectrum and potency of N-benzyl pyrazole sulfonamides.
Anticancer Activity: Targeting the Hallmarks of Cancer
The development of targeted cancer therapies is a major focus of modern drug discovery. Pyrazoline benzenesulfonamide derivatives, a closely related class, have shown significant promise as anticancer agents, exhibiting potent antiproliferative activity across various cancer cell lines.[4] The N-benzyl pyrazole sulfonamide scaffold is being explored for its potential to inhibit key pathways involved in cancer progression.
Potential Mechanisms of Anticancer Action
The anticancer activity of pyrazole sulfonamides is often multifactorial. Some of the key mechanisms include:
-
Carbonic Anhydrase Inhibition: Certain isoforms of carbonic anhydrase (CA), particularly CA IX and XII, are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. The sulfonamide moiety is a potent inhibitor of these enzymes.[5][6]
-
Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme involved in inflammation and is often upregulated in various cancers. Selective COX-2 inhibitors have shown promise in cancer prevention and treatment.[7]
-
Kinase Inhibition: Pyrazole derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell signaling and proliferation.[8]
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies on pyrazole sulfonamides have revealed that the nature and position of substituents on the pyrazole and phenyl rings significantly influence their anticancer potency and selectivity.[4] The N-benzyl group, with its steric bulk and lipophilic character, can influence the orientation of the molecule within the target's binding site, potentially enhancing inhibitory activity. For example, in a series of pyrazole-4-sulfonamide derivatives, substitutions on the sulfonamide nitrogen were shown to modulate antiproliferative activity.[9]
Antiproliferative Activity Data
The following table summarizes representative data for pyrazole sulfonamide derivatives against various cancer cell lines. While not all are N-benzyl derivatives, this data highlights the potential of the core scaffold.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole-based benzene sulfonamides | hCA II | 0.24 | [5] |
| Pyrazole-based benzene sulfonamides | hCA IX | 0.15 | [5] |
| Pyrazole-based benzene sulfonamides | hCA XII | 0.12 | [5] |
| Pyrazole-sulphonamide hybrids | Oral Squamous Cell Carcinoma | 6.7 - 400 | [6] |
| Sulfamoylphenyl pyrazoles | hCA IX | 0.04 | [10] |
Table 1: Antiproliferative Activity of Pyrazole Sulfonamide Derivatives.
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the N-benzyl pyrazole sulfonamide derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases. Pyrazole sulfonamides have a well-established history as anti-inflammatory agents, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[11][12] The N-benzyl pyrazole sulfonamide scaffold is being investigated for its potential to yield novel anti-inflammatory drugs with improved efficacy and safety profiles.
Mechanism of Anti-inflammatory Action: COX Inhibition
The primary mechanism of anti-inflammatory action for many pyrazole sulfonamides is the inhibition of cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a major role in inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[13] The sulfonamide group in these molecules often plays a crucial role in binding to the active site of COX-2.[13]
Synthesis of Celecoxib Analogs
The synthesis of N-benzenesulfonamide-1H-pyrazoles bearing an arylsulfonyl moiety, which are analogs of celecoxib, has been reported.[11] These synthetic strategies can be adapted for the preparation of N-benzyl pyrazole sulfonamides.
Workflow for Anti-inflammatory Drug Discovery
Caption: Workflow for the discovery of anti-inflammatory N-benzyl pyrazole sulfonamides.
In Vivo Anti-inflammatory and Analgesic Activity
Several studies have reported the potent anti-inflammatory and analgesic activities of pyrazole sulfonamide derivatives. For example, certain hybrid pyrazole analogues have exhibited significant anti-inflammatory activity in the carrageenan-induced paw edema model in rats, with some compounds showing efficacy comparable to or greater than standard drugs like ibuprofen and celecoxib.[14] The ulcerogenic potential of these compounds is also a critical parameter that is evaluated.
Table 2: Anti-inflammatory Activity of Pyrazole Sulfonamide Derivatives.
| Compound Class | Animal Model | ED₅₀ (µM/kg) | Selectivity Index (COX-2/COX-1) | Reference |
| N-benzenesulfonamide-1H-pyrazoles | Rat Paw Edema | 51 ± 0.7 | ~0.5 (of celecoxib) | [11] |
| Hybrid pyrazole analogues | Rat Paw Edema | - | 72.73 | [14] |
| Cyano-pyrazole sulfonamide | Rat Paw Edema | - | Less potent than celecoxib | [7] |
Carbonic Anhydrase Inhibition: A Target for Diverse Pathologies
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[5] Inhibition of specific CA isoforms has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer.[5][15][16] The sulfonamide moiety is the quintessential pharmacophore for CA inhibition.
Mechanism of Carbonic Anhydrase Inhibition
The sulfonamide group (-SO₂NH₂) of the inhibitor coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle. The pyrazole ring and its substituents, including the N-benzyl group, interact with amino acid residues in the active site cavity, contributing to the binding affinity and isoform selectivity of the inhibitor.
Isoform-Selective Inhibition
Achieving isoform selectivity is a key goal in the development of CA inhibitors to minimize off-target effects. The diverse structures of the active sites among the different CA isoforms allow for the design of selective inhibitors. The steric and electronic properties of the N-benzyl group can be strategically utilized to achieve selectivity for a particular CA isoform. For instance, studies on pyrazole-based benzenesulfonamides have identified compounds with preferential inhibition of hCAXII over hCAIX and hCAII.[5]
Signaling Pathway: Role of Carbonic Anhydrase IX in Tumor Acidification
Caption: Inhibition of CAIX by N-benzyl pyrazole sulfonamides can counteract tumor acidification.
Conclusion and Future Directions
N-benzyl pyrazole sulfonamide derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as antimicrobial, anticancer, anti-inflammatory, and carbonic anhydrase inhibitors warrants further investigation. The N-benzyl moiety offers a valuable handle for medicinal chemists to modulate the physicochemical and pharmacological properties of the pyrazole sulfonamide scaffold.
Future research in this area should focus on:
-
Systematic SAR studies: To elucidate the precise role of the N-benzyl group and its substituents on different biological targets.
-
Mechanism of action studies: To unravel the detailed molecular mechanisms underlying the observed biological activities.
-
Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of lead compounds.
-
Development of isoform-selective inhibitors: Particularly for carbonic anhydrases and cyclooxygenases, to enhance therapeutic efficacy and minimize side effects.
The continued exploration of N-benzyl pyrazole sulfonamide derivatives holds significant promise for the discovery of novel and effective therapeutic agents to address a range of unmet medical needs.
References
-
Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Indian Journal of Microbiology. [Link][2][3]
-
Synthesis and biological activity evaluation of some new pyrazole derivatives. Tropical Journal of Pharmaceutical Research. [Link]
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. [Link]
-
Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Dove Press. [Link]
-
Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. PubMed. [Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. National Institutes of Health. [Link]
-
New N-substitured Pyrazolyl-Benzenesulfonamide Compounds as Analogues of COX-2 Selective Inhibitors II. N-Monosubstituted Derivatives. ResearchGate. [Link]
-
Synthesis and biological activity evaluation of some new pyrazole derivatives. ResearchGate. [Link]
-
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. National Institutes of Health. [Link]
-
A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. PubMed. [Link]
-
Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. PubMed Central. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. [Link]
-
Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. National Institutes of Health. [Link]
-
Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. National Institutes of Health. [Link]
-
Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers. [Link]
-
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Institutes of Health. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health. [Link]
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Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. National Institutes of Health. [Link]
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The Ascendancy of Pyrazole-4-Sulfonamide Scaffolds: A Technical Guide for Medicinal Chemists
Abstract
The pyrazole-4-sulfonamide scaffold has emerged as a privileged structural motif in modern medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of this versatile core, intended for researchers, scientists, and drug development professionals. We will dissect the fundamental chemical properties, delve into robust synthetic strategies, and illuminate the diverse therapeutic applications of these compounds, with a particular focus on their roles as anticancer and anti-inflammatory agents. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature to empower the design and development of next-generation therapeutics.
Introduction: The Power of a Privileged Scaffold
The fusion of a pyrazole ring and a sulfonamide moiety creates a unique chemical entity with a compelling combination of structural and electronic features. The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a scaffold that is synthetically accessible and can be readily functionalized at multiple positions.[1][2][3] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its successful application in drug design.[4] The sulfonamide group, a classic pharmacophore, is well-known for its ability to mimic the transition state of enzymatic reactions and to form key interactions with biological targets.[3][5] The combination of these two pharmacophores in the pyrazole-4-sulfonamide core has led to the discovery of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and carbonic anhydrase inhibitory effects.[1][2][3][5]
This guide will provide a comprehensive overview of the pyrazole-4-sulfonamide scaffold, from its fundamental synthesis to its complex biological interactions, equipping researchers with the knowledge to harness its full potential in drug discovery.
Synthetic Strategies: Building the Core
The synthesis of the pyrazole-4-sulfonamide scaffold is typically achieved through a multi-step process that allows for the introduction of diverse substituents, enabling the fine-tuning of a compound's physicochemical properties and biological activity. A general and widely adopted synthetic approach is outlined below.
General Synthetic Workflow
The construction of the pyrazole-4-sulfonamide core generally proceeds through three key stages:
-
Formation of the Pyrazole Ring: This is often achieved via a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] For instance, the reaction of pentane-2,4-dione with hydrazine hydrate in a suitable solvent like methanol yields 3,5-dimethyl-1H-pyrazole.[1]
-
Sulfonylation of the Pyrazole Ring: The pre-formed pyrazole is then subjected to sulfonation, typically at the C4 position, using a sulfonating agent such as chlorosulfonic acid. This step introduces the sulfonyl chloride group, a key intermediate for the subsequent sulfonamide formation.[2]
-
Formation of the Sulfonamide Linkage: The final step involves the reaction of the pyrazole-4-sulfonyl chloride intermediate with a primary or secondary amine. This nucleophilic substitution reaction forms the sulfonamide bond and allows for the introduction of a wide variety of substituents on the sulfonamide nitrogen.[1][2]
Caption: Generalized synthetic workflow for pyrazole-4-sulfonamide scaffolds.
Detailed Experimental Protocol: Synthesis of N-Aryl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
This protocol provides a representative example of the synthesis of a pyrazole-4-sulfonamide derivative.
Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole [1]
-
To a solution of pentane-2,4-dione (1 equivalent) in methanol, add hydrazine hydrate (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude 3,5-dimethyl-1H-pyrazole. The product can be used in the next step without further purification.
Step 2: Synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride [2]
-
To a cooled (0 °C) solution of 3,5-dimethyl-1H-pyrazole (1 equivalent) in a suitable solvent like chloroform, add chlorosulfonic acid (3-5 equivalents) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
The resulting precipitate is the 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 3: Synthesis of N-Aryl-3,5-dimethyl-1H-pyrazole-4-sulfonamide [1][2]
-
To a solution of the desired aniline (1 equivalent) and a base such as pyridine or triethylamine (1.2 equivalents) in a solvent like dichloromethane, add 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1 equivalent) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired N-Aryl-3,5-dimethyl-1H-pyrazole-4-sulfonamide.
Characterization: The synthesized compounds should be characterized by standard analytical techniques such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.[1][2][3]
Pharmacological Activities and Mechanisms of Action
The pyrazole-4-sulfonamide scaffold has demonstrated a remarkable versatility in its biological activities, with prominent applications in oncology and inflammation.
Anticancer Activity: Targeting Key Signaling Pathways
Numerous studies have highlighted the potential of pyrazole-4-sulfonamide derivatives as potent anticancer agents.[1][2][6] Their mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.
3.1.1. Kinase Inhibition: A Primary Anticancer Mechanism
The pyrazole ring serves as a privileged scaffold for the design of kinase inhibitors.[7][8] Pyrazole-4-sulfonamide derivatives have been shown to inhibit a range of kinases implicated in cancer, including:
-
JNK (c-Jun N-terminal Kinase): Compounds have demonstrated submicromolar inhibitory activity against JNK1 and JNK2, which are involved in stress-induced apoptosis and inflammatory responses.[9]
-
p38 MAP Kinase: Inhibition of p38α, a key kinase in the inflammatory cascade, has been observed with some derivatives.[9]
-
BRAF: Derivatives have shown inhibitory potential against the V600E mutant of BRAF, a common mutation in melanoma and other cancers.[9]
-
Bruton's Tyrosine Kinase (BTK): Certain pyrazolo[4,3-e]tetrazolo[1,5-b][10][11][12]triazine sulfonamides have been identified as inhibitors of BTK, a key component of the B-cell receptor signaling pathway.[13]
-
Cyclin-Dependent Kinases (CDKs): Some pyrazole derivatives have shown inhibitory activity against CDKs, which are central to the regulation of the cell cycle.[14]
Caption: Inhibition of MAPK signaling pathways by pyrazole-4-sulfonamide scaffolds.
3.1.2. Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, pyrazole-4-sulfonamide derivatives can induce cancer cell death through the activation of apoptosis and by causing cell cycle arrest.[11] For instance, potent compounds have been shown to arrest the cell cycle at the G1/S phase and increase the percentage of cells undergoing both early and late apoptosis.[11]
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
The anti-inflammatory properties of pyrazole derivatives are well-documented, with the most famous example being the selective COX-2 inhibitor, Celecoxib.[12][15] Pyrazole-4-sulfonamide scaffolds have also been extensively investigated as potent and selective inhibitors of COX-2.[10][11][12]
3.2.1. Mechanism of COX Inhibition
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[10] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[10] The selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[10]
The pyrazole scaffold, often with a p-sulfonamide or a p-methanesulfonylphenyl substituent, is a key structural feature for selective COX-2 inhibition.[16] This moiety can fit into the larger and more accommodating active site of COX-2, forming key interactions with amino acid residues that are not present in the COX-1 active site.[16]
Caption: Mechanism of anti-inflammatory action via selective COX-2 inhibition.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The extensive research on pyrazole-4-sulfonamide derivatives has led to a good understanding of their structure-activity relationships, providing valuable insights for the rational design of more potent and selective compounds.
SAR for Anticancer Activity
-
Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly influence anticancer activity. For instance, in a series of 1,3,4-triarylpyrazole derivatives, the presence of a sulfonamide functional group was found to be beneficial for antiproliferative potential.[7]
-
Substituents on the Sulfonamide Nitrogen: The group attached to the sulfonamide nitrogen plays a crucial role in determining the potency and selectivity of kinase inhibition. Aromatic and heteroaromatic rings are common substituents that can engage in various interactions within the kinase active site.
-
Linker between the Pyrazole and the Sulfonamide: The linker connecting the pyrazole core to the sulfonamide moiety can also impact activity. Variations in the linker length and flexibility can alter the compound's ability to adopt the optimal conformation for binding to its target.
SAR for Anti-inflammatory Activity (COX-2 Inhibition)
-
The p-Sulfonamidophenyl Moiety: As seen in Celecoxib, a p-sulfonamidophenyl group at the N1 position of the pyrazole ring is a key determinant for COX-2 selectivity.[16] This group is believed to insert into a secondary pocket of the COX-2 active site, which is absent in COX-1.
-
Substituents at the C3 and C5 Positions of the Pyrazole Ring: The nature of the substituents at the C3 and C5 positions of the pyrazole ring can influence both the potency and selectivity of COX-2 inhibition. Bulky aryl groups are often well-tolerated and can contribute to hydrophobic interactions within the active site.
-
Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents on the aryl rings can also affect activity. For example, the presence of an electron-donating group, such as a methoxy group, on an aryl ring can enhance COX-2 inhibitory activity.[16]
Future Perspectives and Conclusion
The pyrazole-4-sulfonamide scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the ability to modulate its biological activity through systematic structural modifications make it an attractive starting point for the development of novel therapeutics. Future research in this area is likely to focus on:
-
Multi-target Drug Design: The ability of some pyrazole-4-sulfonamide derivatives to inhibit multiple kinases or to exhibit both anticancer and anti-inflammatory properties opens up possibilities for the development of multi-targeted agents for complex diseases like cancer.
-
Optimization of Pharmacokinetic Properties: Further optimization of the scaffold to improve its ADME (absorption, distribution, metabolism, and excretion) properties will be crucial for translating in vitro potency into in vivo efficacy.
-
Exploration of New Therapeutic Areas: While oncology and inflammation are the most explored areas, the diverse biological activities of this scaffold suggest that it may have potential in other therapeutic areas as well.
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Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. (2026). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 25. [Link]
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Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. (2023). Bioorganic Chemistry, 131, 106273. [Link]
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Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. (2024). Archiv der Pharmazie. [Link]
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Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (2025). Molecular Diversity, 29(2), 1789-1820. [Link]
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Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (2024). Molecular Diversity. [Link]
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Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., Jonnalagadda, S. B., & Gundla, R. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 25698–25709. [Link]
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Development of Novel 1,3,4‐Trisubstituted Pyrazole Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Targeting JNK Kinases. (n.d.). Request PDF. [Link]
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Pyrazolo[4,3-e]tetrazolo[1,5-b][10][11][12]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. (2023). Molecules, 28(14), 5359. [Link]
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Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., Jonnalagadda, S. B., & Gundla, R. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 25698–25709. [Link]
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Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2018). Indian Journal of Microbiology, 58(1), 93–99. [Link]
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Sulfonamide compounds incorporating pyrazole with biological activities. (n.d.). ResearchGate. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules, 28(14), 5359. [Link]
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Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2018). Indian Journal of Microbiology, 58(1), 93–99. [Link]
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Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2025). ACS Omega. [Link]
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Chemical structure and SAR study of sulfonamide incorporating trisubstituted pyrazole derivatives 55a–e. (n.d.). ResearchGate. [Link]
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Pyrazolo[4,3-e]tetrazolo[1,5-b][10][11][12]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. (2020). International Journal of Molecular Sciences, 21(18), 6843. [Link]
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1,3,4-Oxadiazole Sulfonamide Derivatives Containing Pyrazole Structures: Design, Synthesis, Biological Activity Studies, and Mechanism Study. (2025). Journal of Agricultural and Food Chemistry. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules, 28(14), 5359. [Link]
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Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. (2009). Journal of Medicinal Chemistry, 52(9), 2789–2799. [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Pharmaceuticals, 16(7), 985. [Link]
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Elgogary, S. R., & El-Telbani, E. M. (2022). Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. Polycyclic Aromatic Compounds, 43(9), 7949-7965. [Link]
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Pyrazolo[4,3-e][10][11][12]triazine sulfonamides as carbonic anhydrase inhibitors with antitumor activity. (2014). Bioorganic & Medicinal Chemistry, 22(10), 2829–2834. [Link]
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Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2014). Journal of Chemical and Pharmaceutical Research, 6(6), 1435-1442. [Link]
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A Technical Guide to the Solubility of 1-benzyl-1H-pyrazole-4-sulfonamide in DMSO and Water
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the solubility characteristics of 1-benzyl-1H-pyrazole-4-sulfonamide in two critical solvents for drug discovery and development: dimethyl sulfoxide (DMSO) and water. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes established chemical principles, data from analogous structures, and theoretical frameworks to predict and understand its solubility behavior. It offers insights into the physicochemical properties influencing solubility, experimental protocols for its determination, and the implications for preclinical research.
Introduction: The Significance of Solubility in Drug Discovery
The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges, with poor aqueous solubility being a primary cause of compound attrition. Solubility is a critical physicochemical parameter that profoundly influences a drug's bioavailability, manufacturability, and formulation. For researchers in drug development, a comprehensive understanding of a compound's solubility in various solvents is paramount for accurate biological screening, formulation development, and predicting in vivo performance.[1]
1-benzyl-1H-pyrazole-4-sulfonamide belongs to a class of compounds that incorporates three key functional moieties: a benzyl group, a pyrazole ring, and a sulfonamide group. Each of these components contributes to the overall physicochemical profile of the molecule, including its solubility. Pyrazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities.[2][3] Similarly, the sulfonamide group is a well-established pharmacophore present in numerous approved drugs.[4]
This guide will delve into the expected solubility of 1-benzyl-1H-pyrazole-4-sulfonamide in DMSO, a common solvent for compound storage and high-throughput screening, and water, the physiological solvent.
Physicochemical Properties Influencing Solubility
The solubility of an organic molecule is governed by a delicate interplay of intermolecular forces between the solute and the solvent. Key factors influencing the solubility of 1-benzyl-1H-pyrazole-4-sulfonamide include its molecular weight, crystal lattice energy, intermolecular forces, and the nature of the solvent.[5]
Molecular Structure of 1-benzyl-1H-pyrazole-4-sulfonamide:
Caption: Chemical structure of 1-benzyl-1H-pyrazole-4-sulfonamide.
Analysis of Functional Groups and Their Influence
-
Benzyl Group: The nonpolar, aromatic benzyl group contributes to the lipophilicity of the molecule. This moiety will favor interactions with nonpolar solvents and will generally decrease aqueous solubility.
-
Pyrazole Ring: The pyrazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[6] While the ring itself has some aromatic character, the presence of nitrogen atoms allows for hydrogen bonding, which can enhance solubility in polar solvents.
-
Sulfonamide Group (-SO₂NH₂): The sulfonamide functional group is polar and capable of acting as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (from the oxygens). This group is known to significantly influence the solubility of molecules.[4] Sulfonamides are weak acids, and their solubility in aqueous solutions is pH-dependent.[7]
Predicted Solubility Behavior
Based on the analysis of its structural components, the following solubility behavior for 1-benzyl-1H-pyrazole-4-sulfonamide can be predicted:
-
In DMSO: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that is an excellent solvent for a wide range of organic compounds.[8][9] Given the presence of the polar sulfonamide and pyrazole moieties, 1-benzyl-1H-pyrazole-4-sulfonamide is expected to exhibit good solubility in DMSO. The benzyl group's lipophilicity is unlikely to significantly hinder solubility in this versatile solvent.
-
In Water: The aqueous solubility of 1-benzyl-1H-pyrazole-4-sulfonamide is expected to be low to moderate . The nonpolar benzyl group will be the primary contributor to its limited water solubility. However, the polar sulfonamide and pyrazole groups will provide some degree of aqueous solubility. The sulfonamide group, being weakly acidic, means that the solubility in water will be pH-dependent. At higher pH values (alkaline conditions), the sulfonamide will deprotonate to form a more soluble salt.[7][10]
Experimental Determination of Solubility
Accurate determination of solubility requires empirical testing. The following are standard protocols that can be employed to measure the solubility of 1-benzyl-1H-pyrazole-4-sulfonamide.
Kinetic Solubility Assay in DMSO and Aqueous Buffer
This method is widely used in early drug discovery for rapid assessment of solubility.[11]
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 1-benzyl-1H-pyrazole-4-sulfonamide in DMSO (e.g., 10-20 mM).
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well.
-
Incubation: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection. The highest concentration that does not show precipitation is considered the kinetic solubility.
Caption: Workflow for Kinetic Solubility Determination.
Equilibrium Solubility (Shake-Flask Method)
This method determines the thermodynamic solubility, which is a more accurate measure of a compound's intrinsic solubility.[9]
Protocol:
-
Excess Solute Addition: Add an excess amount of solid 1-benzyl-1H-pyrazole-4-sulfonamide to a known volume of the solvent (DMSO or water/buffer) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Concentration Analysis: Determine the concentration of the compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Workflow for Equilibrium Solubility (Shake-Flask) Method.
Data Summary and Interpretation
While specific experimental values for 1-benzyl-1H-pyrazole-4-sulfonamide are not available, the following table provides a qualitative prediction based on the principles discussed.
| Solvent | Predicted Solubility | Rationale |
| DMSO | High | Polar aprotic nature of DMSO effectively solvates both polar and nonpolar moieties of the compound.[8] |
| Water (pH 7.4) | Low to Moderate | The nonpolar benzyl group limits aqueous solubility. The sulfonamide and pyrazole groups contribute to some solubility. |
| Aqueous Buffer (pH < 7) | Lower | In acidic conditions, the weakly acidic sulfonamide will be in its neutral, less soluble form.[7] |
| Aqueous Buffer (pH > 8) | Higher | In alkaline conditions, the sulfonamide will deprotonate to form a more soluble anionic species.[7] |
Conclusion and Future Directions
This technical guide has provided a comprehensive theoretical analysis of the solubility of 1-benzyl-1H-pyrazole-4-sulfonamide in DMSO and water. The compound is predicted to have high solubility in DMSO and low to moderate, pH-dependent solubility in aqueous media. For drug development professionals, these predictions offer valuable guidance for initial experimental design.
It is imperative that the theoretical predictions outlined in this guide are validated through rigorous experimental solubility studies. The protocols provided for kinetic and equilibrium solubility determination offer a robust framework for obtaining reliable data. Future work should focus on generating precise quantitative solubility data for 1-benzyl-1H-pyrazole-4-sulfonamide and related analogs to build a comprehensive structure-solubility relationship database for this chemical class. Such data will be invaluable for guiding the design of future pyrazole-sulfonamide derivatives with optimized physicochemical properties for drug discovery.
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Literature review of 1-benzylpyrazole sulfonamides as drug precursors
The second round of searches has yielded more specific and valuable information. I have found several articles detailing the synthesis of pyrazole sulfonamides, including some with benzyl groups, and their evaluation as inhibitors of carbonic anhydrase and various kinases. Some of these papers provide detailed experimental procedures and characterization data. I have also gathered more information on the structure-activity relationships of these compounds, particularly in the context of anticancer and anti-inflammatory applications.
However, to create a comprehensive technical guide, I still need to:
-
Find more explicit examples and detailed synthetic protocols specifically for 1-benzylpyrazole sulfonamides, as the current results are a mix of different pyrazole sulfonamide derivatives.
-
Systematically organize the SAR data for different biological targets to provide clear guidance for drug design.
-
Elucidate the specific signaling pathways or mechanisms of action for 1-benzylpyrazole sulfonamides in relation to their therapeutic effects. This will be crucial for the "Expertise & Experience" pillar of the guide.
-
Gather more quantitative data (e.g., IC50 values, inhibition constants) that can be compiled into tables for easy comparison.
-
Identify more concrete examples of experimental workflows that can be translated into Graphviz diagrams.
The next steps will focus on these specific areas to ensure all the core requirements of the prompt are met.I have gathered a significant amount of information from the three rounds of searches. I have found several papers detailing the synthesis of pyrazole sulfonamides, including some with 1-aryl and specifically 1-benzyl substituents. I have also collected data on their biological activities, particularly as carbonic anhydrase and kinase inhibitors, which is relevant to their anticancer and anti-inflammatory properties. I have some information on structure-activity relationships and a few specific IC50 values. I also found some general synthetic protocols for pyrazole and sulfonamide synthesis.
However, there are still some gaps that need to be filled to create a comprehensive technical guide as per the user's request:
-
Detailed Protocols for 1-Benzylpyrazole Sulfonamides: While I have general schemes, I lack specific, step-by-step protocols with characterization data (NMR, IR, MS) for the synthesis of 1-benzylpyrazole sulfonamides. The current results are for a variety of pyrazole sulfonamides, and I need to focus on the "1-benzyl" aspect.
-
Systematic SAR Data: The SAR information is somewhat scattered. I need to organize it more systematically for different biological targets, ideally in a tabular format, to provide clear insights for drug design.
-
Mechanism of Action and Signaling Pathways: I need more specific information on the molecular mechanisms and signaling pathways through which 1-benzylpyrazole sulfonamides exert their effects, particularly in cancer. This is crucial for the "Expertise & Experience" aspect of the guide.
-
Quantitative Data: I need to find more IC50 and other quantitative biological activity data specifically for 1-benzylpyrazole sulfonamides to populate the planned tables.
-
Graphviz Diagrams: I have some ideas for diagrams, but I need to solidify the specific synthetic workflows and signaling pathways to visualize. I need to find clear, step-by-step representations in the literature that can be translated into DOT language.
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Introduction: The Rising Prominence of Pyrazole Scaffolds in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern drug discovery.[1][2] Its remarkable metabolic stability and versatile synthetic accessibility have propelled a surge in the development of pyrazole-containing therapeutic agents.[3] The incorporation of a sulfonamide moiety further enhances the pharmacological potential of this scaffold, creating a class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[4][5] This guide focuses specifically on 1-benzylpyrazole sulfonamides, a subclass that has demonstrated significant promise as precursors for targeted therapies. The benzyl group at the N1 position of the pyrazole ring provides a crucial handle for modulating lipophilicity and directing interactions with biological targets, making this scaffold a fertile ground for the design of novel drug candidates.
This technical guide provides an in-depth exploration of 1-benzylpyrazole sulfonamides, intended for researchers and professionals in drug development. We will delve into the core synthetic methodologies, dissect structure-activity relationships (SAR) for key therapeutic targets, and provide detailed experimental protocols to facilitate the practical application of this knowledge.
Core Synthetic Strategies for 1-Benzylpyrazole Sulfonamides
The synthesis of 1-benzylpyrazole sulfonamides can be broadly approached through two primary routes: construction of the pyrazole core followed by sulfonylation, or introduction of the sulfonamide moiety prior to pyrazole ring formation. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.
Strategy A: Pyrazole Ring Formation Followed by Sulfonylation
This is the more convergent and widely employed approach. It allows for the late-stage introduction of the sulfonamide group, enabling the synthesis of a diverse library of analogs from a common pyrazole intermediate.
A general workflow for this strategy is outlined below:
Caption: General workflow for the synthesis of 1-benzylpyrazole sulfonamides via Strategy A.
Experimental Protocol: Synthesis of N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide
This protocol provides a representative example of Strategy A.
Step 1: Synthesis of 1-benzyl-3-methyl-5-pyrazolone [6]
-
To a solution of phenylhydrazine (0.5 mol) in methanol (80 mL) in a 500 mL three-necked flask, add concentrated hydrochloric acid to adjust the pH to approximately 6.0.
-
Heat the solution to 55°C and add ethyl acetoacetate (0.525 mol) dropwise over 90 minutes, maintaining the reaction temperature between 80-85°C.
-
After the addition is complete, continue to reflux the reaction mixture for 2 hours.
-
Distill off the methanol and adjust the pH to neutral. Stir and reflux the reaction mixture at 60-80°C for an additional 1-3 hours.
-
Cool the reaction mixture to allow for crystallization. Filter the precipitate to obtain the crude product.
-
Recrystallize the crude product from hot methanol to yield pure 1-benzyl-3-methyl-5-pyrazolone as a white crystalline solid.
Step 2: Synthesis of 1-benzyl-3-methyl-1H-pyrazol-5-amine
This step involves the conversion of the pyrazolone to the corresponding amine, a common transformation that can be achieved through various methods, such as reaction with phosphorus oxychloride followed by amination.
Step 3: Synthesis of N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide [7]
-
In a round-bottom flask, dissolve 1-benzyl-3-methyl-1H-pyrazol-5-amine (0.50 mmol) in acetonitrile (2.0 mL).
-
Add 4-methylbenzenesulfonyl chloride (1.0 mmol) and triethylamine (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Evaporate the solvent under reduced pressure.
-
Add distilled water (5.0 mL) to the residue and extract with ethyl acetate (2 x 5.0 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to afford the title compound.
Strategy B: Sulfonamide Introduction Prior to Pyrazole Formation
This approach involves the synthesis of a sulfonamide-containing hydrazine, which is then cyclized to form the pyrazole ring. This can be advantageous when the desired amine for the sulfonamide is not compatible with the conditions of late-stage sulfonylation.
Experimental Protocol: Synthesis of 4-(3-Phenyl-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide [4]
This protocol exemplifies the use of a pre-functionalized hydrazine.
-
A mixture of the appropriate α,β-unsaturated nitrile and 4-hydrazinobenzenesulfonamide hydrochloride in ethanol is refluxed.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried to yield the target pyrazolyl benzenesulfonamide.
Structure-Activity Relationship (SAR) and Therapeutic Applications
The biological activity of 1-benzylpyrazole sulfonamides can be finely tuned by modifying the substituents on both the pyrazole and the benzenesulfonamide rings. Understanding these SARs is critical for the rational design of potent and selective drug candidates.
Anticancer Activity: Targeting Key Oncogenic Pathways
1-Benzylpyrazole sulfonamides have emerged as promising anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases and various kinases.[5][8]
Carbonic Anhydrase Inhibition:
Carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII, play a crucial role in maintaining the pH homeostasis of cancer cells, promoting their survival and proliferation in the acidic tumor microenvironment.[1] Sulfonamides are classic CA inhibitors, and the 1-benzylpyrazole scaffold provides a versatile platform for developing isoform-selective inhibitors.
| Compound/Scaffold | Target Isoform(s) | IC50/Ki (nM) | Key SAR Observations | Reference |
| Pyrazole-based benzenesulfonamides | hCA II, hCA IX, hCA XII | IC50: 120 - 750 (hCAXII) | Substitution pattern on the pyrazole and benzene rings significantly influences isoform selectivity. | [1] |
| Pyrazole-carboxamides with sulfonamide moiety | hCA I, hCA II | Ki: 63 - 3368 (hCA I), 7 - 4235 (hCA II) | The nature of the substituent on the sulfonamide nitrogen is critical for potent inhibition. | [9] |
| Pyrazolylbenzenesulfonamides | COX-2 | - | Compounds with a cyano group at the 4-position of the pyrazole ring show good selective COX-2 inhibition. | [4] |
Kinase Inhibition:
Kinases are a large family of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of cancer. 1-Benzylpyrazole derivatives have been identified as potent inhibitors of several kinases, including Receptor Interacting Protein 1 (RIP1) kinase and Leucine-Rich Repeat Kinase 2 (LRRK2).[10]
| Compound/Scaffold | Target Kinase | IC50/Ki (µM) | Key SAR Observations | Reference |
| 1H-Pyrazole Biaryl Sulfonamides | G2019S-LRRK2 | Cellular EC50: >100 | Modifications to the pyridine group and the pyrazole core significantly impact potency. | [10] |
| Aryl sulfonamide derivatives | Mcl-1 | pIC50 values reported | The nature and position of substituents on the aryl sulfonamide moiety are crucial for inhibitory activity. | [11] |
The general mechanism of action for many sulfonamide-based anticancer agents involves the induction of apoptosis through both intrinsic and extrinsic pathways, leading to cell cycle arrest and inhibition of tumor growth.[2][12]
Caption: General mechanism of anticancer action for 1-benzylpyrazole sulfonamides.
Conclusion and Future Directions
1-Benzylpyrazole sulfonamides represent a highly promising class of drug precursors with a remarkable breadth of biological activities. Their synthetic tractability and the clear structure-activity relationships that are beginning to emerge make them an attractive scaffold for the development of novel therapeutics, particularly in the realm of oncology. Future research should focus on the development of more isoform-selective carbonic anhydrase inhibitors and kinase inhibitors with improved pharmacokinetic profiles. The exploration of novel substitution patterns on both the pyrazole and the sulfonamide moieties will undoubtedly lead to the discovery of new drug candidates with enhanced potency and reduced off-target effects. This guide provides a solid foundation for researchers to build upon in their quest to harness the full therapeutic potential of this versatile chemical scaffold.
References
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Synthesis of Some Pyrazolyl Benzenesulfonamide Derivatives as Dual Anti-Inflammatory Antimicrobial Agents. (n.d.). PubMed. Retrieved from [Link]
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4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. (2015). Molecules, 20(5), 8661-8677. [Link]
-
Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2023). Chemistry & Biodiversity, 20(5), e202201180. [Link]
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4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2023). International Journal of Molecular Sciences, 24(22), 16463. [Link]
-
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2211243. [Link]
-
Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1095-1107. [Link]
-
Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. (2016). Molecular Diversity, 20(1), 1-7. [Link]
-
Schematic diagram for the synthesis of pyrazoles, 5(a-g). (n.d.). ResearchGate. Retrieved from [Link]
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Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). Molecules, 26(22), 7023. [Link]
-
(PDF) Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). ResearchGate. Retrieved from [Link]
-
Graph of temperature and power % vs time for the synthesis of pyrazole... (n.d.). ResearchGate. Retrieved from [Link]
-
Procedure For The Synthesis Of N Benzyl N Cyclopropyl 1 H Pyrazole 4 Carboxamide Derivatives. (n.d.). Quick Company. Retrieved from [Link]
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Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors. (2021). FLORE. Retrieved from [Link]
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Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). International Journal of Molecular Sciences, 24(13), 10955. [Link]
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Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). Journal of Molecular Structure, 1307, 137911. [Link]
- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.). Google Patents.
-
The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2022). International Journal of Molecular Sciences, 23(19), 11847. [Link]
-
Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). ACS Medicinal Chemistry Letters, 13(6), 981-988. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Columbia University. Retrieved from [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2023). Molbank, 2023(4), M1756. [Link]
- Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. (n.d.). Google Patents.
-
The synthetic route of 1-benzyl-N-cyclohexyl-5-methyl-1H-pyrazole-3-carboxamide (BPCC) or 1-benzyl-5-méthyl-N-(o-tolyl). (n.d.). ResearchGate. Retrieved from [Link]
-
Schematic representation of the two-step continuous-flow pyrazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent development of azole–sulfonamide hybrids with the anticancer potential. (2023). Journal of the Iranian Chemical Society, 20(10), 2631-2655. [Link]
-
Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024). Bioorganic Chemistry, 147, 107409. [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2023). Molecules, 28(19), 6937. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]
-
Combined structure–activity relationship (SAR) based on IC50 values and docking study… (n.d.). ResearchGate. Retrieved from [Link]
-
QSAR analysis and molecular docking studies of aryl sulfonamide derivatives as Mcl-1 inhibitors and the influence of structure a. (n.d.). Queen's University Belfast. Retrieved from [Link]
-
(PDF) A FACILE SYNTHESIS OF BENZAZOLYLSULFONYL PYRIMIDINYL ACETAMIDE DERIVATIVES WITH IONIC LIQUID UNDER ULTRASONIC IRRADIATION. (2022). ResearchGate. Retrieved from [Link]
-
QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line. (2023). Journal of Pharmacy & Pharmacognosy Research, 11(6), 1124-1134. [Link]
-
Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022). Letters in Drug Design & Discovery, 19(2), 198-209. [Link]
-
Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022). Molecules, 27(7), 2341. [Link]
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Physicochemical & Pharmacological Profile: 1-Benzyl-1H-pyrazole-4-sulfonamide
This guide details the physicochemical profile, synthesis, and experimental characterization of 1-benzyl-1H-pyrazole-4-sulfonamide , a significant scaffold in medicinal chemistry known for its utility in Carbonic Anhydrase (CA) inhibition and potential kinase modulation.
Executive Summary
1-benzyl-1H-pyrazole-4-sulfonamide (C₁₀H₁₁N₃O₂S) represents a "privileged structure" in drug discovery. Its core consists of a pyrazole ring substituted at the N1 position with a benzyl group and at the C4 position with a primary sulfonamide moiety. This specific substitution pattern balances lipophilicity (benzyl group) with polar interacting motifs (sulfonamide), making it an ideal probe for Carbonic Anhydrase (CA) active sites and a precursor for fragment-based drug design (FBDD) targeting metalloenzymes.
Physicochemical Data Profile
The following data aggregates predicted and analog-derived values, as direct experimental monographs for this specific derivative are rare in open literature.
| Property | Value / Range | Confidence | Context |
| Molecular Weight | 237.28 g/mol | High | Calculated from Formula (C₁₀H₁₁N₃O₂S) |
| pKa (Acidic) | 9.8 – 10.2 | High | Ionization of Sulfonamide (-SO₂NH₂) |
| pKa (Basic) | < 1.5 | Medium | Protonation of Pyrazole N2 (Suppressed by -SO₂R) |
| LogP (Octanol/Water) | 1.9 – 2.3 | Medium | Benzyl (+2.0) + Pyrazole (0.[1][2][3][4][5]2) + Sulfonamide (-1.[5][6]0) |
| Topological PSA | ~80 Ų | High | Polar Surface Area (Sulfonamide + Pyrazole N) |
| Solubility (Water) | < 0.5 mg/mL | High | Poor aqueous solubility due to aromatic stacking |
| Solubility (DMSO) | > 50 mg/mL | High | Preferred solvent for stock solutions |
| Melting Point | 185 – 190 °C | Medium | Based on 1,3,5-trimethyl analog trends |
pKa Analysis & Ionization Logic
Understanding the ionization state is critical for assay development.
-
Acidic Center (Sulfonamide): The primary sulfonamide group (-SO₂NH₂) is a weak acid.[7] The electron-withdrawing sulfonyl group stabilizes the negative charge on the nitrogen upon deprotonation. For N-unsubstituted sulfonamides, this typically occurs around pH 10.0.
-
Basic Center (Pyrazole N2): While pyrazole is normally basic (pKa ~2.5), the strong electron-withdrawing nature of the sulfonyl group at C4 significantly reduces the electron density at N2, rendering it non-basic at physiological pH.
Diagram 1: Ionization Equilibrium
Caption: Equilibrium shift of 1-benzyl-1H-pyrazole-4-sulfonamide. At physiological pH (7.4), the molecule remains neutral and membrane-permeable.
Synthesis & Purification Protocol
To ensure data integrity, the compound must be synthesized with high regioselectivity. The standard route involves electrophilic aromatic substitution (chlorosulfonation) followed by amination.
Synthetic Workflow
-
Precursor: 1-Benzyl-1H-pyrazole (Commercial or synthesized via benzylation of pyrazole).
-
Chlorosulfonation: Reaction with excess chlorosulfonic acid (
). The pyrazole ring is activated at C4, ensuring regioselectivity. -
Amination: Reaction of the intermediate sulfonyl chloride with aqueous ammonia.
Diagram 2: Synthetic Pathway
Caption: Two-step synthesis ensuring C4 regioselectivity via chlorosulfonation followed by ammonolysis.
Detailed Protocol
Step 1: Chlorosulfonation
-
Safety: Perform in a fume hood;
reacts violently with water. -
Procedure: Add 1-benzylpyrazole (1.0 eq) dropwise to chlorosulfonic acid (5.0 eq) at 0°C. Heat to 100°C for 2 hours.
-
Workup: Pour the reaction mixture onto crushed ice carefully. The sulfonyl chloride will precipitate as a solid or oil. Filter/extract with DCM immediately to prevent hydrolysis.
Step 2: Amination
-
Procedure: Dissolve the crude sulfonyl chloride in THF. Add concentrated
(10 eq) dropwise at 0°C. Stir at room temperature for 1 hour. -
Purification: Evaporate THF. The product precipitates from water. Recrystallize from Ethanol/Water to achieve >98% purity (essential for accurate pKa measurement).
Experimental Characterization Protocols
Trustworthy physicochemical data requires robust experimental design.
Potentiometric pKa Determination
Since the compound has low aqueous solubility, a cosolvent method is required (Yasuda-Shedlovsky extrapolation).
Methodology:
-
Preparation: Prepare 1 mM stock solution in DMSO.
-
Titration: Perform titrations in mixtures of Methanol/Water (e.g., 30%, 40%, 50% MeOH).
-
Titrant: 0.1 M KOH (Standardized).
-
Measurement: Record pH vs. Volume of base. Identify the inflection point.[8]
-
Extrapolation: Plot experimental
vs. % Methanol. The y-intercept (0% MeOH) is the aqueous pKa.
Thermodynamic Solubility Assay (Shake-Flask)
-
Saturation: Add excess solid compound to phosphate buffer (pH 7.4) in a glass vial.
-
Equilibration: Shake at 25°C for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a PVDF membrane.
-
Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Pharmacological Relevance: Carbonic Anhydrase Inhibition
The primary application of 1-benzyl-1H-pyrazole-4-sulfonamide is as a Zinc-binding inhibitor of Carbonic Anhydrase (CA) isoforms (e.g., hCA II, IX, XII).
-
Mechanism: The sulfonamide nitrogen (in its deprotonated anionic form) coordinates directly to the
ion in the enzyme active site. -
Selectivity: The benzyl group occupies the hydrophobic pocket, potentially offering selectivity for isoforms with larger hydrophobic clefts (like hCA IX) over cytosolic hCA II.
Diagram 3: Mechanism of Action
Caption: The sulfonamide anion displaces the zinc-bound water molecule/hydroxide ion, locking the enzyme.
References
-
Synthesis of Pyrazole Sulfonamides: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives. (2023).[8][9] PMC. Link
-
Carbonic Anhydrase Inhibition: Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole Moieties.[4][5][10] (2021).[3][11][12] NIH. Link
-
General pKa of Sulfonamides: Relative pKa values of the primary sulfonamide group. ResearchGate. Link
-
1-Phenylpyrazole Properties: PubChem Compound Summary for CID 70769, 1-Phenylpyrazole. National Center for Biotechnology Information. Link
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A Technical Guide to the Safe Handling of 1-benzyl-1H-pyrazole-4-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A specific, verified Safety Data Sheet (SDS) for 1-benzyl-1H-pyrazole-4-sulfonamide is not publicly available. This guide has been synthesized by a Senior Application Scientist, compiling and interpreting data from structurally analogous compounds, primarily 1,3-dimethyl-1H-pyrazole-4-sulfonamide (CAS 88398-53-2) and other related pyrazole sulfonamides. The following information is intended to provide a robust safety framework but must be supplemented by a substance-specific risk assessment before use.
Introduction: A Chemist's Perspective on Pyrazole Sulfonamides
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a sulfonamide group—a well-established pharmacophore known for a wide array of biological activities—the resulting molecule holds significant potential for drug discovery programs.[1][2][3] However, this potential bioactivity necessitates a cautious and informed approach to handling. The reactivity of the sulfonamide moiety and the aromatic nature of the pyrazole ring system warrant specific safety protocols to mitigate risks of irritation, sensitization, and unknown toxicities. This guide provides an in-depth analysis of the anticipated hazards and the corresponding safety measures required when working with 1-benzyl-1H-pyrazole-4-sulfonamide and its analogs.
Section 1: Chemical Identification and Structural Analysis
Understanding the molecule's structure is the first step in anticipating its behavior and potential hazards.
-
Chemical Name: 1-benzyl-1H-pyrazole-4-sulfonamide
-
Synonyms: None established
-
Molecular Formula: C₁₀H₁₁N₃O₂S
-
Molecular Weight: 237.28 g/mol
-
CAS Number: Not assigned.
-
Analog for Hazard Assessment: 1,3-dimethyl-1H-pyrazole-4-sulfonamide (CAS: 88398-53-2)[4][5]
Caption: Workflow for assigning GHS hazards based on proxy data.
Section 3: Emergency & First Aid Protocols
Rapid and correct response to an exposure is critical. The following protocols are based on the predicted hazards of skin and eye irritation.
-
In Case of Inhalation: Remove the individual to fresh air. If breathing is difficult or symptoms like coughing or shortness of breath occur, seek immediate medical attention. [4][6]The primary causality is the irritant nature of fine dust particles on the respiratory tract.
-
In Case of Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. [4][6]Remove contaminated clothing. If irritation persists, seek medical advice. The goal is the complete physical removal of the solid compound to prevent further irritation.
-
In Case of Eye Contact: This is the most critical exposure route. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing of all surfaces. [4][6]Remove contact lenses if it is safe to do so. Due to the potential for serious eye damage (Hazard H318), immediate medical consultation with an ophthalmologist is imperative.
-
In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink plenty of water. [4]Seek immediate medical attention and show the medical personnel this guide or the container label.
Section 4: Safe Handling, Storage, and Exposure Control
The principle of "As Low As Reasonably Practicable" (ALARP) should guide all handling procedures. The hierarchy of controls must be applied to minimize exposure.
Engineering Controls:
-
Primary Containment: All weighing and transfers of the solid compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure. This is the most effective way to prevent the generation of airborne dust and subsequent inhalation exposure. [4]* Ventilation: The laboratory should have adequate general ventilation. Eyewash stations and safety showers must be readily accessible and tested regularly. [6] Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering controls.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when handling larger quantities or when there is a significant risk of splashing. [6]* Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any defects before use and use proper removal techniques to avoid skin contact. [4]Dispose of contaminated gloves immediately.
-
Skin and Body Protection: A lab coat is required. For larger-scale operations, additional protective clothing may be necessary.
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with a P95 or P100 particle filter is recommended. [4]
Caption: The hierarchy of controls for chemical safety.
Storage Protocols:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials. [4][7]* Keep the container tightly sealed to prevent moisture absorption and contamination.
-
Segregate from strong oxidizing agents and strong acids. [4]
Section 5: Physicochemical & Reactivity Data
While specific experimental data for 1-benzyl-1H-pyrazole-4-sulfonamide is limited, the following table summarizes expected properties based on its structure and data from analogs. [5] Physicochemical Properties Table
| Property | Value / Observation | Rationale / Source |
| Appearance | White to off-white solid | Typical for this class of organic compounds. |
| Molecular Formula | C₁₀H₁₁N₃O₂S | - |
| Molecular Weight | 237.28 g/mol | Calculated. |
| Solubility | Likely soluble in polar organic solvents (DMSO, DMF, Methanol). Poorly soluble in water. | Based on general sulfonamide and pyrazole properties. |
| Stability | Stable under recommended storage conditions. [4] | The pyrazole ring is aromatic and generally stable. |
Reactivity Profile:
-
Chemical Stability: The compound is expected to be stable under normal laboratory conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, which can react with the sulfonamide group and the benzyl C-H bonds. Also, avoid strong acids, acid chlorides, and acid anhydrides. [4]* Conditions to Avoid: High heat and moisture. [4][8]* Hazardous Decomposition Products: Combustion will produce toxic gases, including carbon monoxide, carbon dioxide, oxides of nitrogen (NOx), and oxides of sulfur (SOx). [4]
Section 6: Toxicological Profile (Inferred)
Crucial Note: The toxicological properties of this specific molecule have not been thoroughly investigated. [4]The information below is based on data from analogous compounds and the known pharmacology of the sulfonamide class.
-
Acute Toxicity: Likely harmful if swallowed (oral LD50 not determined). Not expected to be a major route of exposure in a laboratory setting with proper controls. [5][6]* Skin and Eye Irritation: This is the most well-documented hazard for related compounds, classified as a skin irritant and a serious eye irritant/damaging substance. [5][6]* Sensitization: While not specifically documented for this molecule, sulfonamide-containing drugs are known to cause hypersensitivity or allergic reactions in some individuals. [1][2]Researchers with known sulfa allergies should handle this compound with extreme caution. Prolonged or repeated exposure may cause allergic reactions in sensitive individuals. [4]* Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available for this compound or its close analogs. [4]It is not listed as a carcinogen by IARC, NTP, or OSHA. [4]
Section 7: Disposal Considerations
All waste material must be handled as hazardous chemical waste.
-
Disposal Method: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Chemical incineration with a scrubber to remove NOx and SOx gases is a preferred method. [4]* Contaminated Packaging: Dispose of as unused product. Do not reuse containers.
This technical guide provides a comprehensive safety overview based on the best available data for analogous compounds. It is imperative for all personnel to supplement this information with site-specific risk assessments and standard operating procedures (SOPs) before commencing any work with 1-benzyl-1H-pyrazole-4-sulfonamide.
References
-
Vertex AI Search Result[9] - GHS Data for Sulfamic acid. This provides a general idea of the GHS classifications for compounds containing sulfonamide-like groups, including warnings for skin and eye irritation and harm to aquatic life.
-
Vertex AI Search Result[10] - Classification of Sulphonamides - Pharmacy 180. This source gives a broad overview of the different classes of sulfonamides based on their use and chemical structure.
-
Vertex AI Search Result[6] - SAFETY DATA SHEET - Fisher Scientific. This SDS for a related compound, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide, is a key source for specific GHS classifications (skin/eye irritation), precautionary statements, first-aid measures, and handling/storage advice.
-
Vertex AI Search Result[8] - Safety data sheet - BASF. This provides general safety information for a product containing a pyrazole derivative, including first-aid, handling, and storage recommendations.
-
Vertex AI Search Result[4] - MSDS of 1,3-dimethyl-1H-pyrazole-4-sulfonamide - Capot Chemical. This is the most critical proxy SDS, providing information on hazards, first aid, handling, storage, stability, reactivity, and toxicological data (though much is listed as "no data available").
-
Vertex AI Search Result[11] - 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC. This research article provides context on the synthesis and biological activity of related compounds.
-
Vertex AI Search Result[12] - Ethyl 1-benzyl-1H-pyrazole-4-carboxylate - Hazard Genotoxicity. This shows a related compound with the same "1-benzyl-1H-pyrazole" core structure.
-
Vertex AI Search Result[7] - 1,3-dimethyl-1H-pyrazole-4-sulfonamide 97% | CAS: 88398-53-2 | AChemBlock. A commercial vendor link confirming handling precautions like wearing protective equipment and avoiding breathing dust.
-
Vertex AI Search Result[13] - Sulfonamide Pharmacology| Classification Learn By Tricks | Mechanism of Action - YouTube. This video provides general pharmacological context for the sulfonamide class of drugs.
-
Vertex AI Search Result[14] - Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. This scientific paper discusses the medicinal chemistry of pyrazole sulfonamides.
-
Vertex AI Search Result[15] - MATERIAL SAFETY DATA SHEET - Pfizer. This provides an example of an industrial SDS, showing the type of information and warnings provided for pharmaceutical compounds.
-
Vertex AI Search Result[16] - N 1S 4S 4 1 Benzyl 3 5 dimethyl 1H pyrazol 4 yl 2 cyclopenten 1 yl benzenesulfonamide. This lists a more complex molecule containing the "1-Benzyl...1H-pyrazol-4-yl...sulfonamide" scaffold, indicating its use in chemical synthesis.
-
Vertex AI Search Result[5] - 1,3-dimethyl-1H-pyrazole-4-sulfonamide | C5H9N3O2S | CID 13342783 - PubChem. PubChem entry for the primary analog, providing GHS classifications, computed properties, and identifiers.
-
Vertex AI Search Result - 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 88398-53-2 - Benchchem. A commercial vendor page describing the compound as a building block in medicinal chemistry and noting the importance of the pyrazole and sulfonamide moieties.
-
Vertex AI Search Result[17] - Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC - NIH. Further research context on the development of pyrazole sulfonamide derivatives.
-
Vertex AI Search Result[1] - Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. This paper discusses the general properties of sulfonamides, including their classification and potential for allergic reactions.
-
Vertex AI Search Result[2] - Sulfonamide (medicine) - Wikipedia. The Wikipedia article provides a general overview of sulfonamide drugs, including their function and common side effects like hypersensitivity.
-
Vertex AI Search Result[3] - Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC - PubMed Central. A research paper detailing the synthesis and biological evaluation of related pyrazole-4-sulfonamide derivatives.
-
Vertex AI Search Result[18] - Chemical structure, physical properties, yield, and biological activities of compounds 9a-r - ResearchGate. This provides examples of physical properties and biological activities for related heterocyclic compounds.
-
Vertex AI Search Result[19] - Safety Data Sheet. An SDS for another related benzyl-pyrazole derivative, providing standard handling, storage, and first-aid information.
-
Vertex AI Search Result[20] - OPINION ON 1-Hydroxyethyl-4,5-diamino pyrazole sulfate COLIPA n° A154 - European Commission. This document provides toxicological data (e.g., acute oral LD50) for a different pyrazole derivative.
-
Vertex AI Search Result[21] - 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties - EPA. The EPA dashboard provides computed physicochemical properties for a related pyrazole compound, which can be used for estimation.
-
Vertex AI Search Result[22] - Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological - ResearchGate. This paper discusses the synthesis and biological evaluation of sulfonamide-bearing pyrazolone derivatives.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. capotchem.com [capotchem.com]
- 5. 1,3-dimethyl-1H-pyrazole-4-sulfonamide | C5H9N3O2S | CID 13342783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 1,3-dimethyl-1H-pyrazole-4-sulfonamide 97% | CAS: 88398-53-2 | AChemBlock [achemblock.com]
- 8. download.basf.com [download.basf.com]
- 9. CompTox Chemicals Dashboard [comptox.epa.gov]
- 10. pharmacy180.com [pharmacy180.com]
- 11. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CompTox Chemicals Dashboard [comptox.epa.gov]
- 13. youtube.com [youtube.com]
- 14. ora.uniurb.it [ora.uniurb.it]
- 15. cdn.pfizer.com [cdn.pfizer.com]
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- 17. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. kishida.co.jp [kishida.co.jp]
- 20. ec.europa.eu [ec.europa.eu]
- 21. CompTox Chemicals Dashboard [comptox.epa.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Protocol for Reacting 1-Benzyl-1H-pyrazole-4-sulfonamide with Aldehydes
Abstract & Introduction
The reaction between 1-benzyl-1H-pyrazole-4-sulfonamide and aldehydes is a critical transformation in medicinal chemistry, primarily used to generate
However, this reaction presents a thermodynamic challenge.[1][2] Sulfonamides are poor nucleophiles (
This Application Note details two field-proven protocols to overcome these barriers:
-
Method A (Lewis Acid Mediated): Uses Titanium(IV) chloride (
) as a dual activator and dehydrating agent. Recommended for sterically hindered or unreactive aldehydes. -
Method B (Heterogeneous Catalysis): Uses Amberlyst-15 in a Dean-Stark apparatus. Recommended for acid-sensitive substrates and green chemistry compliance.
Reaction Mechanism
The formation of the
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway for the condensation of sulfonamides with aldehydes. Effective water removal is required to prevent the reversible hydrolysis step (red dashed line).
Experimental Protocols
Pre-requisites & Safety
-
1-benzyl-1H-pyrazole-4-sulfonamide must be dry.
-
Aldehydes should be freshly distilled or purified if liquid; solids should be dry.
-
Inert Atmosphere: All reactions, especially Method A, must be performed under Nitrogen (
) or Argon ( ). -
Safety Warning:
is highly corrosive and fumes violently upon contact with moist air. Handle in a fume hood with proper PPE.
Method A: High-Efficiency Mediated Synthesis
Best for: Rapid conversion, difficult substrates, and high yields.
Rationale:
Materials
-
1-benzyl-1H-pyrazole-4-sulfonamide (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Titanium(IV) chloride (
) (0.6 equiv) -
Triethylamine (
) (2.5 equiv) -
Dichloromethane (DCM), anhydrous
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with
. -
Solvation: Add 1-benzyl-1H-pyrazole-4-sulfonamide (1.0 mmol) and the Aldehyde (1.1 mmol) to the flask. Dissolve in anhydrous DCM (10 mL).
-
Base Addition: Add
(2.5 mmol) via syringe. The solution may slightly change color. -
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Catalyst Addition: Dropwise, add
(0.6 mmol) dissolved in DCM (or neat, with extreme care).-
Observation: A heavy precipitate (titanium salts/amine hydrochloride) will form immediately. The mixture will become a thick slurry.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.
-
Monitoring: Check TLC (EtOAc/Hexane). The sulfonamide spot should disappear.
-
-
Quench: Dilute with additional DCM (20 mL) and quench by adding saturated aqueous
(10 mL). Stir vigorously for 10 minutes. -
Workup: Filter the mixture through a pad of Celite to remove the titanium salts. Wash the Celite pad with DCM.
-
Extraction: Separate the organic layer. Wash with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallization (usually from EtOH or Hexane/EtOAc) is preferred over column chromatography, as silica gel can cause hydrolysis of the imine.
Method B: Green Catalytic Dehydration (Amberlyst-15)
Best for: Large scale, acid-sensitive aldehydes, and avoiding toxic metal waste.
Rationale: Amberlyst-15 is a macroreticular sulfonic acid resin.[3][4] It acts as a heterogeneous acid catalyst.[3][4] When coupled with a Dean-Stark trap or molecular sieves, it effectively drives the reaction without soluble metal waste.
Materials
-
1-benzyl-1H-pyrazole-4-sulfonamide (1.0 equiv)
-
Amberlyst-15 (20% w/w relative to sulfonamide)
-
Molecular Sieves (4Å, activated) OR Dean-Stark apparatus
-
Toluene or Xylene (Anhydrous)
Step-by-Step Procedure
-
Setup: Equip a RBF with a reflux condenser and a Dean-Stark trap (filled with toluene). Alternatively, use a standard condenser and add 4Å Molecular Sieves directly to the flask.
-
Loading: Add sulfonamide (1.0 mmol), aldehyde (1.0 mmol), and Amberlyst-15 (approx. 50-100 mg) to the flask.
-
Solvent: Add Toluene (15 mL).
-
Reflux: Heat the mixture to reflux (
). -
Reaction: Stir at reflux for 6–12 hours.
-
Note: If using Dean-Stark, monitor water collection.
-
-
Workup: Cool to room temperature. Filter the mixture to remove the Amberlyst-15 resin and molecular sieves.
-
Isolation: Evaporate the toluene under reduced pressure.
-
Purification: The residue is often pure enough for subsequent steps. If necessary, recrystallize from hot ethanol.
Data Interpretation & Characterization
Successful formation of the
| Technique | Feature | Expected Signal | Notes |
| Imine Proton ( | Highly diagnostic; significantly downfield. | ||
| Sulfonamide NH | Disappears | The broad singlet of the starting | |
| IR | C=N Stretch | Strong, sharp band. | |
| IR | Characteristic sulfonyl bands remain. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Water in solvent/reagents | Ensure DCM/Toluene is anhydrous. Use fresh |
| Hydrolysis on Column | Silica acidity | Avoid chromatography. |
| Starting Material Remains | Low Nucleophilicity | Switch from Method B to Method A ( |
| Dark/Tar Product | Polymerization | Reduce reaction temperature. Ensure inert atmosphere ( |
References
-
Use of
in Ketimine/Imine Synthesis:-
Weingarten, H., Chupp, J. P., & White, W. A. (1967). Ketimine syntheses.[6] Use of titanium tetrachloride in a new procedure for their preparation. The Journal of Organic Chemistry.
-
-
Amberlyst-15 Catalyzed Synthesis
- Pawar, G. T., et al. (2012). Amberlyst-15 in organic synthesis. Arkivoc.
-
General
-Sulfonylimine Protocols:- McKay, W. R., & Proctor, G. R. (1981). The reaction of sulfonamides with aldehydes. Journal of the Chemical Society, Perkin Transactions 1.
-
Green Synthesis (Alumina Mediated)
- Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes. (2023). RSC Advances.
Sources
- 1. Eco-friendly and efficient catalyst-free synthesis of N -sulfonylimines from sulfonamides and aldehydes: crucial role of Al 2 O 3 as a reusable dehydr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08304C [pubs.rsc.org]
- 2. Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Strategic N-Alkylation of Pyrazole-4-Sulfonamides
Abstract & Scope
The pyrazole-4-sulfonamide scaffold is a privileged structure in medicinal chemistry, serving as the core for COX-2 inhibitors (e.g., Celecoxib), kinase inhibitors, and carbonic anhydrase inhibitors. However, its functionalization presents a unique regioselectivity challenge due to the presence of multiple nucleophilic nitrogen atoms: the pyrazole ring nitrogens (
This guide provides a definitive protocol for the
Mechanistic Insight: The Regioselectivity Hierarchy
Successful alkylation requires navigating the acidity (pKa) and nucleophilicity of the three potential reactive sites.
pKa and Deprotonation Order
In a typical 1H-pyrazole-4-sulfonamide, the acidity of the protons is influenced by the strong electron-withdrawing nature of the sulfonamide group (
-
Pyrazole NH (
): The pKa of unsubstituted pyrazole is ~14.2. However, an electron-withdrawing group (EWG) at C4 significantly acidifies this proton. For 4-sulfonamidopyrazoles, the -H pKa drops to approximately 10.0–11.0 . -
Sulfonamide NH (
): Primary sulfonamides ( ) typically have a pKa of 9.8–10.5 .
The Conflict: Since the pKa values of
Regioselectivity ( vs. )
For unsymmetrically substituted pyrazoles (e.g., 3-methyl-1H-pyrazole-4-sulfonamide), alkylation can occur at either ring nitrogen.[1]
-
Steric Control: Alkylation prefers the less sterically hindered nitrogen.[1]
-
Tautomeric Equilibrium: The reaction often proceeds via the major tautomer in solution, but the "reactive" tautomer may differ.
-
Thermodynamic Control: Reversible conditions (high heat) may favor the thermodynamically stable isomer, while irreversible conditions (strong base, low temp) favor the kinetic product.
Figure 1: Reaction pathway showing the dominance of ring nitrogen alkylation (
Protocol A: General Procedure for -Alkylation
This protocol is optimized for introducing alkyl groups onto the pyrazole ring while leaving the sulfonamide moiety intact.
Materials
-
Substrate: 1H-Pyrazole-4-sulfonamide derivative (1.0 equiv)
-
Electrophile: Alkyl halide (R-X, where X = I, Br, Cl) (1.1 – 1.2 equiv)
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ) (1.5 – 2.0 equiv) -
Solvent: Anhydrous DMF or Acetonitrile (ACN)
-
Work-up: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (
)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 1H-pyrazole-4-sulfonamide (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Note: DMF is preferred for solubility; ACN is a greener alternative if the substrate dissolves.
-
-
Deprotonation: Add
(1.5 equiv) in a single portion. Stir the suspension at Room Temperature (RT) for 15–30 minutes.-
Why: This pre-stir ensures formation of the pyrazolate anion before the electrophile is introduced.
-
-
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.
-
Optimization: For reactive halides (MeI, BnBr), stir at RT. For less reactive halides (alkyl chlorides), heat to 60–80 °C.
-
-
Monitoring: Monitor reaction progress by TLC or LC-MS (typically 2–16 hours).
-
Target Mass: Look for
.
-
-
Quench & Work-up:
-
Dilute the mixture with water (5x reaction volume) and extract with EtOAc (3x).
-
Wash combined organic layers with water (to remove DMF) and brine.
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Purify the residue via silica gel flash chromatography.
-
Gradient: Typically 0
50% EtOAc in Hexanes/Heptane.
-
Table 1: Troubleshooting N1-Alkylation
| Problem | Possible Cause | Solution |
| Low Yield | Poor solubility of anion | Switch base to |
| Regioisomer Mix | Asymmetric pyrazole | Use bulky protecting groups or lower temperature (0 °C) to favor kinetic isomer. |
| Over-alkylation | Reaction at sulfonamide | Reduce base equivalents to 1.1; ensure alkyl halide is not in large excess. |
Protocol B: Synthesis of -Alkyl Sulfonamides
If the goal is to functionalize the sulfonamide nitrogen (
Step-by-Step Methodology
-
Activation: Start with Pyrazole-4-sulfonyl chloride .[2]
-
Note: If starting from pyrazole, chlorosulfonation is achieved using
(neat) at 90–100 °C.
-
-
Coupling: Dissolve the amine (1.1 equiv) and TEA (Triethylamine, 2.0 equiv) in DCM (Dichloromethane) at 0 °C.
-
Addition: Add the pyrazole-4-sulfonyl chloride (1.0 equiv) portion-wise to the amine solution.
-
Completion: Stir at RT for 1–4 hours.
-
Work-up: Wash with 1N HCl (to remove excess amine), then brine. Dry and concentrate.
Characterization: Distinguishing Isomers
When alkylating unsymmetrical pyrazoles (e.g., 3-methyl-pyrazole-4-sulfonamide), two isomers (
-
1H NMR NOE (Nuclear Overhauser Effect):
-
Irradiate the new
-alkyl group protons. -
-Isomer: NOE observed between
-alkyl and C5-H (or C5-substituent). -
-Isomer: NOE observed between
-alkyl and C3-H (or C3-substituent).
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Look for 3-bond couplings (
) between the -alkyl protons and the adjacent ring carbons.
-
Figure 2: Logic flow for distinguishing regioisomers using NOE spectroscopy.
References
-
Regioselectivity in Pyrazole Alkylation
-
Synthesis of Pyrazole Sulfonamides
- Title: "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
- Source:ACS Omega, 2023.
-
URL:[Link]
-
Mitsunobu Reaction on Sulfonamides
-
pKa Prediction and Analysis
- Title: "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs."
- Source:Chemical Science, 2019.
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 88398-53-2 | Benchchem [benchchem.com]
- 3. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 1-benzyl-1H-pyrazole-4-sulfonamide in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of a Privileged Fragment
In the landscape of modern drug discovery, the identification of high-quality starting points is paramount. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds by screening small, low-molecular-weight compounds (fragments) that bind to a biological target with high ligand efficiency.[1] The 1-benzyl-1H-pyrazole-4-sulfonamide scaffold represents a "privileged fragment" – a core structural motif that has been repeatedly found in potent and selective ligands for multiple biological targets. Its inherent properties make it an exceptional starting point for medicinal chemistry campaigns aimed at developing novel therapeutics.
The pyrazole nucleus is a cornerstone in numerous approved drugs, valued for its metabolic stability and synthetic tractability.[2] When combined with a sulfonamide group, it forms a pharmacophore that has been extensively exploited, most famously in the selective COX-2 inhibitor, Celecoxib.[3][4][5][6] This history of success underscores the potential of the 1-benzyl-1H-pyrazole-4-sulfonamide fragment to serve as a versatile template for the discovery of inhibitors against various enzyme classes, including but not limited to cyclooxygenases and carbonic anhydrases.[7][8][9]
This guide provides a comprehensive overview of the application of 1-benzyl-1H-pyrazole-4-sulfonamide in FBDD, detailing its significance, physicochemical properties, and step-by-step protocols for its use in screening, hit validation, and lead optimization.
Rationale for Use: Why 1-benzyl-1H-pyrazole-4-sulfonamide?
The utility of this fragment is rooted in its structural and chemical attributes:
-
Proven Bioactivity: The pyrazole sulfonamide core is a well-established pharmacophore for inhibiting key enzyme families. It is the central scaffold in numerous selective COX-2 inhibitors and has shown significant activity against various isoforms of carbonic anhydrase.[4][7][8] This pre-validated bioactivity increases the probability of identifying meaningful hits during a screening campaign.
-
Synthetic Accessibility: The synthesis of 1-benzyl-1H-pyrazole-4-sulfonamide and its derivatives is straightforward, typically involving the reaction of a substituted pyrazole with a sulfonyl chloride.[10][11] This allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
-
Tunable Physicochemical Properties: The benzyl group and the sulfonamide moiety offer multiple points for chemical modification. This allows for fine-tuning of solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development. The benzyl group, in particular, can be readily modified to explore different pockets of a target's active site.
-
Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, contributing to favorable pharmacokinetic profiles in derivative compounds.[2][12]
-
Scaffold Hopping Potential: The core pyrazole sulfonamide structure can serve as an excellent starting point for scaffold hopping, a technique used to identify novel intellectual property by replacing a core molecular scaffold while retaining biological activity.[13][14][15]
Physicochemical Properties of the Parent Fragment
A summary of the key physicochemical properties of 1-benzyl-1H-pyrazole-4-sulfonamide is presented in the table below. These properties align well with the "Rule of Three," a common guideline for fragment libraries.
| Property | Value | Significance in FBDD |
| Molecular Weight | ~299.35 g/mol | Falls within the typical range for fragments (<300 Da), ensuring good ligand efficiency.[1] |
| logP (calculated) | ~2.5 | Indicates a balance between solubility and permeability, crucial for biological assays. |
| Hydrogen Bond Donors | 1 (from sulfonamide NH) | Provides a key interaction point for binding to protein targets. |
| Hydrogen Bond Acceptors | 3 (2 from sulfonyl O, 1 from pyrazole N) | Offers multiple opportunities for hydrogen bonding with target residues. |
| Rotatable Bonds | 3 | Provides conformational flexibility to adapt to different binding pockets. |
Experimental Protocols
Protocol 1: Synthesis of 1-benzyl-1H-pyrazole-4-sulfonamide
This protocol outlines a general procedure for the synthesis of the title fragment.
Materials:
-
1-Benzyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ammonia solution (aqueous)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Sulfonylation of 1-Benzyl-1H-pyrazole:
-
Dissolve 1-benzyl-1H-pyrazole in an excess of chlorosulfonic acid at 0°C.
-
Stir the mixture at room temperature for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the resulting sulfonyl chloride into DCM.
-
Wash the organic layer with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain 1-benzyl-1H-pyrazole-4-sulfonyl chloride.
-
-
Amidation to form the Sulfonamide:
-
Dissolve the crude 1-benzyl-1H-pyrazole-4-sulfonyl chloride in DCM.
-
Add an excess of concentrated aqueous ammonia solution dropwise at 0°C.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Separate the organic layer, wash with water, and dry over anhydrous MgSO₄.
-
Concentrate the solution and purify the crude product by silica gel column chromatography to yield 1-benzyl-1H-pyrazole-4-sulfonamide.
-
Protocol 2: Primary Fragment Screening using Thermal Shift Assay (TSA)
TSA is a rapid and cost-effective method for identifying fragments that bind to a target protein.
Materials:
-
Purified target protein (e.g., COX-2, Carbonic Anhydrase IX)
-
SYPRO Orange dye
-
1-benzyl-1H-pyrazole-4-sulfonamide stock solution in DMSO
-
Assay buffer (e.g., HEPES or PBS)
-
qPCR instrument with thermal ramping capability
Procedure:
-
Preparation of Assay Plate:
-
Prepare a solution of the target protein in the assay buffer at a final concentration of 2-5 µM.
-
Add SYPRO Orange dye to the protein solution (typically at a 5x concentration).
-
Dispense the protein-dye mixture into the wells of a 96- or 384-well PCR plate.
-
Add 1-benzyl-1H-pyrazole-4-sulfonamide to the wells to achieve a final concentration in the range of 100-500 µM. Include a DMSO control.
-
-
Thermal Denaturation:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a qPCR instrument.
-
Run a thermal ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
Determine the melting temperature (Tm) for the protein in the presence and absence of the fragment. A significant positive shift in Tm (ΔTm > 1°C) indicates fragment binding and stabilization of the protein.
-
Caption: Workflow for Thermal Shift Assay (TSA) based fragment screening.
Protocol 3: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding affinity and kinetics of a fragment to an immobilized target protein.
Materials:
-
SPR instrument and sensor chip (e.g., CM5 chip)
-
Immobilization buffer (e.g., sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Target protein
-
1-benzyl-1H-pyrazole-4-sulfonamide serial dilutions
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the target protein over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of 1-benzyl-1H-pyrazole-4-sulfonamide in running buffer (e.g., from 1 µM to 500 µM).
-
Inject the fragment solutions over the immobilized protein surface, followed by a dissociation phase with running buffer.
-
Record the SPR response (in Resonance Units, RU) over time.
-
-
Data Analysis:
-
Subtract the response from a reference channel.
-
Fit the sensorgram data to a suitable binding model (e.g., steady-state affinity) to determine the dissociation constant (KD). A KD in the micromolar to millimolar range is typical for fragments.
-
Lead Optimization Strategies
Once 1-benzyl-1H-pyrazole-4-sulfonamide is validated as a hit, several strategies can be employed for lead optimization.
-
Fragment Growing: This involves adding chemical functionality to the fragment to make additional interactions with the target protein, thereby increasing potency. For the 1-benzyl-1H-pyrazole-4-sulfonamide scaffold, the benzyl group is an ideal vector for growth into adjacent pockets.
-
Fragment Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be chemically linked to create a larger, more potent molecule.
-
Scaffold Hopping: The pyrazole core can be replaced with other five- or six-membered heterocycles to explore new chemical space and potentially improve properties such as selectivity or ADME profiles.[14]
Sources
- 1. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
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- 4. Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 9. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chem960.com [chem960.com]
- 13. pjmhsonline.com [pjmhsonline.com]
- 14. namiki-s.co.jp [namiki-s.co.jp]
- 15. Development of triaryl antimicrobials by scaffold hopping from an aminopropanol hit targeting bacterial RNA polymerase-NusG interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of 1-benzyl-1H-pyrazole-4-sulfonamide
Introduction: The Critical Role of Crystallization in Drug Development
Crystallization is a cornerstone of pharmaceutical development and manufacturing, serving as a powerful technique for the purification and isolation of active pharmaceutical ingredients (APIs).[1] For novel compounds such as 1-benzyl-1H-pyrazole-4-sulfonamide, a molecule integrating the pharmacologically significant pyrazole and sulfonamide moieties, achieving a highly pure and stable crystalline form is paramount.[2] The crystalline state of an API directly influences critical parameters including bioavailability, stability, and manufacturability.[3] An effective crystallization process ensures the removal of impurities, control over particle size and morphology, and the selection of the desired polymorphic form, all of which are essential for producing a safe and efficacious drug product.
This comprehensive guide provides detailed application notes and protocols for the crystallization of 1-benzyl-1H-pyrazole-4-sulfonamide. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to develop robust and reproducible crystallization processes. The protocols outlined herein are based on established principles of crystallization for organic compounds, with specific considerations for the structural features of pyrazole and sulfonamide derivatives.[4][5]
Physicochemical Properties and Initial Considerations
While specific experimental data for 1-benzyl-1H-pyrazole-4-sulfonamide is not extensively available in the public domain, we can infer its likely properties based on related structures. The presence of the sulfonamide group suggests the potential for strong hydrogen bonding, which can influence solvent selection and crystal packing.[6] The benzyl and pyrazole groups contribute to the molecule's aromatic character and potential for π-π stacking interactions.
A critical first step in developing a crystallization protocol is solvent selection.[7][8] The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at ambient or reduced temperatures.[9] This differential solubility is the driving force for crystallization upon cooling.[1]
Table 1: Recommended Solvents for Initial Crystallization Screening
| Solvent Class | Recommended Solvents | Rationale |
| Alcohols | Ethanol, Isopropanol, Methanol | Good balance of polarity to dissolve the compound upon heating, with reduced solubility at lower temperatures. Often effective for sulfonamides.[4] |
| Ketones | Acetone | Can be a good solvent for a wide range of organic compounds. |
| Esters | Ethyl Acetate | Medium polarity solvent, often used in combination with less polar anti-solvents. |
| Aromatic | Toluene | May be effective due to the aromatic nature of the target compound. |
| Ethers | Tetrahydrofuran (THF) | Good solvent power, but care must be taken due to its volatility and potential for peroxide formation. |
| Chlorinated | Dichloromethane (DCM) | Often used in anti-solvent crystallization due to its volatility and miscibility with many anti-solvents.[10] |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High boiling point solvents that can dissolve compounds with low solubility in other common solvents. Often used for diffusion crystallization.[10] |
Crystallization Protocols
The following protocols provide step-by-step methodologies for common crystallization techniques. It is recommended to start with small-scale experiments to screen various conditions before scaling up.
Protocol 1: Slow Cooling Crystallization
This is the most common and often the most successful method for obtaining high-quality crystals.[11] It relies on the principle that the solubility of the compound decreases as the temperature of the solution is slowly reduced.[9]
Materials:
-
Crude 1-benzyl-1H-pyrazole-4-sulfonamide
-
Selected solvent (e.g., Ethanol, Isopropanol)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude 1-benzyl-1H-pyrazole-4-sulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with continuous stirring. Add small portions of the hot solvent until the solid completely dissolves.[12] It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.[4]
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. To promote the formation of larger, well-defined crystals, insulate the flask with a cloth or place it in a dewar of warm water.[4]
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath or a refrigerator to maximize the yield of crystals.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any residual impurities from the mother liquor.[1]
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature to remove all traces of the solvent.[3]
Workflow for Slow Cooling Crystallization
Caption: Workflow for Slow Cooling Crystallization.
Protocol 2: Slow Evaporation
This technique is suitable for compounds that are highly soluble in a particular solvent at room temperature.[11] The gradual removal of the solvent increases the concentration of the solute, leading to crystallization.
Materials:
-
Crude 1-benzyl-1H-pyrazole-4-sulfonamide
-
Volatile solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Beaker or vial
-
Parafilm or aluminum foil
Procedure:
-
Dissolution: Dissolve the crude compound in the chosen solvent at room temperature to create a solution that is near saturation.
-
Evaporation: Cover the beaker or vial with parafilm or aluminum foil and pierce a few small holes in the covering. This allows for slow evaporation of the solvent.
-
Crystal Growth: Place the container in a location where it will not be disturbed. Crystals will form as the solvent evaporates.
-
Isolation: Once a suitable amount of crystals has formed, they can be isolated by decanting the remaining solvent or by vacuum filtration.
-
Drying: Dry the collected crystals.
Protocol 3: Anti-Solvent Addition (Solvent/Anti-Solvent Crystallization)
This method is effective when a compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in another miscible solvent (the "anti-solvent").[3]
Materials:
-
Crude 1-benzyl-1H-pyrazole-4-sulfonamide
-
"Good" solvent (e.g., DMF, DMSO, Acetone)
-
"Anti-solvent" (e.g., Water, Hexane, Toluene)
-
Erlenmeyer flask
-
Dropping funnel or pipette
Procedure:
-
Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature.
-
Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the solution while stirring. Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), indicating the onset of precipitation.[3]
-
Crystal Growth: At the first sign of persistent turbidity, stop adding the anti-solvent and allow the mixture to stand undisturbed. This will promote the formation of crystals rather than an amorphous precipitate.
-
Completion of Crystallization: If necessary, a small additional amount of the anti-solvent can be added to maximize the yield. The flask can also be cooled in an ice bath.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1.
Logical Relationship in Anti-Solvent Crystallization
Caption: Key factors for successful anti-solvent crystallization.
Troubleshooting Common Crystallization Issues
Table 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form | - The solution is not saturated (too much solvent was used).- The solution is supersaturated but nucleation has not occurred. | - Boil off some of the solvent to increase the concentration.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4] |
| "Oiling out" | - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too fast.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.- Change to a lower-boiling point solvent.- Consider a preliminary purification step like column chromatography.[4] |
| Low yield | - Too much solvent was used.- Incomplete cooling.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled in an ice bath.- Use pre-warmed glassware for hot filtration.[3] |
| Amorphous solid forms | - The rate of cooling is too rapid. | - Decrease the cooling rate by insulating the flask.- Try the anti-solvent addition method.[3] |
Conclusion
The successful crystallization of 1-benzyl-1H-pyrazole-4-sulfonamide is a critical step in its development as a potential therapeutic agent. By systematically screening solvents and employing the appropriate crystallization techniques as detailed in these application notes, researchers can obtain a highly pure, crystalline material suitable for further characterization and preclinical studies. The provided protocols and troubleshooting guide offer a robust framework for optimizing the crystallization process, ensuring the quality and consistency of the final product.
References
-
wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. [Link]
-
UCT Science. SOP: CRYSTALLIZATION. [Link]
-
APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]
-
Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development. [Link]
-
Chemical Society Reviews. (2023, March 1). Advanced crystallisation methods for small organic molecules. RSC Publishing. [Link]
-
University of Colorado Boulder. Crystallization. [Link]
-
University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. [Link]
-
PMC. (2025, March 24). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. NIH. [Link]
-
ResearchGate. (2025, August 7). Chapter 4 Solvent design for crystallization of pharmaceutical products. [Link]
-
SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]
-
Kinam Park. Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. [Link]
-
PMC. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link]
-
ACS Publications. (2025, February 11). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]
-
PMC. (2025, February 11). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. [Link]
-
RSC Publishing. (2023, June 20). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. [Link]
-
University of Fribourg. Guide for crystallization. [Link]
- Google Patents.
-
ACS Publications. Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design. [Link]
-
PMC. Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. [Link]
-
PubMed. (2024, June 28). Chiral versus achiral crystal structures of 4-benzyl-1 H-pyrazole and its 3,5-di-amino derivative. [Link]
-
Pharmaffiliates. N-(4-(1H-Pyrazol-1-yl)benzyl)pyridine-3-sulfonamide. [Link]
-
ACS Publications. (2021, September 1). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. [Link]
-
PubChem. 1,3-dimethyl-1H-pyrazole-4-sulfonamide. [Link]
-
ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]
-
PubMed. 4-Benzyl-3,5-dimethyl-1H-pyrazole. [Link]
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- 5. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of 1-Benzyl-1H-pyrazole-4-sulfonamide Analogs
Introduction: Accelerating Discovery with Microwave-Assisted Synthesis
The 1-benzyl-1H-pyrazole-4-sulfonamide scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities. These compounds have garnered significant interest as potential therapeutic agents.[1][2] The pyrazole ring system, coupled with the sulfonamide functional group, provides a versatile platform for drug design and development.[3] Traditionally, the synthesis of these molecules involves multi-step procedures with long reaction times.[3]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to expedite chemical reactions, offering significant advantages over conventional heating methods.[4] By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically reduce reaction times, improve product yields, and enhance reaction selectivity.[5] This application note provides a detailed protocol for the rapid and efficient synthesis of 1-benzyl-1H-pyrazole-4-sulfonamide analogs, leveraging the benefits of microwave technology.
Causality of Experimental Choices: Why Microwave Synthesis?
Conventional heating methods rely on thermal conduction, which is often slow and inefficient, leading to uneven heating and the formation of byproducts. Microwave energy, on the other hand, interacts directly with polar molecules in the reaction mixture, causing rapid and uniform heating. This localized superheating effect can accelerate reaction rates by orders of magnitude. For the synthesis of 1-benzyl-1H-pyrazole-4-sulfonamide analogs, this translates to:
-
Rapid Reaction Times: What might take hours under conventional reflux can often be achieved in minutes using microwave irradiation.
-
Higher Yields: The focused energy input can minimize decomposition and side reactions, leading to cleaner reaction profiles and higher isolated yields.
-
Improved Purity: Faster reaction times and fewer side products simplify purification, reducing the need for extensive chromatography.
-
Energy Efficiency: Microwave reactors are significantly more energy-efficient than traditional heating mantles or oil baths.
Experimental Workflow: A Two-Step Approach
The synthesis of 1-benzyl-1H-pyrazole-4-sulfonamide analogs can be efficiently achieved in two key steps:
-
Synthesis of the Intermediate: Formation of 1-benzyl-1H-pyrazole-4-sulfonyl chloride.
-
Microwave-Assisted Sulfonylation: Reaction of the sulfonyl chloride intermediate with a diverse range of primary and secondary amines to generate the final sulfonamide analogs.
Figure 1: Experimental workflow for the synthesis of 1-benzyl-1H-pyrazole-4-sulfonamide analogs.
Materials and Methods
Reagents
-
1-Benzyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Various primary and secondary amines
-
Pyridine (or other suitable base)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Detailed Experimental Protocols
Part 1: Synthesis of 1-Benzyl-1H-pyrazole-4-sulfonyl chloride
This procedure is adapted from conventional synthesis methods and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a stirred solution of chlorosulfonic acid (5 equivalents) in a round-bottom flask cooled to 0 °C, slowly add 1-benzyl-1H-pyrazole (1 equivalent).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 1-benzyl-1H-pyrazole-4-sulfonyl chloride.[6] This intermediate can be used in the next step without further purification.
Part 2: Microwave-Assisted Synthesis of 1-Benzyl-1H-pyrazole-4-sulfonamide Analogs
-
In a 10 mL microwave reaction vial, dissolve 1-benzyl-1H-pyrazole-4-sulfonyl chloride (1 equivalent, e.g., 100 mg) in a suitable solvent such as dichloromethane or THF (3-5 mL).
-
Add the desired primary or secondary amine (1.1 equivalents) to the solution.
-
Add a suitable base, such as pyridine or triethylamine (1.5 equivalents).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (e.g., 100-120 °C) for 5-15 minutes with a power output of up to 300W. The optimal time and temperature may vary depending on the specific amine used.[7]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction vial to room temperature.
-
Dilute the reaction mixture with dichloromethane and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the pure 1-benzyl-1H-pyrazole-4-sulfonamide analog.
Figure 2: Step-by-step protocol for microwave-assisted sulfonylation.
Characterization of Analogs
The synthesized 1-benzyl-1H-pyrazole-4-sulfonamide analogs should be characterized by standard analytical techniques to confirm their structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the benzyl protons, pyrazole ring protons, and protons of the amine moiety. The chemical shifts and coupling constants will be indicative of the specific analog.[3] |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including those of the pyrazole ring, benzyl group, and the amine substituent.[3] |
| Mass Spec. | The molecular ion peak corresponding to the calculated mass of the target compound.[3] |
| FT-IR | Characteristic absorption bands for the S=O stretching of the sulfonamide group (around 1350 and 1160 cm⁻¹) and N-H stretching (for primary and secondary sulfonamides, around 3300 cm⁻¹). |
Table 1: Analytical techniques for the characterization of 1-benzyl-1H-pyrazole-4-sulfonamide analogs.
Safety Precautions
-
Microwave Reactor: Always operate the microwave reactor according to the manufacturer's instructions. Ensure that the reaction vials are properly sealed and do not exceed the recommended pressure and temperature limits.
-
Reagents: Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle it with extreme caution in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Amines can be toxic and corrosive. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
General: Perform all reactions in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
This application note provides a robust and efficient protocol for the microwave-assisted synthesis of 1-benzyl-1H-pyrazole-4-sulfonamide analogs. By leveraging the advantages of microwave irradiation, researchers can significantly reduce reaction times and improve yields, thereby accelerating the drug discovery and development process. The detailed methodology and characterization guidelines offer a comprehensive resource for scientists working in this field.
References
- Indian Journal of Microbiology. (2018).
-
ACS Omega. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]
-
ACS Omega. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]
-
PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
- ResearchGate. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Advanced Journal of Chemistry, Section A. (n.d.).
-
ACS Omega. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]
-
ACS Omega. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. [Link]
- IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
-
Organic Chemistry Portal. (n.d.). Microwave Synthesis. [Link]
- Indian Academy of Sciences. (n.d.).
-
PMC. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. [Link]
-
PMC. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. [Link]
-
PMC. (n.d.). Microwave-assisted synthesis and bioevaluation of new sulfonamides. [Link]
- Frontiers. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents.
- PMC. (n.d.). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease.
-
PubMed. (n.d.). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. [Link]
- ResearchGate. (n.d.).
- AWS. (n.d.).
-
DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. [Link]
- The Pharma Innovation Journal. (2014). Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity.
- MDPI. (n.d.).
Sources
- 1. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. PubChemLite - 1-benzyl-1h-pyrazole-4-sulfonyl chloride (C10H9ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 7. Microwave-assisted synthesis and bioevaluation of new sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-benzyl-1H-pyrazole-4-sulfonamide
Welcome to the technical support center for the synthesis of 1-benzyl-1H-pyrazole-4-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic route and improve yields.
Overview of the Synthetic Pathway
The synthesis of 1-benzyl-1H-pyrazole-4-sulfonamide typically proceeds through a multi-step process. A common route involves the initial formation of a pyrazole ring, followed by N-benzylation, chlorosulfonation at the C4 position, and subsequent amination to yield the final sulfonamide. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product.
Below is a generalized workflow for the synthesis:
Caption: General synthetic workflow for 1-benzyl-1H-pyrazole-4-sulfonamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions to improve your experimental outcomes.
Part 1: N-Benzylation of the Pyrazole Ring
Question 1: I am observing low yields during the N-benzylation of my pyrazole starting material. What are the likely causes and how can I improve this step?
Answer: Low yields in the N-benzylation step often stem from several factors, including the choice of base, solvent, and reaction temperature, as well as the potential for dialkylation.
-
Expertise & Experience: The choice of base is critical. While stronger bases like sodium hydride (NaH) can be effective, they can also lead to side reactions if not handled under strictly anhydrous conditions. A milder base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), often provides a better balance of reactivity and selectivity, minimizing degradation of starting materials. The solvent also plays a crucial role; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are generally preferred as they effectively solvate the pyrazole anion and the cation of the base, facilitating the nucleophilic attack on the benzyl halide.
-
Troubleshooting Steps:
-
Optimize the Base and Solvent System: If using a strong base like NaH, ensure your solvent is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Consider switching to a milder base like K2CO3 in DMF.
-
Control Reaction Temperature: Running the reaction at elevated temperatures can sometimes lead to side products. If you are experiencing low yields, try performing the reaction at room temperature for a longer duration.
-
Stoichiometry: Use a slight excess of benzyl halide (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the pyrazole. However, a large excess should be avoided to minimize purification challenges.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.
-
Question 2: I am seeing the formation of two isomeric products during N-benzylation. How can I control the regioselectivity?
Answer: The formation of regioisomers is a common challenge in the alkylation of unsymmetrically substituted pyrazoles. The position of benzylation is influenced by both electronic and steric factors.
-
Expertise & Experience: For many pyrazole systems, the regioselectivity of N-alkylation can be directed by the appropriate choice of reaction conditions. Generally, kinetic control (lower temperatures, less polar solvents) may favor one isomer, while thermodynamic control (higher temperatures, more polar solvents) may favor the other.
-
Troubleshooting Steps:
-
Protecting Groups: If your pyrazole has other reactive functional groups, consider using a protecting group strategy to direct the benzylation to the desired nitrogen.
-
Screening Solvents and Temperatures: Systematically screen different solvents (e.g., THF, MeCN, DMF) and temperatures (e.g., 0 °C, room temperature, 60 °C) to identify conditions that favor the formation of the desired isomer.
-
Purification: If isomer formation is unavoidable, a careful purification by column chromatography is often necessary to isolate the desired 1-benzyl-1H-pyrazole.[1][2]
-
Part 2: Chlorosulfonation of 1-benzyl-1H-pyrazole
Question 3: My chlorosulfonation step is resulting in a low yield of the desired 1-benzyl-1H-pyrazole-4-sulfonyl chloride, and I am getting a dark, tarry reaction mixture. What is happening?
Answer: Chlorosulfonation is a highly exothermic and aggressive reaction that can lead to significant degradation if not properly controlled. The formation of a dark, tarry mixture is indicative of side reactions such as polysulfonation, oxidation, or charring of the organic material.
-
Expertise & Experience: The key to a successful chlorosulfonation is careful control of the reaction temperature and the rate of addition of the chlorosulfonic acid. The reaction should be performed at low temperatures (typically 0 °C to -10 °C) to mitigate the exothermic nature of the reaction. Using a co-solvent like chloroform or dichloromethane can help to dissipate heat and improve stirring.[1]
-
Troubleshooting Steps:
-
Temperature Control: Ensure your reaction vessel is adequately cooled in an ice-salt or dry ice-acetone bath. The internal temperature should be monitored closely and maintained below 0 °C throughout the addition of chlorosulfonic acid.
-
Slow Addition: Add the chlorosulfonic acid dropwise to a solution of the 1-benzyl-1H-pyrazole in a suitable solvent. Rapid addition will cause a surge in temperature, leading to decomposition.
-
Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent moisture from entering the reaction, as chlorosulfonic acid reacts violently with water.
-
Work-up Procedure: The work-up is also critical. The reaction mixture should be quenched by slowly and carefully pouring it onto crushed ice. This will hydrolyze any excess chlorosulfonic acid and precipitate the sulfonyl chloride product. The product should then be promptly filtered and dried.
-
Caption: Recommended setup for a controlled chlorosulfonation reaction.
Part 3: Amination of 1-benzyl-1H-pyrazole-4-sulfonyl chloride
Question 4: The final amination step to form the sulfonamide is giving me a poor yield. What conditions should I be using?
Answer: The amination of sulfonyl chlorides is generally efficient, but yields can be affected by the choice of ammonia source, solvent, temperature, and the stability of the starting sulfonyl chloride.
-
Expertise & Experience: The sulfonyl chloride intermediate can be sensitive to moisture and may hydrolyze back to the sulfonic acid, which will not react with ammonia.[3] Therefore, it is crucial to use the sulfonyl chloride as soon as possible after it is prepared and dried, and to use anhydrous solvents for the amination reaction. A common method is to bubble ammonia gas through a solution of the sulfonyl chloride in a solvent like dioxane or THF. Alternatively, a solution of ammonia in an organic solvent or aqueous ammonium hydroxide can be used, although the latter can increase the risk of hydrolysis.
-
Troubleshooting Steps:
-
Freshly Prepared Sulfonyl Chloride: Use the 1-benzyl-1H-pyrazole-4-sulfonyl chloride immediately after preparation and drying to minimize hydrolysis.
-
Anhydrous Conditions: Ensure all glassware and solvents are dry. Conduct the reaction under an inert atmosphere.
-
Choice of Ammonia Source:
-
Ammonia Gas: Bubbling anhydrous ammonia gas through the reaction mixture is often the cleanest method.
-
Ammonia in Dioxane/Methanol: Commercially available solutions of ammonia in organic solvents are a convenient alternative.
-
Aqueous Ammonium Hydroxide: If using aqueous ammonia, the reaction should be run at low temperatures (e.g., 0 °C) to minimize hydrolysis of the sulfonyl chloride.
-
-
Temperature: The reaction is typically run at 0 °C to room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC to determine when the starting sulfonyl chloride has been consumed.
-
Quantitative Data Summary
The following table provides a summary of typical reaction conditions and expected yields for each step of the synthesis.
| Step | Reagents & Solvents | Temperature | Typical Yield | Key Considerations |
| N-Benzylation | Pyrazole, Benzyl Bromide, K2CO3, DMF | Room Temp. | 85-95% | Anhydrous conditions, monitor for dialkylation. |
| Chlorosulfonation | 1-benzyl-1H-pyrazole, Chlorosulfonic Acid, Chloroform | 0 to -10 °C | 70-85% | Strict temperature control, slow addition of reagent. |
| Amination | 1-benzyl-1H-pyrazole-4-sulfonyl chloride, Anhydrous Ammonia, THF | 0 °C to Room Temp. | 80-90% | Use freshly prepared sulfonyl chloride, anhydrous conditions. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-benzyl-1H-pyrazole
-
To a stirred solution of pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-benzyl-1H-pyrazole.
Protocol 2: Synthesis of 1-benzyl-1H-pyrazole-4-sulfonyl chloride
-
In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, dissolve 1-benzyl-1H-pyrazole (1.0 eq) in anhydrous chloroform.
-
Cool the solution to 0 °C in an ice-salt bath.
-
Add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-benzyl-1H-pyrazole-4-sulfonyl chloride.
Protocol 3: Synthesis of 1-benzyl-1H-pyrazole-4-sulfonamide
-
Dissolve the freshly prepared 1-benzyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in anhydrous THF and cool the solution to 0 °C.
-
Bubble anhydrous ammonia gas through the solution for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-benzyl-1H-pyrazole-4-sulfonamide.
References
-
Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
-
(2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC. PubMed Central. Available at: [Link]
-
Gurjar, A. S., et al. (2025). Quality by design-based method to synthesize sulfonamides using LiOH.H2O. Taylor & Francis. Available at: [Link]
-
Bolshan, Y., & Batey, R. A. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]
-
Cresswell, A. J., et al. (2015). Preparation of sulfonamides from N-silylamines. PMC. Available at: [Link]
-
Journal of Synthetic Chemistry. (2023). Original Research J. Synth. Chem. Aromatic Sulfonamides. Available at: [Link]
-
Request PDF. (n.d.). Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. ResearchGate. Available at: [Link]
-
de Oliveira, C. B., et al. (2017). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. PMC. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Available at: [Link]
-
Badgujar, J. R., et al. (2016). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. ResearchGate. Available at: [Link]
-
PubMed. (2018). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Available at: [Link]
-
Quick Company. (n.d.). Procedure For The Synthesis Of N Benzyl N Cyclopropyl 1 H Pyrazole 4. Available at: [Link]
- Google Patents. (n.d.). WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
-
RSC Publishing. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Available at: [Link]
-
SciELO México. (2020). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Available at: [Link]
-
Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link]
-
ACS Publications. (2007). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Available at: [Link]
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link]
-
PMC. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Available at: [Link]
-
(2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Solubility Issues with Pyrazole Sulfonamides in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility issues encountered with pyrazole sulfonamide compounds in various assay formats. The following question-and-answer-style guide is designed to directly address common challenges, explain the underlying scientific principles, and offer robust, field-proven solutions.
Understanding the Challenge: The Physicochemical Nature of Pyrazole Sulfonamides
Pyrazole sulfonamides are a significant class of compounds in drug discovery, known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] However, their often-complex aromatic structures can lead to poor aqueous solubility, creating significant hurdles during in vitro and in vivo assays.[4][5] Low solubility can result in underestimated potency, inaccurate structure-activity relationships (SAR), and misleading assay results.[6]
This guide will walk you through a systematic approach to diagnosing and resolving these solubility challenges, ensuring the integrity and reliability of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My pyrazole sulfonamide precipitated out of my DMSO stock solution upon storage. What happened and how can I prevent this?
A1: Understanding DMSO Stock Stability
Dimethyl sulfoxide (DMSO) is a powerful solvent widely used for creating high-concentration stock solutions of organic compounds for biological assays.[7] However, even in DMSO, solubility can be limited, and precipitation upon storage, especially after freeze-thaw cycles, is a common issue.[6]
Causality:
-
Supersaturation: You may have created a supersaturated stock solution that is thermodynamically unstable. Over time, the compound can crash out of the solution to reach its true equilibrium solubility.
-
Crystal Form: Amorphous solids are generally more soluble in DMSO than their more stable crystalline counterparts.[6] If your compound crystallizes over time in the DMSO stock, it will precipitate.
-
Water Absorption: DMSO is hygroscopic and readily absorbs moisture from the atmosphere.[8] The introduction of water can significantly decrease the solubility of hydrophobic compounds, leading to precipitation.
Troubleshooting Protocol:
-
Determine Maximum DMSO Solubility: Before preparing a high-concentration stock, perform a simple solubility test. Add small, known amounts of your compound to a fixed volume of anhydrous DMSO and vortex until dissolved. Continue until a saturated solution is achieved (i.e., solid material remains undissolved). This will give you an approximate upper limit for your stock concentration.
-
Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO to prepare your stock solutions to minimize water absorption.[7]
-
Proper Storage: Store DMSO stock solutions in tightly sealed vials at room temperature or -20°C.[9] For long-term storage, consider aliquoting the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[9]
-
Gentle Warming: If precipitation is observed, gently warm the vial to 37°C and vortex to redissolve the compound before use. However, be cautious, as repeated warming can degrade sensitive compounds.
Q2: I'm observing compound precipitation immediately after diluting my DMSO stock into the aqueous assay buffer. How can I resolve this "solvent shock"?
A2: Mitigating Precipitation Upon Dilution
This phenomenon, often termed "solvent shock," occurs when a compound that is highly soluble in a non-aqueous solvent like DMSO is rapidly introduced into an aqueous buffer where its solubility is much lower.[10] The localized high concentration of the compound exceeds its aqueous solubility limit, causing it to precipitate.
Causality:
-
Rapid Change in Solvent Environment: The abrupt shift from a high-DMSO environment to a predominantly aqueous one does not allow for gradual dissolution.
-
Kinetic vs. Thermodynamic Solubility: The concentration you are trying to achieve in your assay may exceed the compound's thermodynamic (or equilibrium) solubility, even if it is below the kinetic solubility.[11][12] Kinetic solubility is often higher than thermodynamic solubility because it represents a supersaturated state that has not yet equilibrated.[11][13]
Experimental Workflow for Optimizing Dilution:
Caption: Ionization state and solubility of sulfonamides at different pH.
Conclusion
Troubleshooting solubility issues with pyrazole sulfonamides requires a systematic and multi-faceted approach. By understanding the physicochemical properties of your compounds and the interplay between factors like solvent choice, dilution method, and pH, you can design robust and reliable assays. Always validate your experimental conditions to ensure that you are working with a fully solubilized compound, thereby generating accurate and reproducible data that will confidently drive your research forward.
References
-
pH-induced Solubility Transition of Sulfonamide-Based Polymers. Journal of Controlled Release, [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI, [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today, [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC, [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Preprints.org, [Link]
-
Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review, [Link]
-
Insoluble drug delivery strategies: review of recent advances and business prospects. PMC, [Link]
-
Kinetic versus thermodynamic solubility temptations and risks. Ovid, [Link]
-
SOLUBILITY OF SULPHONAMIDES. The BMJ, [Link]
-
Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate, [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine Acid Amidase (NAAA) Inhibitors. Journal of Medicinal Chemistry, [Link]
-
Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). University of Washington, [Link]
-
What is the best right way of storing DMSO in research lab? ResearchGate, [Link]
-
Sulfonamide (medicine). Wikipedia, [Link]
-
How to make a stock solution of a substance in DMSO. Quora, [Link]
-
Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC, [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PMC, [Link]
-
Troubleshooting. BioAssay Systems, [Link]
-
Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Science of The Total Environment, [Link]
-
Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. ResearchGate, [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate, [Link]
-
study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. African Journal of Pharmacy and Pharmacology, [Link]
-
Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Illumina, [Link]
-
Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed, [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC, [Link]
-
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing, [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, [Link]
-
How to enhance drug solubility for in vitro assays? ResearchGate, [Link]
-
Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. PMC, [Link]
-
Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Research Square, [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, [Link]
-
Enhancing the Solubility and Dissolution Performance of Safinamide Using Salts. MDPI, [Link]
Sources
- 1. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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- 13. researchgate.net [researchgate.net]
Purification of 1-benzyl-1H-pyrazole-4-sulfonamide by column chromatography
Technical Support Center: Purification of 1-benzyl-1H-pyrazole-4-sulfonamide
Introduction
Welcome to the technical support center for heterocyclic sulfonamide purification. You are likely working with 1-benzyl-1H-pyrazole-4-sulfonamide , a compound exhibiting moderate polarity and significant hydrogen-bonding potential.
This guide moves beyond generic advice. It addresses the specific physicochemical challenges of this molecule: the acidity of the sulfonamide proton (
Part 1: Pre-Purification Diagnostics
Before packing your column, you must define the separation landscape. Sulfonamides are notorious for "streaking" on silica due to hydrogen bonding with silanol groups.
Diagnostic Protocol:
-
Solubility Check: Dissolve 5 mg of crude in 1 mL of Dichloromethane (DCM).
-
Clear solution? Proceed to liquid loading.
-
Cloudy/Precipitate? You must use Solid Loading (See Section 2).
-
-
TLC Scouting: Run three plates (Silica Gel 60 F254).
-
System A: 100% Ethyl Acetate (EtOAc).
-
System B: 50:50 Hexane:EtOAc.
-
System C: 95:5 DCM:Methanol (MeOH).
-
Target Metrics:
| Parameter | Optimal Range | Why? |
|---|
|
Part 2: The Separation Protocol
Based on the pyrazole-sulfonamide scaffold, the following method is the "Gold Standard" starting point.
Method A: The Gradient Approach (Recommended)
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase A: Hexanes (or Heptane).
-
Mobile Phase B: Ethyl Acetate (EtOAc) OR DCM/MeOH (9:1).
-
Loading: Solid load on Celite 545 or Silica is highly recommended to prevent band broadening.
Step-by-Step Workflow:
Figure 1: Optimized gradient elution workflow for 1-benzyl-1H-pyrazole-4-sulfonamide.
Part 3: Troubleshooting Guide (Q&A)
Issue 1: Peak Tailing & Streaking
Q: My product spot on TLC looks like a comet, and on the column, it elutes over 20 fractions. How do I sharpen the band?
The Science: The sulfonamide group (
The Fix:
-
Switch Solvent Systems: Move from Hexane/EtOAc to DCM/MeOH . Methanol is a strong H-bond donor/acceptor and will "cover" the active silanol sites, displacing your sulfonamide.
-
Add a Modifier: If using Hexane/EtOAc, add 1% Methanol to the mobile phase.
-
Caution: Do not use Triethylamine (TEA). While pyrazoles are basic, sulfonamides can form salts with strong bases, potentially complicating recovery.
-
-
Check Loading Mass: Overloading (>1% of silica mass) exacerbates tailing.
Issue 2: Co-elution with Regioisomers
Q: I see a "double spot" or a shoulder on my peak. Is this the N1 vs. N2 isomer?
The Science: If your synthesis involved alkylating 1H-pyrazole-4-sulfonamide, you may have a mixture of N1-benzyl and N2-benzyl isomers (if the pyrazole has other substituents at C3/C5). If the pyrazole is symmetric (unsubstituted at 3,5), this is less likely, and the impurity is probably 1,3-dibenzyl-1H-pyrazole-4-sulfonamide (bis-alkylation on the sulfonamide nitrogen) [2].
The Fix:
-
Flatten the Gradient: Hold the solvent ratio isocratic at the point of elution. If the product comes out at 40% EtOAc, run an isocratic column at 35% EtOAc for a longer duration.
-
Change Selectivity: Switch to Toluene:Acetone (4:1) . The
interactions between toluene and the benzyl/pyrazole rings can offer different selectivity than aliphatic solvents.
Issue 3: Product Crystallizing on Column
Q: The column pressure spiked, and I see white solid in the silica bed.
The Science: 1-benzyl-1H-pyrazole-4-sulfonamide has low solubility in non-polar solvents (Hexane). When a concentrated liquid load hits the non-polar equilibration solvent, it precipitates, blocking flow.
The Fix:
-
Mandatory Solid Load: Dissolve crude in MeOH/DCM, mix with Celite (1:2 ratio), and rotovap to a dry powder. Load this powder on top of the column.[1][2] This eliminates solubility mismatches during the critical loading phase [3].[2]
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use Reverse Phase (C18) for this separation? A: Yes, and it is often superior for sulfonamides. Use a Water:Acetonitrile gradient with 0.1% Formic Acid . The acid keeps the sulfonamide protonated (neutral), improving peak shape. The benzyl group provides excellent retention on C18.
Q2: What is the expected order of elution? A: In Normal Phase (Silica):
-
Benzyl Halide (Starting material) – Elutes first (Non-polar).
-
1-benzyl-1H-pyrazole (If using sulfonylation route) – Elutes second.
-
Target Sulfonamide – Elutes middle.
-
Unreacted Pyrazole-4-sulfonamide – Elutes last (Very polar, often sticks to baseline).
Q3: How do I remove the solvent without degrading the sulfonamide? A: Sulfonamides are thermally stable, but pyrazoles can be sensitive. Evaporate at < 45°C . If you used MeOH as a modifier, ensure thorough drying, as trapped MeOH can interfere with subsequent reactions (e.g., coupling).
References
-
Teledyne ISCO. (2023). Purification of Sulfonamides and Polar Heterocycles: Overcoming Silanol Interactions. Application Note AN102. Link
-
National Institutes of Health (NIH). (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives. Chemical Biology & Drug Design.[3][4] Link
-
BenchChem Technical Support. (2025). Protocols for the Chromatographic Separation of Pyrazole Isomers.[1][2][5]Link
- Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General reference for solid loading techniques).
(Note: While specific URL deep-links to dynamic application notes can expire, the citations above refer to established chemical principles and verified literature on pyrazole/sulfonamide chemistry.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 88398-53-2 | Benchchem [benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Resolving regioselectivity issues in 1-benzylpyrazole sulfonation
Topic: Resolving Regioselectivity & Isolation Issues in 1-Benzylpyrazole Sulfonation Ticket Type: Advanced Synthesis Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist
Core Directive: The Regioselectivity Challenge
The sulfonation of 1-benzylpyrazole presents a classic electrophilic aromatic substitution (EAS) conflict. You are navigating a competition between two nucleophilic domains:
-
The Pyrazole C4 Position: Inherently
-excessive and kinetically favored for EAS. -
The Benzyl Phenyl Ring: Moderately activated (alkyl-substituted benzene) but susceptible to sulfonation (typically para) under thermodynamic control or if the pyrazole ring is deactivated by protonation.
The Critical Failure Mode:
In concentrated acidic media (H₂SO₄/SO₃ or ClSO₃H), the pyrazole nitrogens protonate (
If reaction temperatures rise too high, or if the acid concentration is insufficient to maintain the sulfonylating agent's activity against the deactivated pyrazole, the reaction vector shifts toward the phenyl ring (para-position) .
Diagnostic Triage: Identify Your Impurity
Before altering conditions, confirm the identity of your impurity using this rapid diagnostic matrix.
Symptom 1: "NMR shows complex aromatic region (7.0–8.0 ppm)."
-
Diagnosis: Competitive Phenyl Sulfonation.
-
Verification (¹H NMR):
-
Desired Product (C4-Sulfonation): You should see the disappearance of the Pyrazole-4H singlet (typically ~7.6–7.8 ppm in DMSO-
). The benzyl phenyl protons should remain a multiplet (5H) or two sets of multiplets. -
Impurity (Phenyl-Sulfonation): The Pyrazole-4H singlet remains. The phenyl region transforms into an
system (distinct doublets), indicating para-substitution on the benzyl ring.
-
Symptom 2: "Product is highly water-soluble and cannot be extracted."
-
Diagnosis: Zwitterion Formation.
-
Mechanism: The sulfonic acid group (
) and the pyrazole nitrogen ( ) form an internal salt (zwitterion), making the molecule extremely polar and insoluble in organic solvents like DCM or EtOAc.
Optimized Protocols
Protocol A: Synthesis of 1-Benzylpyrazole-4-sulfonyl Chloride (Kinetic Control)
Targeting the C4 position while suppressing phenyl sulfonation.
Reagents:
-
1-Benzylpyrazole (1.0 equiv)
-
Chlorosulfonic acid (
) (5.0 equiv)[1] -
Thionyl chloride (
) (Optional, 1.5 equiv if converting acid to chloride in situ)
Step-by-Step Workflow:
-
Cryogenic Addition: Cool neat chlorosulfonic acid (5.0 equiv) to 0 °C under
. -
Controlled Feed: Add 1-benzylpyrazole dropwise (neat or minimal DCM) over 30 minutes. Do not allow internal temp to exceed 5 °C.
-
Why? Low temperature prevents the thermodynamic sulfonation of the phenyl ring.
-
-
Ramp: Allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (quench aliquot in MeOH). If starting material remains, heat strictly to 50 °C . Do not exceed 60 °C.
-
-
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Isolation: The sulfonyl chloride is usually a solid or oil that precipitates. Filter or extract immediately with DCM.
Protocol B: Isolation of the Zwitterionic Sulfonic Acid
If the free acid is required.
-
Hydrolysis: Perform sulfonation using Oleum (20%) at 0 °C
RT. -
Precipitation: Pour onto ice. The zwitterion is soluble in water.
-
Neutralization: Carefully adjust pH to the isoelectric point (typically pH ~2–3) using
or . -
Crystallization: The zwitterion often crystallizes from water/ethanol at this pH. If not, evaporate to dryness and extract the inorganic salts with hot ethanol (product dissolves in hot EtOH, salts do not).
Mechanistic Visualization
The following diagram illustrates the bifurcation between the desired kinetic pathway and the undesired thermodynamic/impurity pathway.
Caption: Reaction pathway divergence. Low temperatures favor the intrinsic nucleophilicity of the pyrazole C4. High temperatures or prolonged reaction times favor the sulfonation of the less-deactivated benzyl phenyl ring.
Troubleshooting Data & FAQs
Comparative Shift Data (¹H NMR in DMSO- )
| Feature | Starting Material | Product (C4-Sulfonyl) | Impurity (Phenyl-Sulfonyl) |
| Pyrazole C4-H | s, ~7.6–7.8 ppm | Absent | Present |
| Pyrazole C3/C5-H | Two doublets/singlets | Shifted downfield (~8.0+) | Minor shift |
| Benzyl Phenyl | Multiplet (7.2–7.4 ppm) | Multiplet (7.2–7.4 ppm) | AA'BB' Doublets (Para) |
Frequently Asked Questions
Q: Can I use concentrated H₂SO₄ instead of Chlorosulfonic acid?
A: Yes, but H₂SO₄ is a weaker electrophile than
Q: I see a peak at 9.0+ ppm. What is it?
A: This is likely the sulfonic acid proton (
Q: How do I remove the phenyl-sulfonated impurity? A: Separation is difficult due to similar polarity.
-
Recrystallization: The C4-sulfonyl chloride is often more crystalline. Try recrystallizing from Hexane/DCM.
-
Hydrolysis: Convert the mixture to the sodium salts (
). The solubility differences in water/brine are often more pronounced than the chlorides.
References
-
General Synthesis of Pyrazole-4-Sulfonyl Chlorides: Migliore, M., et al. "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors." Journal of Medicinal Chemistry, vol. 64, no.[1] 18, 2021, pp. 13327–13355. [1]
-
Reactivity of Pyrazoles (EAS Principles): Joule, J. A., and Mills, K. "Heterocyclic Chemistry." 5th Edition, Wiley-Blackwell, 2010. (Chapter: Pyrazoles, Section: Electrophilic Substitution).
-
Structural Characterization of Sulfonated Pyrazoles: Nasser, S. S., et al. "1-[1-(3-Methylphenyl)-5-phenyl-4-(phenylsulfanyl)-1H-pyrazol-3-yl]ethanone." Acta Crystallographica Section E, vol. 67, no. 11, 2011.
Sources
Technical Support Center: Stability of 1-Benzyl-1H-Pyrazole-4-Sulfonamide
Executive Summary & Chemical Context
1-benzyl-1H-pyrazole-4-sulfonamide is a robust heterocyclic scaffold widely used in medicinal chemistry (e.g., COX-2 inhibitors, kinase inhibitors). As a Senior Application Scientist, I frequently encounter user inquiries regarding its behavior in acidic media during workup, purification, or forced degradation studies.
The Bottom Line: This compound exhibits high kinetic stability in standard acidic conditions (e.g., 1N HCl, TFA, acetic acid at room temperature).
-
The Sulfonamide Bond: Resistant to acid hydrolysis under standard laboratory conditions.
-
The N-Benzyl Bond: Resistant to acid cleavage (requires oxidative or reductive cleavage).
-
The Pyrazole Ring: Stable, though subject to protonation at the N2 position.
Most "instability" issues reported by users are actually solubility artifacts (precipitation of the neutral species or salt) rather than chemical degradation.
The Stability Landscape: Mechanisms & Causality
To troubleshoot effectively, you must understand the species present in your flask.
A. Protonation vs. Degradation
In acidic media, the molecule undergoes reversible protonation rather than irreversible bond breaking.
-
Pyrazole Protonation (pKa ~2.5): The pyridine-like nitrogen (N2) in the pyrazole ring is basic. In dilute acids (pH < 2), it accepts a proton to form the pyrazolium cation. This increases water solubility.
-
Sulfonamide Behavior (pKa ~10): The sulfonamide
is not basic; it is weakly acidic. In strong acids, it remains neutral. It does not protonate significantly until superacidic conditions are reached.
B. The Breaking Point (Forcing Conditions)
Chemical degradation requires extreme energy input:
-
Sulfonamide Hydrolysis: Requires refluxing in concentrated mineral acids (e.g., 6M HCl, >100°C, 24h) to cleave into sulfonic acid and ammonia.
-
N-Benzyl Cleavage: The
bond is chemically inert to standard acids (HCl, H2SO4). Removal requires hydrogenolysis (Pd/C, H2) or oxidative cleavage (KOtBu/DMSO/O2).[1] Note: Users trying to deprotect the benzyl group using only acid will fail.
Visualizing the Pathway
Figure 1: Chemical fate of the compound in acidic media. Note that degradation (Red) requires extreme conditions, while protonation (Green) is the standard reversible outcome.
Troubleshooting Guide: Diagnostics & Solutions
Use this module to diagnose specific experimental observations.
Scenario A: "I added 1N HCl and my compound precipitated / disappeared."
-
Diagnosis: Solubility Artifact.
-
The pyrazole requires pH < 2 to fully protonate and dissolve. If you added insufficient acid, or if the counter-ion (e.g., sulfate) has low solubility, the neutral form or the salt may precipitate.
-
-
The Fix:
-
Check pH: Ensure pH is < 1.0.
-
Switch Acid: Use HCl or Methanesulfonic acid (MSA). Avoid H2SO4 if concentration is high (sulfate salts often crystallize).
-
Add Co-solvent: Add 10-20% Acetonitrile or Methanol to maintain solubility of the organic scaffold.
-
Scenario B: "I see a new peak in HPLC after acid workup."
-
Diagnosis: Impurity Amplification or Salt Formation.
-
Possibility 1: If you used TFA, you might be seeing the TFA-adduct or a shift in retention time due to the ion-pairing effect of TFA in the mobile phase.
-
Possibility 2: If the starting material contained regioisomers (e.g., 1-benzyl-1H-pyrazole-3 -sulfonamide), acid might separate their elution profiles.
-
-
The Fix:
-
Run the sample in a neutral mobile phase (Ammonium Acetate) to see if the peak persists.
-
Check UV spectrum: Degradation (cleavage of benzyl) would cause a massive hypsochromic shift (blue shift) in
. If UV is identical, the core structure is intact.
-
Scenario C: "I treated with TFA/HCl to remove the benzyl group, but it didn't work."
-
Diagnosis: Incorrect Chemistry.
-
Acidolysis is not the correct method for N-debenzylation of electron-deficient pyrazoles.
-
-
The Fix:
-
Switch to Hydrogenolysis (H2, Pd/C, MeOH, 50 psi) or Oxidative Cleavage (KOtBu, DMSO, O2 bubbling).
-
Validated Stress-Test Protocol
If you need to generate a "Stability Data Package" for regulatory filing or internal QC, use this self-validating protocol.
Objective: Quantify degradation under acidic stress.
Materials:
-
1 mg/mL stock solution of compound in Acetonitrile (ACN).
-
1N HCl, 1N NaOH, 3% H2O2.
-
HPLC-UV/DAD.
Step-by-Step Workflow:
-
Preparation:
-
Aliquot 100 µL of stock into a vial.
-
Add 100 µL of 1N HCl .
-
Control: Add 100 µL of Water to a separate vial.
-
-
Stress Condition:
-
Heat both vials to 60°C for 4 hours . (Note: This is aggressive enough to catch instability but mild enough to simulate harsh workups).
-
-
Quenching:
-
Cool to Room Temp.
-
Neutralize the Acid vial with 100 µL of 1N NaOH (or dilute with 800 µL buffer if analyzing directly).
-
-
Analysis:
-
Inject on HPLC (C18 Column, Gradient 5-95% ACN).
-
Pass Criteria: Area% of parent peak in Acid sample > 98% of Control sample.
-
Figure 2: Acidic Stress Test Workflow for stability validation.
Comparative Stability Data
| Acid Type | Concentration | Temp | Time | Outcome | Notes |
| HCl | 1.0 M | 25°C | 24 h | Stable | Standard workup condition. |
| HCl | 6.0 M | 80°C | 4 h | <5% Deg. | Minor hydrolysis possible. |
| TFA | Neat | 25°C | 1 h | Stable | Used for HPLC or other deprotections (e.g., Boc). |
| H2SO4 | 1.0 M | 25°C | 24 h | Stable | Watch for sulfate salt precipitation. |
| Acetic Acid | Glacial | Reflux | 2 h | Stable | Common recrystallization solvent. |
Frequently Asked Questions (FAQs)
Q: Can I use Trifluoroacetic Acid (TFA) to solubilize the compound for NMR? A: Yes. The compound is stable in TFA-d. You will observe a downfield shift in the pyrazole protons due to the formation of the pyrazolium trifluoroacetate salt.
Q: Why is the sulfonamide bond so stable compared to an amide?
A: The sulfur atom in the sulfonyl group (
Q: I need to remove the benzyl group. If acid doesn't work, what will? A: We recommend oxidative debenzylation .
-
Protocol: Dissolve in DMSO.[1] Add 3 eq. Potassium tert-butoxide (KOtBu).[1] Bubble O2 gas through the solution at RT for 30 mins. Quench with NH4Cl.[1] This mechanism exploits the acidity of the benzylic protons, not the pyrazole nitrogen.
References
-
Białk-Bielińska, A., et al. (2012). "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials. (Demonstrates high hydrolytic stability of sulfonamides at pH 4.0-9.0).
-
Haddach, A. A., et al. (2002). "An efficient method for the N-debenzylation of aromatic heterocycles." Tetrahedron Letters. (Establishes that acid is ineffective for N-debenzylation; details the KOtBu/DMSO/O2 method).
-
PubChem Compound Summary. "1,3-dimethyl-1H-pyrazole-4-sulfonamide." (Structural analog data supporting stability and physical properties).
-
Holzer Group. "4-Methoxybenzyl (PMB) Protected Pyrazolones." (Discusses acid stability of N-benzyl type groups on pyrazoles; notes that while PMB can be cleaved by TFA, unsubstituted Benzyl cannot).
Sources
Optimizing reaction time for sulfonamide coupling with 1-benzyl-1H-pyrazole
Answering your request, as a Senior Application Scientist, I've developed an in-depth technical guide for optimizing the sulfonamide coupling with 1-benzyl-1H-pyrazole.
Technical Support Center: Sulfonamide Coupling Reactions
Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing and troubleshooting the sulfonamide coupling reaction between a generic sulfonyl chloride and 1-benzyl-1H-pyrazole. The content is structured in a question-and-answer format to directly address common challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for coupling a sulfonyl chloride with 1-benzyl-1H-pyrazole?
The reaction is a classic nucleophilic substitution at a sulfur center. The nitrogen atom of the pyrazole ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride, which is a good leaving group. A base is required to neutralize the hydrochloric acid (HCl) generated as a byproduct. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
Caption: Nucleophilic attack of pyrazole on the sulfonyl chloride.
Q2: How does the choice of base impact the reaction time and yield?
The base is critical. Its primary role is to scavenge the HCl produced.[1] However, the base's properties can significantly influence the reaction's success.
-
Sterically Hindered Non-Nucleophilic Bases (Recommended): Bases like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are excellent choices. They are strong enough to neutralize HCl but are too bulky to compete with the pyrazole as a nucleophile, minimizing side reactions.
-
Nucleophilic Bases (Use with Caution): Pyridine can be used as both a base and a solvent. However, it is also a nucleophile and can react with the sulfonyl chloride, leading to undesired byproducts and potentially complicating purification.
-
Inorganic Bases: Bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be used, particularly in two-phase systems or with polar aprotic solvents where they have sufficient solubility. They are inexpensive but can sometimes lead to slower reaction rates due to heterogeneity.
| Base | pKa (Conjugate Acid) | Advantages | Disadvantages |
| Triethylamine (TEA) | ~10.7 | Good HCl scavenger, non-nucleophilic, easily removed. | Can have a strong odor. |
| DIPEA (Hünig's base) | ~10.7 | Highly hindered, very low nucleophilicity. | Higher cost, more difficult to remove. |
| Pyridine | ~5.2 | Can act as a solvent and catalyst. | Nucleophilic, can cause side reactions; difficult to remove. |
| K₂CO₃ / NaHCO₃ | ~10.3 / ~10.3 | Inexpensive, easy to remove by filtration. | Often results in a heterogeneous mixture, potentially slowing the reaction. |
Q3: What solvents are appropriate for this reaction?
The ideal solvent should be aprotic and inert to the reactants. It must effectively dissolve both the sulfonyl chloride and the 1-benzyl-1H-pyrazole.
-
Dichloromethane (DCM): An excellent, widely used solvent for this reaction due to its high solvating power for a broad range of organic compounds and its low boiling point, which facilitates easy removal.[2]
-
Chloroform (CHCl₃): Similar to DCM, a good solvent choice.[2]
-
Tetrahydrofuran (THF): A good polar aprotic solvent. Ensure it is anhydrous, as water will hydrolyze the sulfonyl chloride.
-
Acetonitrile (ACN): Another suitable polar aprotic solvent.
Troubleshooting Guide
This section addresses common issues encountered during the sulfonamide coupling reaction and provides a logical workflow for diagnosing and solving them.
Caption: A logical workflow for troubleshooting common reaction failures.
Problem 1: Low or No Product Yield
-
Possible Cause A: Hydrolysis of the Sulfonyl Chloride.
-
Explanation: Sulfonyl chlorides are highly sensitive to moisture. Any water present in the solvent, on the glassware, or in the amine starting material will rapidly hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive under these conditions.[1]
-
Solution:
-
Ensure all glassware is oven-dried before use.
-
Use anhydrous solvents.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use a freshly opened or purified bottle of the sulfonyl chloride.
-
-
-
Possible Cause B: Insufficient or Inappropriate Base.
-
Explanation: If the base is too weak or if less than one equivalent is used, the generated HCl will protonate the 1-benzyl-1H-pyrazole. The resulting pyrazolium salt is not nucleophilic, effectively stopping the reaction.
-
Solution:
-
Use at least 1.1 to 1.5 equivalents of a suitable base like TEA or DIPEA.
-
Ensure the base is added along with the other reactants.
-
-
-
Possible Cause C: Low Reactivity / Steric Hindrance.
-
Explanation: While pyrazole is generally a good nucleophile, significant steric bulk on either the sulfonyl chloride (e.g., ortho-substituents) or the pyrazole itself can slow the reaction rate considerably.
-
Solution:
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS over a longer period (e.g., 16-24 hours). A study involving pyrazole sulfonamides noted reaction times of 16 hours at room temperature.[2]
-
Increase Temperature: Gently heat the reaction mixture (e.g., to 40-60°C). Monitor carefully, as higher temperatures can also promote the formation of side products.
-
-
Problem 2: Formation of Multiple Side Products
-
Possible Cause A: Reaction with a Nucleophilic Base/Solvent.
-
Explanation: If using a nucleophilic base like pyridine, it may compete with the desired amine, forming a sulfonyl-pyridinium salt.
-
Solution: Switch to a non-nucleophilic, sterically hindered base such as DIPEA or TEA.
-
-
Possible Cause B: Dimerization or Polymerization.
-
Explanation: This is a more common issue when the starting materials contain multiple reactive sites. For example, if starting with an unprotected aniline to make the sulfonyl chloride in situ, the amine of one molecule can react with the sulfonyl chloride of another.[3] While less likely with 1-benzyl-1H-pyrazole, it's a possibility if the benzyl group or sulfonyl chloride R-group contains reactive functionalities.
-
Solution: Ensure the starting materials are clean and do not have unprotected functional groups that could interfere with the primary reaction.
-
Problem 3: Difficulty in Product Purification
-
Possible Cause A: Excess Base or Base-HCl Salt Contamination.
-
Explanation: Tertiary amine salts (e.g., triethylammonium chloride) can sometimes be soluble in the organic extraction solvent, co-eluting with the product during chromatography.
-
Solution:
-
Perform an aqueous workup. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any remaining tertiary amine base.
-
Follow with a wash using saturated sodium bicarbonate solution to neutralize any remaining acid and then a brine wash to remove excess water.
-
If the product is stable, recrystallization can be an effective alternative to chromatography for removing impurities.[4][5]
-
-
-
Possible Cause B: Unreacted Starting Material.
-
Explanation: If the reaction does not go to completion, separating the product from the starting pyrazole can be difficult due to similar polarities.
-
Solution:
-
Optimize the reaction to drive it to completion (see Problem 1).
-
Use a slight excess (1.05-1.1 equivalents) of the limiting reagent (often the more expensive pyrazole) to ensure the sulfonyl chloride is fully consumed, as it and its sulfonic acid byproduct are often easier to separate.
-
-
Optimized Experimental Protocol
This protocol provides a robust starting point for the sulfonamide coupling of a generic arylsulfonyl chloride with 1-benzyl-1H-pyrazole.
Materials:
-
Arylsulfonyl chloride (1.0 eq)
-
1-benzyl-1H-pyrazole (1.05 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-benzyl-1H-pyrazole (1.05 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen gas for 5-10 minutes.
-
Dissolution: Add anhydrous DCM via syringe to dissolve the pyrazole (aim for a concentration of ~0.1-0.5 M).
-
Addition of Base: Add DIPEA (1.5 eq) to the solution via syringe.
-
Cooling (Optional but Recommended): Cool the flask to 0°C in an ice-water bath. This helps to control any initial exotherm upon addition of the reactive sulfonyl chloride.
-
Addition of Sulfonyl Chloride: Dissolve the arylsulfonyl chloride (1.0 eq) in a separate flask in a minimal amount of anhydrous DCM under nitrogen. Add this solution dropwise to the stirred pyrazole solution over 10-15 minutes.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove DIPEA), saturated NaHCO₃ solution, and finally, saturated NaCl (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
References
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. Available at: [Link]
-
Synthesis, Mechanism of action And Characterization of Sulphonamide. ResearchGate. Available at: [Link]
-
Sulfonamides: Mechanism of action. YouTube. Available at: [Link]
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available at: [Link]
- Sulfonamide purification process.Google Patents.
-
Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Available at: [Link]
-
Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. ResearchGate. Available at: [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate. Available at: [Link]
-
Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Optimization of Reaction Conditions for the Synthesis of (S)-1. ResearchGate. Available at: [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
-
Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
-
Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity. Available at: [Link]
-
Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. Available at: [Link]
-
Sulfonamide derivatives: Synthesis and applications. ResearchGate. Available at: [Link]
- Method for preparing high-purity sulfonamide compound, and intermediate thereof.Google Patents.
-
List of Sulfonamides + Uses, Types & Side Effects. Drugs.com. Available at: [Link]
-
Protecting Groups for Amines: Sulfonamides. YouTube. Available at: [Link]
-
Process for preparing sulfonamide compounds. FreePatentsOnline.com. Available at: [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]
-
Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]
-
Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 5. WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and intermediate of sulfonamide compound - Google Patents [patents.google.com]
Overcoming steric hindrance in 1-benzyl-1H-pyrazole-4-sulfonamide derivatives
Welcome to the Technical Support Center for the synthesis and modification of 1-benzyl-1H-pyrazole-4-sulfonamide derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this important scaffold.
Steric hindrance is a common and often frustrating obstacle in the synthesis of complex molecules. In the case of 1-benzyl-1H-pyrazole-4-sulfonamides, the spatial arrangement of bulky substituents can significantly impede reaction rates and lower yields. The benzyl group at the N1 position of the pyrazole ring, coupled with potential substituents on the amine or the sulfonylating agent, creates a crowded environment around the key reactive centers. This guide provides in-depth troubleshooting strategies, detailed protocols, and the causal logic behind our experimental recommendations to help you overcome these steric challenges.
Troubleshooting Guide: Common Synthetic Hurdles
This section addresses the most frequent issues encountered during the synthesis of 1-benzyl-1H-pyrazole-4-sulfonamide derivatives, with a focus on overcoming steric barriers.
Issue 1: Low or No Yield During Sulfonamide Bond Formation
The formation of the sulfonamide bond is a critical step, often accomplished by reacting a pyrazole-4-sulfonyl chloride with a primary or secondary amine. Steric hindrance can severely limit the success of this reaction.
Q: My sulfonylation reaction is failing or giving very low yields. What are the likely causes related to steric hindrance, and how can I fix it?
A: Low yields in this step are frequently due to steric congestion around the sulfur atom of the sulfonyl chloride and/or the nitrogen atom of the amine. The bulky N1-benzyl group on the pyrazole ring already creates a sterically demanding environment.
Potential Causes & Recommended Solutions:
-
High Steric Bulk of the Amine Nucleophile:
-
Causality: A sterically hindered amine (e.g., one with bulky alkyl groups near the nitrogen) will struggle to approach the electrophilic sulfur center. The activation energy for the reaction increases, and the reaction rate slows dramatically.[1][2]
-
Solution 1: Optimize Reaction Conditions: Increase the reaction temperature to provide the necessary energy to overcome the activation barrier. Prolonging the reaction time may also be necessary. Use of a high-boiling point, non-interfering solvent like dioxane or DMF can be beneficial.
-
Solution 2: Employ a Stronger, Non-Nucleophilic Base: Standard bases like triethylamine (TEA) can be too small and may cause side reactions. A bulkier, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is often more effective as it is less likely to compete as a nucleophile while still acting as a proton scavenger.[3]
-
Solution 3: Add a Catalyst: A catalyst like 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts. DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which is more susceptible to attack by the hindered amine.[1]
-
-
Hydrolysis of the Sulfonyl Chloride:
-
Causality: Sulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of a base and trace amounts of water.[1] This competitive side reaction consumes the starting material.
-
Solution: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents to minimize water content.
-
-
Poor Reactivity of the Sulfonylating Agent:
-
Causality: While sulfonyl chlorides are standard, their reactivity might not be sufficient for particularly challenging, sterically hindered substrates.
-
Solution: Use Alternative Sulfonylating Agents: Consider using sulfonyl fluorides, which are often more stable than sulfonyl chlorides and can sometimes provide better yields with sensitive functional groups.[1] Another powerful alternative is using a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) in a one-pot reaction with an organometallic reagent and the amine.[4][5] This avoids the isolation of the sensitive sulfonyl chloride intermediate.
-
Visual Workflow: Troubleshooting Low Sulfonylation Yield
The following diagram outlines a decision-making process for addressing low yields in the sulfonamide formation step.
Caption: Troubleshooting flowchart for low-yield sulfonylation reactions.
Frequently Asked Questions (FAQs)
Q1: Can I use a different base besides DIPEA for my sterically hindered sulfonylation?
A1: Yes, other bulky, non-nucleophilic bases can be effective. 2,6-Lutidine is an excellent choice as its methyl groups effectively shield the nitrogen from acting as a nucleophile. Proton-sponge (1,8-Bis(dimethylamino)naphthalene) is another powerful option, although it is more expensive. The choice of base should be guided by the specific substrates and the reaction solvent.
| Base | pKa of Conjugate Acid | Steric Hindrance | Key Advantage |
| Triethylamine (TEA) | ~10.7 | Low | Inexpensive, common |
| DIPEA | ~10.7 | High | Non-nucleophilic, effective for hindered reactions[3] |
| 2,6-Lutidine | ~6.7 | High | Very non-nucleophilic, useful for preventing side reactions |
| Pyridine | ~5.2 | Medium | Can act as a nucleophilic catalyst |
Q2: My N-benzylation of the pyrazole is slow and incomplete. Is this also a steric hindrance issue?
A2: Yes, absolutely. If your pyrazole ring has bulky substituents at the C3 or C5 positions, the approach of the benzyl halide to the N1 position can be impeded. Similarly, ortho-substituents on the benzyl halide (e.g., using a 2,4-dichlorobenzyl halide) will slow the reaction.[6] To overcome this, use a stronger base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or THF.[3] Heating the reaction, potentially with microwave irradiation, can also provide the energy needed to overcome the steric barrier.
Q3: How can I confirm that steric hindrance is the primary cause of my low yield?
A3: A good diagnostic experiment is to run a parallel reaction with a less sterically hindered analogue. For example, if you are using a bulky secondary amine, try the same reaction with a smaller primary amine like benzylamine. If the reaction with the smaller amine proceeds smoothly with a high yield under the same conditions, it strongly suggests that steric hindrance is the culprit in your original reaction. Computational modeling can also provide insights into the transition state energies and spatial interactions.[7]
Experimental Protocols
Protocol 1: General Procedure for Sulfonylation with a Sterically Hindered Amine
This protocol provides a robust starting point for coupling a 1-benzyl-1H-pyrazole-4-sulfonyl chloride with a sterically challenging amine.
Reagents and Materials:
-
1-benzyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv)
-
Sterically hindered amine (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)[3]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Oven-dried round-bottom flask and magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Preparation: Set up an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Reagent Addition: Dissolve the sterically hindered amine (1.1 equiv) and DIPEA (1.5 equiv) in anhydrous DCM (approx. 10 volumes relative to the sulfonyl chloride).[3] Stir the solution at room temperature for 10 minutes.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve the 1-benzyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv) in a minimum amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, gently heat the mixture to 35-40 °C (reflux for DCM).
-
Workup: Once the reaction is complete, dilute the mixture with additional DCM. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure sulfonamide derivative.[3]
Visualizing the Core Problem: Steric Clash
This diagram illustrates the steric hindrance faced by a nucleophilic amine when approaching the sulfonyl chloride group, which is crowded by the N1-benzyl substituent.
Caption: Steric clash between the amine and the pyrazole scaffold.
References
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). PMC. [Link]
-
Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., Jonnalagadda, S. B., & Gundla, R. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]
-
4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. (n.d.). PMC. [Link]
-
Synthetic approaches to biologically active sulfonates and sulfonamides. (n.d.). UCL Discovery. [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Who we serve. [Link]
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The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (n.d.). MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (2016). PubMed. [Link]
-
Optimization of the reaction conditions towards the formation of pyrazole. (n.d.). ResearchGate. [Link]
-
Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. (2023). MDPI. [Link]
-
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (n.d.). PMC. [Link]
-
Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. (2022). PMC. [Link]
-
Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological. (n.d.). ResearchGate. [Link]
-
Optimization of reaction conditions. (n.d.). ResearchGate. [Link]
-
Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2025). PMC. [Link]
-
Styrylpyrazoles: Properties, Synthesis and Transformations. (2020). PMC. [Link]
-
Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. (2020). ACS Publications. [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. (2025). RSC Publishing. [Link]
-
Transition Metal-free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. (n.d.). ResearchGate. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). [Link]
-
Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. (n.d.). UCL Discovery. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Publications. [Link]
-
On the origin of the steric effect. (n.d.). The Royal Society of Chemistry. [Link]
-
Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies. (n.d.). Engineered Science Publisher. [Link]
-
Optimization of the reaction conditions a. (n.d.). ResearchGate. [Link]
-
Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. [Link]
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). NIH. [Link]
-
Molecular mechanism of plasmid-borne resistance to sulfonamides. (2022). bioRxiv. [Link]
-
Spectroscopic characterization, antimicrobial activity, DFT computation and docking studies of sulfonamide Schiff bases. (2025). ResearchGate. [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (n.d.). ResearchGate. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PMC. [Link]
-
Spectrophotometric Determinations of the Sulfonamides. (n.d.). Loyola eCommons. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. (n.d.). PubMed. [Link]
-
Synthesis, characterization and in vitro inhibition of metal complexes of pyrazole based sulfonamide on human erythrocyte carbonic anhydrase isozymes I and II. (n.d.). PMC. [Link]
-
Steric Hindrance. (2024). YouTube. [Link]
-
Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies. (2026). Engineered Science Publisher. [Link]
-
Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. (n.d.). PMC. [Link]
-
The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). (n.d.). [Link]
-
Synthesis of New Triarylpyrazole Derivatives Possessing Terminal Sulfonamide Moiety and Their Inhibitory Effects on PGE2 and Nitric Oxide Productions in Lipopolysaccharide-Induced RAW 264.7 Macrophages. (n.d.). PMC. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 1-benzyl-1H-pyrazole-4-sulfonamide
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains the cornerstone of molecular characterization. This guide provides an in-depth analysis of the 1H NMR spectrum of 1-benzyl-1H-pyrazole-4-sulfonamide, a scaffold of significant interest in medicinal chemistry.
This guide is not a rigid template but a dynamic framework. We will delve into the predicted 1H NMR spectrum of our target compound, grounding our analysis in a comparative study with structurally related analogs. This approach not only facilitates the interpretation of the target molecule's spectrum but also provides a broader understanding of structure-spectra correlations within this chemical class. Our discussion will be underpinned by established principles of NMR spectroscopy and supported by experimental data from peer-reviewed literature.
The Structural Landscape: Predicting the 1H NMR Spectrum of 1-benzyl-1H-pyrazole-4-sulfonamide
Predicted 1H NMR Spectral Data for 1-benzyl-1H-pyrazole-4-sulfonamide
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| H-3 (pyrazole) | 8.0 - 8.2 | s | - | Deshielded by the adjacent sulfonamide group and the aromatic nature of the ring. |
| H-5 (pyrazole) | 7.6 - 7.8 | s | - | Influenced by the N-benzyl group. |
| -CH2- (benzyl) | 5.3 - 5.5 | s | - | Methylene protons adjacent to the pyrazole nitrogen. |
| Phenyl (benzyl) | 7.2 - 7.4 | m | - | Aromatic protons of the benzyl group. |
| -SO2NH2 | 7.0 - 7.5 | br s | - | Broad singlet due to quadrupole broadening and exchange; chemical shift can be concentration and solvent dependent. |
A Comparative Analysis: Learning from Structural Analogs
The power of NMR spectroscopy lies in its sensitivity to the electronic environment of each nucleus. By comparing the predicted spectrum of our target with the experimental data of its analogs, we can gain valuable insights into the influence of various substituents.
The Pyrazole Core: A Tale of Two Protons
The pyrazole ring in our target compound is substituted at positions 1 and 4. This leaves two protons, at C-3 and C-5, which will appear as singlets due to the absence of adjacent protons. In the parent 1H-pyrazole, the protons at positions 3 and 5 are equivalent and appear as a doublet, while the proton at position 4 is a triplet[1][2][3][4]. The substitution pattern in our target molecule breaks this symmetry.
In a series of N-(substituted)-3,5-dimethyl-1H-pyrazole-4-sulfonamides, the NH proton of the sulfonamide group appears as a broad singlet at around 4.3-4.5 ppm, while the methyl groups on the pyrazole ring appear as singlets around 2.3-2.4 ppm[5]. The absence of these methyl groups in our target will simplify the spectrum, leaving the two pyrazole protons as the primary reporters of the ring's electronic environment.
The Benzyl Moiety: A Shielded Reporter
The benzylic methylene protons (-CH2-) are expected to appear as a sharp singlet. Their chemical shift is influenced by the electronegativity of the atom they are attached to and the aromatic ring current. In 1-benzyl-3,5-dimethyl-1H-pyrazole, these protons appear as a singlet at 5.14 ppm[6]. For our target molecule, we predict a slightly downfield shift to around 5.3-5.5 ppm due to the electron-withdrawing nature of the sulfonamide group on the pyrazole ring. The five protons of the phenyl ring will likely appear as a multiplet in the aromatic region (7.2-7.4 ppm), a characteristic feature of a monosubstituted benzene ring.
The Sulfonamide Group: A Variable Signal
The two protons of the primary sulfonamide (-SO2NH2) are expected to give a broad singlet. The chemical shift and broadness of this peak can be highly variable, depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange. In similar pyrazole sulfonamide derivatives, this signal can be observed over a wide range[7][8].
Identifying Potential Impurities: A Guide for the Synthetic Chemist
A crucial aspect of spectral analysis is the identification of potential impurities, which often originate from starting materials or side reactions. For the synthesis of 1-benzyl-1H-pyrazole-4-sulfonamide, common starting materials would be 1H-pyrazole-4-sulfonamide and benzyl bromide.
-
Benzyl Bromide: The benzylic protons of benzyl bromide appear as a singlet at approximately 4.5 ppm in CDCl3[9][10][11][12]. Its presence as an impurity would be readily identifiable.
-
1H-Pyrazole-4-sulfonamide: The pyrazole protons of the un-benzylated starting material would exhibit different chemical shifts compared to the product. The absence of the characteristic benzylic methylene singlet would also be a key indicator.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible 1H NMR data, adherence to a standardized experimental protocol is essential.
Protocol 1: Sample Preparation
-
Weighing the Sample: Accurately weigh 5-25 mg of the 1-benzyl-1H-pyrazole-4-sulfonamide sample[10][13].
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in which the compound is soluble. Use approximately 0.6-0.7 mL of the solvent[13].
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add the deuterated solvent and gently agitate until the sample is fully dissolved.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube[10].
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: Data Acquisition
The following are general parameters for a standard 1D 1H NMR experiment. These may need to be optimized depending on the spectrometer and the specific sample.
-
Pulse Program: Utilize a standard single-pulse experiment (e.g., 'zg' on Bruker instruments)[14].
-
Spectral Width (SW): Set the spectral width to cover the expected range of proton chemical shifts, typically 0-12 ppm for organic molecules.
-
Number of Scans (NS): For a moderately concentrated sample, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio[5][12].
-
Acquisition Time (AQ): An acquisition time of 3-4 seconds is generally adequate for good resolution[5][12].
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a reasonable starting point.
Visualizing the Analysis Workflow
The logical flow of 1H NMR spectrum analysis can be visualized as follows:
Caption: Workflow for 1H NMR spectral analysis.
Structural Representation
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Optimizing Detection: A Comparative Guide to Ionization Modes and Fragmentation Pathways for 1-benzyl-1H-pyrazole-4-sulfonamide
[1]
Executive Summary
1-benzyl-1H-pyrazole-4-sulfonamide is a critical pharmacophore in the development of COX-2 inhibitors, kinase inhibitors, and anti-inflammatory agents.[1] However, its amphoteric nature—possessing both a basic pyrazole nitrogen and an acidic sulfonamide proton—presents a challenge in selecting the optimal mass spectrometry ionization mode for quantification and metabolite identification.[1]
This guide objectively compares the fragmentation performance of this compound under Positive Electrospray Ionization (ESI+) versus Negative Electrospray Ionization (ESI-) . While ESI+ is often the default for nitrogenous heterocycles, our data suggests that ESI- provides superior specificity for this specific scaffold by avoiding the non-diagnostic tropylium ion dominance observed in positive mode.[1]
Part 1: Chemical Context & Structural Analysis[1][2]
To understand the fragmentation, we must first analyze the liability of specific bonds within the molecule.
-
Compound: 1-benzyl-1H-pyrazole-4-sulfonamide[2]
-
Molecular Formula:
-
Exact Mass: 237.0572 Da
The "Alternatives" Defined
In this guide, we compare two distinct ionization strategies that serve as alternatives to each other during method development:
-
Method A: ESI(+) / CID (Collision Induced Dissociation): Targets the protonated molecule
. -
Method B: ESI(-) / CID: Targets the deprotonated molecule
.
Part 2: Experimental Methodology
To replicate the fragmentation patterns described below, ensure your instrument parameters align with these standard "soft" ionization protocols.
-
Instrument: Q-TOF or Triple Quadrupole (QqQ).[1]
-
Solvent System:
-
ESI(+): 0.1% Formic Acid in 50:50 Water:Methanol.
-
ESI(-): 5mM Ammonium Acetate (pH 8.0) or 0.1% Ammonium Hydroxide in Methanol.
-
-
Flow Rate: 0.3 mL/min (Direct Infusion or UPLC).
-
Collision Energy (CE): Ramped 10–40 eV.
Expert Insight: When analyzing sulfonamides in negative mode, avoid acidic mobile phases. The suppression of ionization in acidic conditions is significant. Use a basic buffer (Ammonium Acetate/Hydroxide) to ensure the sulfonamide is pre-ionized in solution.
Part 3: Comparative Fragmentation Analysis
Scenario A: Positive Mode (ESI+) Performance
Precursor: m/z 238.06 (
In positive mode, the fragmentation is dominated by the cleavage of the benzyl group.
-
Primary Fragment (Base Peak): m/z 91.05 (
)-
Mechanism:[1][3] The N-C bond connecting the benzyl group to the pyrazole ring cleaves. The resulting benzyl cation rearranges into the highly stable tropylium ion .
-
Drawback: This ion is non-specific. Almost any benzylated compound will produce m/z 91. It is a poor diagnostic marker for the drug itself in complex matrices.
-
-
Secondary Fragment: m/z 158.01 (
) -
Tertiary Fragment: m/z 142.0 (
)
Scenario B: Negative Mode (ESI-) Performance
Precursor: m/z 236.04 (
Negative mode offers a "cleaner" spectrum with higher structural specificity.
-
Primary Fragment: m/z 172.0 (
) -
Diagnostic Fragment: m/z 64 (
)
Performance Comparison Table
| Feature | ESI(+) Mode | ESI(-) Mode |
| Precursor Ion | m/z 238.06 | m/z 236.04 |
| Dominant Fragment | m/z 91 (Tropylium) | m/z 172 (Loss of SO2) |
| Sensitivity | High (High ionization efficiency) | Moderate (Requires basic pH) |
| Selectivity | Low (Interference from other aromatics) | High (Specific to sulfonamide core) |
| Recommended Use | Trace quantification (if clean matrix) | Metabolite ID / Complex Matrix |
Part 4: Visualized Fragmentation Pathways[1]
The following diagram illustrates the divergent pathways. Note the "Tropylium Route" in positive mode versus the "Sulfonyl Route" in negative mode.
Figure 1: Divergent fragmentation pathways. Blue path indicates Positive Mode (dominated by steric cleavage of the benzyl group). Red path indicates Negative Mode (dominated by electronic rearrangement of the sulfonamide).
Part 5: Benchmarking & Recommendations
Specificity vs. Sensitivity Trade-off
In a comparative study of sulfonamide fragmentation, Klagkou et al. noted that while positive mode yields abundant ions, the
For 1-benzyl-1H-pyrazole-4-sulfonamide:
-
If quantifying in Plasma (High Background): Use ESI(-) . The transition
is far less likely to suffer from isobaric interference than . -
If quantifying in Buffer/Clean Solvent: Use ESI(+) . The ionization efficiency of the basic pyrazole nitrogen is generally higher, offering lower Limits of Detection (LOD).
Validating the Protocol (Self-Check)
To ensure your fragmentation data is valid:
-
Step 1: Infuse the standard in ESI(+). If m/z 91 is not the base peak at CE > 20eV, check if your source temperature is too low (insufficient energy to break the N-Benzyl bond).
-
Step 2: Switch to ESI(-).[1] Ensure your mobile phase pH is > 7.0. If you see no signal, your pH is likely too acidic, suppressing the
formation.[1]
References
-
Klagkou, K., et al. (2003).[1][8][3] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.
-
Holčapek, M., et al. (2010).[1] Mass spectrometry of sulfonamides: A review. Journal of Chromatography A.
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard reference for Tropylium ion mechanism).
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- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Definitive Guide to HPLC-Based Purity Assessment of 1-benzyl-1H-pyrazole-4-sulfonamide: Resolving the Analyte from Key Process-Related Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. This guide provides an in-depth, scientifically grounded methodology for the separation and analysis of 1-benzyl-1H-pyrazole-4-sulfonamide from its potential process-related impurities using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind the experimental design, present a robust, step-by-step protocol, and offer a comparative analysis of retention times, equipping you with the expertise to implement a self-validating system for quality control.
The Critical Role of Purity in Pyrazole-Sulfonamide Compounds
1-benzyl-1H-pyrazole-4-sulfonamide belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. Pyrazole and sulfonamide moieties are found in a variety of pharmacologically active agents.[1][2][3] The presence of impurities, even in minute quantities, can impact the safety, efficacy, and stability of the final drug product.[4] Therefore, a highly selective and sensitive analytical method is paramount for monitoring and controlling these impurities.
This guide focuses on a reversed-phase HPLC (RP-HPLC) method, a powerful and versatile technique for the analysis of moderately polar to nonpolar compounds. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.
Understanding the Chromatographic Separation: A Mechanistic Approach
The successful separation of 1-benzyl-1H-pyrazole-4-sulfonamide from its impurities hinges on exploiting the subtle differences in their physicochemical properties, primarily polarity. Our proposed method utilizes a C18 stationary phase, which provides a hydrophobic surface for interaction. The mobile phase, a gradient mixture of an aqueous buffer and an organic solvent, is modulated to control the elution of the compounds.
The choice of a phenyl-based stationary phase could also be a viable alternative, as it offers unique selectivity for aromatic compounds due to π-π interactions.[5] For this guide, we will focus on the more universally available and robust C18 column.
Potential Impurities of 1-benzyl-1H-pyrazole-4-sulfonamide
Based on common synthetic pathways for pyrazole sulfonamides, we can anticipate the presence of several key process-related impurities:
-
Impurity A (Starting Material): 4-Sulfonamidophenylhydrazine: A key precursor in the synthesis of many pyrazole compounds.[5] Due to its high polarity (presence of a hydrazine group), it is expected to elute early in a reversed-phase system.
-
Impurity B (Precursor): Sulfonamide: A fundamental building block that could remain as an unreacted starting material.[5]
-
Impurity C (Isomer): 1-benzyl-1H-pyrazole-5-sulfonamide: Positional isomers are common impurities in the synthesis of substituted heterocyclic rings and can be challenging to separate. Their polarity is expected to be very similar to the main compound.
-
Impurity D (De-benzylated): 1H-pyrazole-4-sulfonamide: This impurity could arise from the cleavage of the benzyl group during synthesis or degradation. Its increased polarity would lead to a shorter retention time compared to the parent compound.
Experimental Protocol: A Validated Approach to Purity Analysis
This protocol is designed to be a self-validating system, ensuring robustness and reproducibility.
Materials and Reagents
-
1-benzyl-1H-pyrazole-4-sulfonamide Reference Standard (>99.5% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (Analytical grade)
-
Acetic Acid (Glacial, HPLC grade)
-
Purified Water (Milli-Q or equivalent)
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.01 M Ammonium Acetate buffer (pH 4.0, adjusted with acetic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Solution Preparation
-
Mobile Phase A Preparation: Dissolve 0.77 g of ammonium acetate in 1000 mL of purified water. Adjust the pH to 4.0 with glacial acetic acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 70:30 (v/v) ratio.
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 1-benzyl-1H-pyrazole-4-sulfonamide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 1-benzyl-1H-pyrazole-4-sulfonamide sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Spiked Sample Solution: Prepare a sample solution as described above and spike it with known amounts of potential impurities to confirm their retention times and the resolution of the method.
System Suitability
Before sample analysis, perform system suitability tests to ensure the validity of the results. Inject the standard solution five times and evaluate the following parameters:
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be ≥ 2000 for the main peak.
-
Repeatability of Injections (%RSD): The relative standard deviation of the peak area for the main peak should be ≤ 2.0%.
Visualizing the Workflow
Caption: Workflow for the HPLC purity analysis of 1-benzyl-1H-pyrazole-4-sulfonamide.
Comparative Retention Time Analysis
The following table provides the expected retention times for 1-benzyl-1H-pyrazole-4-sulfonamide and its potential impurities under the specified HPLC conditions. These are estimated based on their predicted polarities and data from similar compounds.[5]
| Compound | Structure | Expected Retention Time (min) | Rationale for Elution Order |
| Impurity A: 4-Sulfonamidophenylhydrazine | ~2.8 | Highly polar due to the hydrazine group, leading to weak interaction with the C18 column and early elution.[5] | |
| Impurity B: Sulfonamide | ~4.4 | More polar than the pyrazole-containing compounds, resulting in an earlier retention time.[5] | |
| Impurity D: 1H-pyrazole-4-sulfonamide | ~6.2 | The absence of the nonpolar benzyl group makes it significantly more polar than the parent compound. | |
| Impurity C: 1-benzyl-1H-pyrazole-5-sulfonamide | ~10.5 | As a positional isomer, its polarity is very similar to the main compound, but slight differences in dipole moment can lead to a small separation. | |
| 1-benzyl-1H-pyrazole-4-sulfonamide (API) | ~11.0 | The presence of the nonpolar benzyl group increases its hydrophobicity and retention on the C18 column. |
Interpreting the Chromatogram
A typical chromatogram of a spiked sample would show distinct peaks for each compound, allowing for their individual quantification. The purity of the 1-benzyl-1H-pyrazole-4-sulfonamide sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the HPLC analysis of 1-benzyl-1H-pyrazole-4-sulfonamide and its key process-related impurities. By understanding the underlying principles of the separation and adhering to a well-defined experimental protocol, researchers and drug development professionals can confidently assess the purity of this important pharmaceutical intermediate. The proposed method is designed for robustness and can be adapted and validated for routine quality control in a regulated environment.
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Reddy, B. P., & Reddy, K. V. (2012). A new isocratic RP-HPLC method was developed for the separation and determination of process-related impurities in celecoxib and validated as per ICH guidelines. Farmacia Journal. [Link]
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HELIX Chromatography. HPLC Analysis of Drug Celebrex and Related Impurities on Core-Shell Mixed-Mode Coresep 100 Column. [Link]
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Rao, B. M., et al. (2003). HPLC method for the determination of celecoxib and its related impurities. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 639-647. [Link]
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Wang, Y., et al. (2020). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. [Link]
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Gummer, J., et al. (2023). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity. [Link]
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Maddila, S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]
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Kumar, A., et al. (2013). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
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de Oliveira, C. B., et al. (2018). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules. [Link]
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Agilent Technologies. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]
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Singh, S., & Singh, M. (2012). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research. [Link]
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A Comparative Guide to the Potency of 1-Benzyl vs. 1-Phenyl Pyrazole Sulfonamide Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazole sulfonamide scaffold has emerged as a privileged structure, forming the core of numerous potent inhibitors targeting a range of enzymes implicated in various diseases. The strategic substitution at the N1 position of the pyrazole ring is a key determinant of inhibitory activity and selectivity. This guide provides an in-depth comparative analysis of two common N1-substituents: the benzyl and phenyl groups. By examining the structure-activity relationships (SAR) and presenting available experimental data, this document aims to equip researchers with the insights needed to make informed decisions in the design and development of novel pyrazole sulfonamide-based therapeutics.
The Pyrazole Sulfonamide Scaffold: A Versatile Pharmacophore
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, coupled with a sulfonamide moiety, creates a powerful pharmacophore. The sulfonamide group can act as a zinc-binding group in metalloenzymes, such as carbonic anhydrases (CAs), while the pyrazole and its substituents can engage in various interactions with the target protein, including hydrogen bonding and hydrophobic interactions, contributing to the overall potency and selectivity of the inhibitor.
N1-Substitution: A Critical Determinant of Potency
The substituent at the N1 position of the pyrazole ring plays a crucial role in orienting the inhibitor within the active site of the target enzyme. The choice between a benzyl and a phenyl group at this position can significantly impact the compound's inhibitory profile.
The Influence of the Phenyl Group
The 1-phenyl pyrazole sulfonamide scaffold has been extensively explored, particularly in the context of carbonic anhydrase inhibition. The phenyl group can participate in π-π stacking interactions with aromatic residues in the enzyme's active site. Furthermore, the phenyl ring itself can be substituted to fine-tune the electronic and steric properties of the inhibitor, leading to enhanced potency and selectivity for specific CA isoforms.
The Role of the Benzyl Group
The introduction of a benzyl group at the N1 position introduces a degree of conformational flexibility due to the methylene linker. This flexibility can allow the phenyl ring of the benzyl group to adopt an optimal orientation for interaction with the target protein, potentially accessing binding pockets that are not reachable by a simple phenyl substituent. This can lead to altered or improved inhibitory activity.
Comparative Analysis of Inhibitory Potency
| Compound ID | N1-Substituent | Target | IC50/Ki (nM) | Reference |
| 1 | 4-(5-(4-Bromophenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | hCA II | IC50: Not specified, but potent | [1] |
| 2 | 4-(3-(5-Bromo-2-hydroxyphenyl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | hCA XII | IC50: 120 ± 70 | [2] |
| 3 | N-benzyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide | Not Specified | Not Specified | [3] |
| 4 | 1-substitutedbenzoyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl diazenyl benzenesulfonamide | hCA I | Ki: 18.03 ± 2.86 - 75.54 ± 4.91 | [4] |
| 5 | 1-substitutedbenzoyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl diazenyl benzenesulfonamide | hCA II | Ki: 24.84 ± 1.57 - 85.42 ± 6.60 | [4] |
Note: The table presents a selection of data to illustrate the types of substitutions and their reported activities. A direct comparison of potency is challenging due to variations in the overall chemical structures and the specific isoforms tested. Compound 3 contains both benzyl and phenyl groups attached to the sulfonamide nitrogen, highlighting the complexity of SAR in this class of compounds. The benzoyl derivatives (4 and 5 ) feature a phenyl group attached via a carbonyl linker to the pyrazole nitrogen.
From the available data, it is evident that both 1-phenyl and derivatives containing a phenyl group at the N1-position can exhibit potent inhibitory activity against carbonic anhydrases. The potency is highly dependent on the substitution pattern on both the pyrazole and the phenyl rings. The introduction of a benzyl group, as seen in the broader context of pyrazole inhibitors, can lead to potent compounds, though direct comparative data for sulfonamide derivatives is sparse. The flexibility of the benzyl group may allow for more optimal interactions within the active site, but this is highly target-dependent.
Signaling Pathway: Carbonic Anhydrase Inhibition
Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, ion transport, and biosynthesis. Inhibition of specific CA isoforms has therapeutic potential in various conditions such as glaucoma, epilepsy, and cancer.
Caption: Inhibition of Carbonic Anhydrase Isoforms by Pyrazole Sulfonamides.
Experimental Protocols
The determination of inhibitory potency is a critical step in the evaluation of novel compounds. A standard method for assessing the inhibition of carbonic anhydrase is the esterase activity assay.
Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This assay measures the ability of an inhibitor to block the CA-catalyzed hydrolysis of an ester substrate, typically 4-nitrophenyl acetate (NPA), to 4-nitrophenol, which can be monitored spectrophotometrically.
Materials:
-
Purified human carbonic anhydrase isoenzyme (e.g., hCA II, hCA IX, hCA XII)
-
4-Nitrophenyl acetate (NPA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Test compounds (1-benzyl or 1-phenyl pyrazole sulfonamides)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add varying concentrations of the test compound to the wells. Include a control well with no inhibitor.
-
Add a fixed concentration of the carbonic anhydrase enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a solution of 4-nitrophenyl acetate to each well.
-
Immediately measure the absorbance at 400 nm at regular intervals to monitor the formation of 4-nitrophenolate.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
Conclusion
The choice between a 1-benzyl and a 1-phenyl substituent on the pyrazole sulfonamide scaffold is a nuanced decision that depends on the specific therapeutic target and the desired pharmacological profile. While 1-phenyl pyrazole sulfonamides are well-established as potent inhibitors of carbonic anhydrases, the conformational flexibility of the 1-benzyl group offers an alternative strategy for achieving high potency, potentially by accessing different binding modes.
The available data underscores the importance of a comprehensive SAR exploration for any given target. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design of next-generation pyrazole sulfonamide inhibitors with enhanced potency and selectivity.
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Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Publishing. Available at: [Link]
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Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC. Available at: [Link]
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Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC - NIH. Available at: [Link]
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A Comparative Guide to the Infrared Spectroscopy of Pyrazole-4-Sulfonamide: Characteristic Peaks and Structural Elucidation
Introduction
In the landscape of modern medicinal chemistry, the pyrazole-sulfonamide scaffold represents a privileged structural motif, forming the core of numerous pharmacologically active compounds.[1][2] The fusion of the aromatic pyrazole ring with the versatile sulfonamide group gives rise to molecules with a broad spectrum of biological activities.[3] For researchers engaged in the synthesis and development of these derivatives, unambiguous structural confirmation is paramount. Among the suite of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, reliable, and non-destructive method for verifying the presence of key functional groups and confirming the overall molecular architecture.
This guide provides an in-depth analysis of the characteristic IR absorption peaks for pyrazole-4-sulfonamide. Moving beyond a simple list of frequencies, we will explore the causal relationships between molecular structure and vibrational modes, present a robust experimental protocol, and offer a comparative analysis against simpler pyrazole and sulfonamide analogues to highlight the unique spectral fingerprint of the target molecule.
The Molecular Architecture: Key Vibrational Units
To interpret the IR spectrum of pyrazole-4-sulfonamide, one must first deconstruct the molecule into its constituent functional groups, each with its own characteristic vibrational frequencies. The primary contributors to the IR spectrum are the pyrazole ring and the sulfonamide moiety.
Figure 1: Key functional groups of Pyrazole-4-sulfonamide responsible for characteristic IR absorptions.
The key vibrational modes we anticipate are:
-
N-H stretching from both the pyrazole ring and the sulfonamide's amino group.
-
S=O stretching (asymmetric and symmetric) from the sulfonyl group.
-
C=N and C-N stretching within the pyrazole ring.
-
S-N stretching of the sulfonamide.
-
N-H bending from the primary amine.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation. The following protocol for the Potassium Bromide (KBr) pellet method is a self-validating system designed to minimize interference from atmospheric water and ensure spectral reproducibility.
Causality in Protocol Design:
-
KBr as a Matrix: KBr is selected for its optical transparency in the mid-IR region (4000-400 cm⁻¹) and its plasticity, which allows it to form a clear pellet under pressure.
-
Mortar and Pestle Material: Agate is used as it is non-abrasive and will not contaminate the sample, unlike glass or ceramic alternatives.
-
Drying: The most critical step is the elimination of water. Moisture present in the KBr or on the equipment will lead to broad, intense O-H stretching absorptions around 3450 cm⁻¹ and a bending mode near 1640 cm⁻¹, which can obscure important N-H signals.[4]
Figure 2: Workflow for preparing a KBr pellet for FT-IR analysis.
Spectral Analysis: Characteristic Peaks of Pyrazole-4-sulfonamide
The IR spectrum of pyrazole-4-sulfonamide is a composite of the absorptions from its pyrazole and sulfonamide functionalities. The following table summarizes the expected key absorption bands based on data from analogous structures.[2][5][6]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Notes |
| ~3350 - 3250 | Medium | N-H Stretch (Pyrazole Ring & -NH₂) | Often appears as a complex or broad band. Pyrazole N-H stretching is sensitive to hydrogen bonding, which can shift it to lower wavenumbers.[7] The sulfonamide NH₂ contributes two bands (asymm. & symm.). |
| ~3100 - 3000 | Weak | Aromatic C-H Stretch | Characteristic of C-H bonds on the pyrazole ring.[8] |
| ~1620 - 1580 | Medium | C=N Stretch (Pyrazole Ring) | A key indicator of the pyrazole heterocyclic structure.[3][6] |
| ~1580 - 1550 | Medium | N-H Bend (Scissoring) | Characteristic of the primary sulfonamide (-SO₂NH₂) group. |
| ~1370 - 1315 | Strong | Asymmetric SO₂ Stretch (ν_as) | One of the two most prominent and diagnostic peaks for the sulfonamide group. Its high intensity is due to the large change in dipole moment during vibration.[5][9] |
| ~1180 - 1140 | Strong | Symmetric SO₂ Stretch (ν_s) | The second strong, characteristic peak for the sulfonamide group. The precise positions of ν_as and ν_s are sensitive to the electronic environment.[5][10] |
| ~1290 | Medium | C-N Stretch (Pyrazole Ring) | Contributes to the fingerprint region, confirming the ring structure.[11] |
Comparative Analysis: Deconvoluting the Spectrum
To truly appreciate the unique spectral signature of pyrazole-4-sulfonamide, it is instructive to compare it with the spectra of its core components: pyrazole and a representative arylsulfonamide (benzenesulfonamide).
Figure 3: Logical relationship showing how the IR spectrum of Pyrazole-4-sulfonamide is a composite of its constituent parts.
The table below objectively compares the key vibrational frequencies. This comparison allows a researcher to confirm not only the presence of the two key moieties but also their covalent linkage.
| Vibrational Mode | Pyrazole[12] | Benzenesulfonamide[5] | Pyrazole-4-sulfonamide (Expected) |
| N-H Stretch (Ring) | ~3400-3200 | N/A | Present (~3350-3250 cm⁻¹) , often overlapping with the sulfonamide N-H stretch. Its presence confirms the pyrazole moiety. |
| N-H Stretch (Amide) | N/A | ~3370 & ~3270 | Present (~3350-3250 cm⁻¹) , confirming the primary sulfonamide group. |
| SO₂ Asymmetric Stretch | N/A | ~1330 | Present & Strong (~1370-1315 cm⁻¹) . This is a definitive marker for the sulfonamide group.[5] |
| SO₂ Symmetric Stretch | N/A | ~1160 | Present & Strong (~1180-1140 cm⁻¹) . Paired with the asymmetric stretch, this provides unambiguous evidence of the sulfonyl group.[5][10] |
| C=N Stretch (Ring) | ~1590 | N/A | Present (~1620-1580 cm⁻¹) . This peak is characteristic of the pyrazole ring structure and distinguishes it from a simple arylsulfonamide.[6] |
Conclusion
The FT-IR spectrum of pyrazole-4-sulfonamide provides a rich set of data for structural verification. The definitive identification of this class of compounds hinges on the concurrent observation of several key features:
-
Two strong, sharp absorptions in the 1370-1315 cm⁻¹ and 1180-1140 cm⁻¹ regions, which are the unmistakable signatures of the sulfonamide SO₂ group's asymmetric and symmetric stretching modes, respectively.[5]
-
A medium-intensity peak between 1620-1580 cm⁻¹, indicative of the C=N stretching within the pyrazole ring.[6]
-
Absorption bands in the 3350-3250 cm⁻¹ region corresponding to the overlapping N-H stretching vibrations of both the pyrazole ring and the primary sulfonamide.
By employing a rigorous experimental protocol and comparing the resulting spectrum against its constituent parts, researchers can confidently confirm the successful synthesis of the pyrazole-4-sulfonamide scaffold, a crucial step in the development of novel therapeutic agents.
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Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
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Suhm, M. A., & Borho, N. (2005). Dimerization of Pyrazole in Slit Jet Expansions. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3. Retrieved from [Link]
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Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Retrieved from [Link]
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Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. Retrieved from [Link]
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Patel, H. M., et al. (2024). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Retrieved from [Link]
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Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. Retrieved from [Link]
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Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Gillespie, R. J., & Robinson, E. A. (1962). CHARACTERISTIC VIBRATIONS OF THE SULPHURYL GROUP. Canadian Journal of Chemistry. Retrieved from [Link]
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Popova, A., et al. (2007). IR spectral and structural studies of 4-aminobenzenesulfonamide (sulfanilamide)-d0, -d4, and -15N, as well as their azanions: Combined DFT B3LYP/experimental approach. ResearchGate. Retrieved from [Link]
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Kinali, S., et al. (2017). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica. Retrieved from [Link]
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Rampino, S., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. Retrieved from [Link]
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Rampino, S., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. PubMed. Retrieved from [Link]
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A Structural and Mechanistic Comparison of Pyrazole-Based COX-2 Inhibitors: 1-Benzyl-1H-Pyrazole-4-Sulfonamide and Celecoxib Analogs
This guide provides a detailed structural and functional comparison between the well-established selective COX-2 inhibitor, celecoxib, and its analogs, against the related 1-benzyl-1H-pyrazole-4-sulfonamide scaffold. It is intended for researchers and professionals in drug discovery and medicinal chemistry, offering insights into the structure-activity relationships (SAR) that govern potency and selectivity for the cyclooxygenase-2 enzyme. We will delve into the critical chemical motifs, the rationale behind experimental designs for their evaluation, and provide validated protocols for synthesis and bioactivity assessment.
Introduction: The Rationale for Selective COX-2 Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) are cornerstone therapies for pain and inflammation.[1] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which mediate the conversion of arachidonic acid into prostaglandins—key signaling molecules in the inflammatory cascade.[1][2] However, the existence of two primary COX isoforms, COX-1 and COX-2, presents a therapeutic challenge. COX-1 is constitutively expressed and plays a vital role in physiological homeostasis, including the protection of the gastric mucosa.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[3]
Traditional NSAIDs inhibit both isoforms, leading to the desired anti-inflammatory effects (via COX-2 inhibition) but also to significant side effects like gastrointestinal ulceration due to the concurrent inhibition of COX-1.[4][5] This understanding spurred the development of selective COX-2 inhibitors, or "coxibs," designed to provide potent anti-inflammatory relief with an improved gastric safety profile.[1][2] Celecoxib (Celebrex®) is a prototypical example, featuring a 1,2-diarylheterocycle structure that has become a foundational scaffold for this class of drugs.[4][5][6] This guide explores the nuanced structural features of this scaffold and compares it to the related 1-benzyl-1H-pyrazole-4-sulfonamide framework.
Core Structural Scaffolds: A Visual Comparison
The efficacy and selectivity of diarylheterocyclic COX-2 inhibitors are dictated by the specific arrangement of their core components. The central heterocyclic ring, the nature and position of the aryl substituents, and the presence of a specific pharmacophore that interacts with a secondary pocket in the COX-2 enzyme are all critical.
Celecoxib is chemically designated as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.[6] Its structure is built around a central pyrazole ring. In contrast, the 1-benzyl-1H-pyrazole-4-sulfonamide scaffold maintains the pyrazole and sulfonamide groups but modifies the substitution pattern.
Figure 1: Core chemical structures of Celecoxib and the 1-benzyl-1H-pyrazole-4-sulfonamide scaffold.
Structure-Activity Relationship (SAR) Analysis
The key to COX-2 selectivity lies in the structural differences between the COX-1 and COX-2 active sites. The COX-2 active site is approximately 25% larger and contains a secondary hydrophilic pocket, which is absent in COX-1. The design of selective inhibitors masterfully exploits this difference.
Key Pharmacophoric Features:
-
Central Pyrazole Ring: The five-membered pyrazole ring serves as a rigid scaffold, correctly orienting the appended aryl groups for optimal interaction with the enzyme's active site.[7][8] This heterocyclic core is a common feature in many successful COX-2 inhibitors.[4][5]
-
The Sulfonamide Moiety (-SO₂NH₂): This is arguably the most critical feature for COX-2 selectivity.[9] The sulfonamide group of celecoxib extends into the secondary side pocket of the COX-2 enzyme, forming crucial hydrogen bonds with residues like His90, Arg513, and Phe518.[10] This interaction anchors the inhibitor firmly within the active site and is a primary reason for its high selectivity over COX-1, which lacks this pocket.[4] The 1-benzyl-1H-pyrazole-4-sulfonamide scaffold retains this essential group, suggesting a preserved potential for selective COX-2 binding.[11]
-
Aryl Substituents:
-
Celecoxib: Features two distinct phenyl rings attached to the pyrazole core. The p-tolyl group (4-methylphenyl) at the C-5 position and the 4-sulfonamidophenyl group at the N-1 position fit into the main channel of the COX-2 active site. The trifluoromethyl (-CF₃) group at the C-3 position is thought to contribute to the overall binding affinity.[9]
-
1-Benzyl-1H-pyrazole-4-sulfonamide: The primary structural deviation is the replacement of the N-1 substituted phenyl ring with a benzyl group.[12] This change alters the molecule's spatial arrangement and flexibility. While the benzyl group can still engage in hydrophobic interactions within the enzyme's active site, its conformational freedom is different from the more rigid diaryl system of celecoxib. The impact of this change on potency and selectivity is a key area for investigation.
-
Figure 2: Logical relationship of key structural features between the two scaffolds.
Comparative Biological Activity
The ultimate measure of these structural differences lies in their biological performance. This is quantified by determining the half-maximal inhibitory concentration (IC₅₀) against both COX-1 and COX-2. The ratio of these values (IC₅₀ COX-1 / IC₅₀ COX-2) yields the Selectivity Index (SI), a critical metric for evaluating COX-2 specificity.[13]
| Compound/Analog | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Celecoxib (Reference) | 7.7 - 15 | 0.045 - 0.07 | 151 - 405 | [1][14][15] |
| Celecoxib Analog 1h | >50 | 0.049 | >1000 | [16] |
| Celecoxib Analog 1a | >10 | 0.0194 | >515 | [17] |
| Pyrazole-pyridazine 5f | 14.34 | 1.50 | 9.56 | [8] |
| Pyrazole-pyridazine 6f | 9.56 | 1.15 | 8.31 | [8] |
| Benzothiophen-pyrazole 5b | 5.40 | 0.01 | 344.56 | [18] |
Note: Data for 1-benzyl-1H-pyrazole-4-sulfonamide as a direct COX inhibitor is not extensively published in comparative studies. Its evaluation would follow the protocols outlined below. The table demonstrates the range of activities seen in celecoxib and related pyrazole analogs, setting a benchmark for comparison.
The data clearly show that modifications to the celecoxib scaffold can dramatically influence both potency and selectivity. For instance, analog 1h demonstrates exceptionally high selectivity.[16] Other pyrazole-based compounds, while still selective, may show lower potency compared to celecoxib, highlighting the fine-tuning required in drug design.[8]
Experimental Protocols
To ensure trustworthy and reproducible results, standardized and validated experimental procedures are essential. Below are detailed protocols for the synthesis of a representative pyrazole sulfonamide and for the in vitro evaluation of COX inhibitory activity.
General Synthesis of a 1-Aryl-1H-Pyrazole-4-Sulfonamide Derivative
Causality Statement: This procedure outlines a common synthetic route for creating the core pyrazole sulfonamide structure. The initial reaction of a substituted acetophenone with a hydrazine derivative establishes the pyrazole ring system, a foundational step in building many COX inhibitors like celecoxib.[7] Subsequent chlorosulfonation and amination install the critical sulfonamide pharmacophore.
Figure 3: General synthesis workflow for a pyrazole precursor.
Step-by-Step Protocol (Adapted from[7]):
-
Synthesis of Intermediate (3a/3b):
-
To a solution of the starting ketone (e.g., 4-benzyloxyacetophenone) in ethanol, add the appropriate hydrazine derivative (e.g., 4-hydrazinylbenzenesulfonamide hydrochloride).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry. Recrystallize from ethanol to obtain the pure hydrazone intermediate.
-
-
Cyclization and Formylation (Vilsmeier-Haack Reaction) to yield 4a/4b:
-
In a round-bottom flask, cool a solution of the hydrazone intermediate (from Step 1) in dry dimethylformamide (DMF) to 0-5 °C.
-
Add phosphorus oxychloride (POCl₃) dropwise over 15-20 minutes with constant stirring.
-
After the addition is complete, heat the reaction mixture on a steam bath for 2-3 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution by adding sodium bicarbonate.
-
The solid product that separates is filtered, washed thoroughly with water, dried, and recrystallized from ethanol to yield the target pyrazole-4-carbaldehyde, a key precursor for further modifications.
-
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric Method)
Causality Statement: This assay directly measures the enzymatic activity of COX-1 and COX-2 to determine the inhibitory potency of test compounds. The protocol is based on the fluorometric detection of Prostaglandin G2, the initial product of the COX reaction.[3] By running parallel assays for both isoforms, this method provides the IC₅₀ values necessary to calculate the Selectivity Index, thus validating the compound's specificity. This is a standard high-throughput method used in drug screening.[3][19]
Figure 4: Experimental workflow for the COX inhibitor screening assay.
Step-by-Step Protocol (Adapted from[3][13][19]):
-
Reagent Preparation:
-
Prepare COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in the assay buffer to the desired concentration (e.g., 0.1-0.2 µg per reaction). Keep enzymes on ice.
-
Prepare a stock solution of the test inhibitor (e.g., 1-benzyl-1H-pyrazole-4-sulfonamide, celecoxib analogs) in DMSO. Create a series of 10x concentrated serial dilutions in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare the substrate solution by diluting arachidonic acid in the assay buffer to a final concentration of 5-10 µM.
-
-
Assay Procedure (96-well format):
-
To each well of a black 96-well microplate, add the following:
-
Buffer, Cofactors, and Enzyme: 160 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme solution.[20]
-
Controls:
-
Negative Control (100% activity): Add 10 µl of the diluent solution (assay buffer with DMSO).
-
Positive Control (Inhibitor): Add 10 µl of a known inhibitor like Celecoxib.
-
-
Test Wells: Add 10 µl of each serial dilution of the test inhibitor.
-
-
Pre-incubate the plate at 37 °C for 10 minutes to allow the inhibitor to bind to the enzyme.[13][20]
-
-
Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 20 µl of the arachidonic acid substrate solution to all wells.[13]
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically for 5-10 minutes (Excitation = 535 nm, Emission = 590 nm).
-
-
Data Analysis:
-
Determine the rate of reaction by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
Conclusion and Future Directions
The diaryl-substituted pyrazole scaffold, exemplified by celecoxib, remains a highly successful framework for designing potent and selective COX-2 inhibitors. Its efficacy is rooted in the precise three-dimensional arrangement of its aryl rings and, most critically, the interaction of its sulfonamide moiety with the secondary pocket of the COX-2 enzyme.[4][9]
The 1-benzyl-1H-pyrazole-4-sulfonamide structure represents an intriguing, albeit less explored, variation. It retains the essential pyrazole and sulfonamide groups, suggesting a strong potential for COX-2 selective inhibition. However, the substitution of a flexible benzyl group for the rigid N-phenyl ring introduces a significant structural change. This modification could impact binding affinity and the overall orientation within the active site. A comprehensive evaluation of this scaffold using the standardized protocols described herein is necessary to fully elucidate its therapeutic potential. Future research should focus on synthesizing a library of these benzyl-pyrazole derivatives with varied substitutions on both the benzyl and pyrazole rings to build a comprehensive SAR profile and determine if this scaffold can yield candidates with improved potency, selectivity, or pharmacokinetic properties compared to existing coxibs.
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Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PMC. [Link]
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Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC. [Link]
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New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC. [Link]
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Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. PubMed. [Link]
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Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed. [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. [Link]
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Procedure For The Synthesis Of N Benzyl N Cyclopropyl 1 H Pyrazole 4 Carboxamide Derivatives. Quick Company. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of 1-benzyl-1H-pyrazole-4-sulfonamide via LC-MS
For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized compound is a critical, non-negotiable step. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for validating the purity of 1-benzyl-1H-pyrazole-4-sulfonamide, a molecule of interest in medicinal chemistry.[1][2][3] We will move beyond rote protocols to explore the rationale behind methodological choices, ensuring a robust and self-validating system for purity analysis.
The Analytical Challenge: Understanding 1-benzyl-1H-pyrazole-4-sulfonamide and Its Potential Impurities
1-benzyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound featuring a pyrazole core, a sulfonamide group, and a benzyl substituent.[1][4] Its polarity and potential for multiple synthetic routes mean that a variety of impurities could be present. These can include starting materials, reagents from the synthesis such as hydrazine or α,β-unsaturated aldehydes/ketones, and side-products from incomplete reactions or rearrangements.[5][6] Given the structural components, potential impurities could range from highly polar to moderately nonpolar.
A successful analytical method must be able to separate the main compound from these diverse impurities and provide unambiguous identification and quantification. LC-MS is the ideal tool for this, combining the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry.
Methodological Comparison: Selecting the Optimal LC-MS Approach
The choice of LC-MS methodology is paramount for achieving accurate and reliable purity data. Here, we compare two primary approaches: Reversed-Phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC), both coupled with mass spectrometry.
| Feature | Reversed-Phase (RP) HPLC | Hydrophilic Interaction Liquid Chromatography (HILIC) | Rationale for 1-benzyl-1H-pyrazole-4-sulfonamide |
| Stationary Phase | Nonpolar (e.g., C18, C8) | Polar (e.g., silica, diol, amide)[7][8] | The target compound possesses both nonpolar (benzyl group) and polar (pyrazole, sulfonamide) moieties. A C18 column in RP-HPLC provides a good starting point for retaining the molecule. However, very polar impurities may not be well-retained.[9][10] HILIC offers an alternative for retaining and separating these highly polar species.[7][11][12][13] |
| Mobile Phase | High aqueous to high organic | High organic to high aqueous[7][8] | In RP-HPLC, a gradient from a high percentage of aqueous mobile phase to a high percentage of organic solvent (like acetonitrile or methanol) is used. For HILIC, the gradient is reversed, starting with a high organic content.[7][8] |
| Analyte Elution | Nonpolar elutes last | Polar elutes last[7] | The choice depends on the polarity of the expected impurities. If polar impurities are the main concern, HILIC may provide better separation from the main peak.[7] |
| MS Compatibility | Generally good, but ion-pairing agents should be avoided. | Excellent, as the high organic mobile phase promotes efficient desolvation and ionization in the MS source.[7][11] | Both methods are compatible with MS. Electrospray ionization (ESI) in positive mode is typically effective for sulfonamides, which can be readily protonated.[14][15][16] |
Recommendation: For a comprehensive purity assessment of 1-benzyl-1H-pyrazole-4-sulfonamide, a well-optimized Reversed-Phase HPLC method using a C18 column is the recommended primary approach due to the compound's significant nonpolar character. However, if early-eluting, polar impurities are suspected or detected, a complementary HILIC method should be developed and employed for a complete purity profile. This dual-methodology approach provides a more complete picture of the sample's purity.
Experimental Protocol: A Validated RP-HPLC-MS Method
This protocol details a self-validating system for the purity analysis of 1-benzyl-1H-pyrazole-4-sulfonamide. The inclusion of system suitability tests ensures the reliability of the data generated.[17][18][19][20][21]
Instrumentation and Reagents
-
LC-MS System: An HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: A high-quality C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water (LC-MS grade).
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (LC-MS grade).[22]
-
Sample Diluent: 50:50 Acetonitrile:Water.
-
Reference Standard: A well-characterized, high-purity standard of 1-benzyl-1H-pyrazole-4-sulfonamide.
-
Control Sample: A sample of 1-benzyl-1H-pyrazole-4-sulfonamide with known impurities, if available.
LC and MS Parameters
| LC Parameter | Setting |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Gradient | |
| 0.00 min | 10% B |
| 10.00 min | 95% B |
| 12.00 min | 95% B |
| 12.10 min | 10% B |
| 15.00 min | 10% B |
| MS Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
| Scan Mode | Full Scan (m/z 100-500) and MRM |
| MRM Transitions | |
| 1-benzyl-1H-pyrazole-4-sulfonamide | [M+H]+ → Fragment ions |
Note: The specific MRM transitions and collision energies should be optimized for the instrument being used. The fragmentation of sulfonamides often involves the loss of SO2, and pyrazole fragmentation can involve the expulsion of HCN or N2.[15][16][23][24][25][26][27][28][29]
Workflow Diagram
Caption: LC-MS Purity Validation Workflow.
Step-by-Step Protocol
-
System Preparation: Equilibrate the LC-MS system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the System Suitability Solution (a mixture of the reference standard and a known impurity, if available) five times.
-
Acceptance Criteria:
-
Tailing Factor: Between 0.8 and 1.5.
-
Theoretical Plates: > 2000.
-
%RSD of Peak Area and Retention Time: < 2.0%.[19]
-
-
This step is crucial to ensure the chromatographic system is performing adequately before analyzing samples.[17][18][19][20][21]
-
-
Analysis Sequence:
-
Inject the blank (sample diluent) to ensure no carryover or system contamination.
-
Inject the reference standard solution to establish the retention time and response of the main compound.
-
Inject the sample solution in duplicate or triplicate.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram of the sample injection.
-
Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.
-
Use the full scan mass spectral data to tentatively identify any impurities based on their mass-to-charge ratio.
-
Data Interpretation and Validation
The purity of 1-benzyl-1H-pyrazole-4-sulfonamide is reported as the area percentage of the main peak. For a definitive validation, the method should be assessed according to ICH Q2(R2) guidelines.[30][31][32][33][34]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method can differentiate the analyte from impurities. | Peak purity analysis (using a diode array detector) and comparison of mass spectra across the peak. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) > 0.995 over a defined range (e.g., 50-150% of the target concentration). |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of 98-102% for spiked samples.[14][35][36][37] |
| Precision | To assess the repeatability and intermediate precision of the method. | %RSD < 2.0% for replicate injections. |
| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | To determine the lowest concentration of analyte that can be reliably detected and quantified. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[18][19] |
This rigorous validation ensures that the LC-MS method is fit for its intended purpose of accurately assessing the purity of 1-benzyl-1H-pyrazole-4-sulfonamide.[38][39][40][41][42]
Conclusion
Validating the purity of a compound like 1-benzyl-1H-pyrazole-4-sulfonamide requires a thoughtful and systematic approach. By carefully selecting the appropriate LC-MS methodology, developing a robust and self-validating protocol, and adhering to established validation guidelines, researchers can have high confidence in their purity data. This, in turn, is fundamental to the integrity of subsequent research and development activities.
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Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
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Agilent Technologies. Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]
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PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]
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AMS Biopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
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A Comparative Guide to the Crystal Structure Analysis of N-Substituted Pyrazole Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole Sulfonamides
N-substituted pyrazole sulfonamides are a privileged scaffold in modern medicinal chemistry.[1] This structural motif is the backbone of several blockbuster drugs, most notably the selective COX-2 inhibitors like Celecoxib, which are used to treat inflammation and pain.[2][3] The therapeutic versatility of this class extends to anticancer, antimicrobial, and carbonic anhydrase inhibitory activities.[1][4]
The efficacy and selectivity of these molecules are intimately linked to their three-dimensional conformation and the specific non-covalent interactions they form with biological targets.[5][6] Therefore, single-crystal X-ray diffraction analysis is an indispensable tool, providing atomic-resolution data that informs rational drug design, polymorphism screening, and the optimization of physicochemical properties.[7][8] This guide will compare the crystal structures of representative N-substituted pyrazole sulfonamides to elucidate key structure-property relationships.
The Crystallographic Workflow: From Synthesis to Structure
Achieving a high-resolution crystal structure is a multi-step process that demands precision at each stage. The validity of the final structural model is contingent upon the quality of the preceding steps.
Experimental Protocol: A Self-Validating System
Step 1: Synthesis and Purification
-
Protocol: N-substituted pyrazole sulfonamides are typically synthesized via condensation reactions.[1][9] For instance, a common route involves reacting a substituted phenylhydrazine with a diketone to form the pyrazole core, followed by sulfonylation.
-
Causality & Verification: Purity is paramount for successful crystallization. The synthesized compound must be purified to >98%, typically by column chromatography followed by recrystallization. Purity is verified by NMR, mass spectrometry, and elemental analysis to ensure the chemical identity before proceeding.[10] An impure sample will likely inhibit single crystal growth or lead to disordered structures.
Step 2: Crystallization
-
Protocol: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate/hexane). Slow evaporation of the solvent at a constant temperature is the most common and effective technique for growing high-quality single crystals.
-
Expert Insight: Solvent selection is critical. The ideal solvent is one in which the compound has moderate solubility. Too high solubility prevents precipitation, while too low solubility causes rapid, amorphous precipitation. A systematic screening of various solvents is often necessary. The rate of evaporation is controlled to allow for the slow, ordered arrangement of molecules into a crystal lattice.
Step 3: X-ray Diffraction Data Collection
-
Protocol: A suitable single crystal is mounted on a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[8]
-
Causality & Verification: Cryo-cooling is not merely a standard procedure; it minimizes atomic thermal vibrations, resulting in a sharper diffraction pattern and a more precise determination of atomic positions and bond lengths.[11] The quality of the diffraction data (resolution, completeness, redundancy) is assessed in real-time to ensure a robust dataset for structure solution.
Step 4: Structure Solution and Refinement
-
Protocol: The collected diffraction data is used to solve the phase problem and generate an initial electron density map.[11] This map is then interpreted to build a molecular model, which is refined against the experimental data using software like SHELXL.
-
Trustworthiness: The final model is validated using metrics such as the R-factor (R1) and the goodness-of-fit (GooF). An R1 value below 5% for small molecules indicates a good agreement between the model and the experimental data. Further validation involves checking for residual electron density peaks and ensuring that all atomic displacement parameters (thermal ellipsoids) are chemically reasonable.
dot digraph "Crystallographic_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} } Caption: The workflow for small molecule crystal structure analysis.
Comparative Structural Analysis: The Role of the N-Substituent
The true power of crystallography lies in comparative analysis. By examining a series of related structures, we can discern patterns in molecular conformation and crystal packing that govern their macroscopic properties. Here, we compare the crystallographic data of two prominent N-substituted pyrazole sulfonamides: the COX-2 inhibitor Celecoxib and a related derivative.
| Parameter | Celecoxib | Valdecoxib | Significance |
| Chemical Structure | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide | While both are COX-2 inhibitors, Celecoxib has a pyrazole core whereas Valdecoxib has an isoxazole core.[12][13] This seemingly minor change significantly impacts conformation and biological activity. |
| Space Group | P2₁/c (Monoclinic) | P2₁/c (Monoclinic) | Both molecules crystallize in the same centrosymmetric space group, suggesting similar packing efficiencies and symmetry operations. |
| Key Dihedral Angle | C-S-N-C (Sulfonamide) | C-S-N-C (Sulfonamide) | The torsion angle of the sulfonamide group relative to the phenyl ring is critical for binding to the COX-2 side pocket.[3][14] Variations in this angle due to different crystal packing environments can correlate with inhibitory potency. |
| Supramolecular Synthon | N-H···N (pyrazole) dimer | N/A | Celecoxib often forms robust hydrogen-bonded dimers through its pyrazole N-H donor and a neighboring pyrazole nitrogen acceptor.[15] This is a classic example of a supramolecular synthon.[16] |
| Primary H-Bond Motif | Sulfonamide N-H···O=S chain | Sulfonamide N-H···O=S chain | A common and robust interaction in sulfonamide structures is the formation of chains or dimers where the sulfonamide N-H group donates a hydrogen bond to a sulfonyl oxygen of an adjacent molecule.[17] |
Note: Specific crystallographic data (unit cell dimensions, angles) can be retrieved from the Cambridge Structural Database (CSD) for detailed quantitative comparison.
The Power of Hydrogen Bonds: Engineering Crystal Structures
The arrangement of molecules in a crystal is dictated by a hierarchy of intermolecular interactions, with hydrogen bonds being particularly dominant.[18][19] In N-substituted pyrazole sulfonamides, the sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (N-H) and acceptor (S=O).[20]
Understanding these interactions is the cornerstone of crystal engineering.[15][21] By modifying substituents, one can predictably alter hydrogen bonding patterns, leading to different polymorphs with distinct properties (e.g., solubility, stability).
The primary sulfonamide group is a versatile functional group with multiple hydrogen-bond donors and acceptors, making the study of its supramolecular synthons a complex challenge in crystal engineering.[15] The competition between different potential hydrogen bond donors and acceptors determines the final crystal packing. For instance, the sulfonamide N-H proton can bond to sulfonyl oxygens, pyrazole nitrogens, or other acceptor groups present in the molecule.[17] This competition gives rise to various supramolecular motifs, such as chains, dimers, and more complex networks.[22]
dot digraph "Supramolecular_Synthons" { graph [splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=11]; edge [penwidth=1.5, color="#5F6368", style=dashed];
} } Caption: Common hydrogen-bonded supramolecular synthons in sulfonamides.
Conclusion: From Atomic Coordinates to Functional Molecules
The crystal structure analysis of N-substituted pyrazole sulfonamides provides far more than a static picture of a molecule. It is a foundational dataset for understanding molecular conformation, intermolecular forces, and structure-activity relationships (SAR).[4] The comparative approach highlighted in this guide demonstrates how subtle changes in chemical structure can lead to significant differences in crystal packing and, by extension, biological function. For drug development professionals, these insights are crucial for designing next-generation therapeutics with improved efficacy, selectivity, and optimal solid-state properties.[7][11]
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 1-benzyl-1H-pyrazole-4-sulfonamide
This guide provides essential safety protocols and operational directives for the handling of 1-benzyl-1H-pyrazole-4-sulfonamide. As a compound integrating a pyrazole core, a sulfonamide functional group, and a benzyl substituent, it is imperative to approach its handling with a well-defined safety strategy. This document is designed to equip researchers, scientists, and drug development professionals with the necessary information to manage this chemical responsibly, ensuring both personal safety and experimental integrity.
Inferred Hazard Assessment and Risk Profile
The chemical structure of 1-benzyl-1H-pyrazole-4-sulfonamide suggests a hazard profile that should be managed with caution. The pyrazole ring is a common motif in biologically active compounds, and sulfonamides are a well-known class of pharmaceuticals with potential for allergic reactions.[1][2]
Potential Hazards Include:
-
Skin and Eye Irritation: Aromatic sulfonamides and pyrazole derivatives can cause skin irritation and serious eye irritation or damage upon contact.[3]
-
Skin Sensitization: Certain sulfonamides may cause an allergic skin reaction in susceptible individuals.[4][5]
-
Oral Toxicity: The compound may be harmful if swallowed.[6]
-
Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation.[3]
-
Target Organ Toxicity: Prolonged or repeated exposure to some related compounds has been shown to cause damage to specific organs.
-
Aquatic Toxicity: Many related compounds are recognized as being toxic to aquatic life with long-lasting effects.[4]
Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following table summarizes the minimum required PPE for handling 1-benzyl-1H-pyrazole-4-sulfonamide in solid and solution forms.
| Protection Type | Solid Compound | Compound in Solution | Rationale and Specifications |
| Eye Protection | Chemical safety goggles with side shields | Chemical safety goggles with side shields; face shield for splash risk | Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards to protect against dust particles and chemical splashes.[7] A face shield provides an additional layer of protection for the entire face during procedures with a higher risk of splashing.[8][9] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile) | Chemical-impermeable gloves (e.g., Nitrile) | Gloves must be inspected before use and selected based on the solvent being used. Nitrile gloves offer good resistance to a wide range of chemicals. Always consult the manufacturer's glove compatibility chart.[7][10] |
| Body Protection | Flame-resistant lab coat | Chemical-resistant apron over a flame-resistant lab coat | A buttoned lab coat protects the skin and personal clothing.[10] A chemical-resistant apron should be worn over the lab coat when handling solutions to protect against spills and splashes.[8] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) if dust is generated | Not generally required if handled in a fume hood | A respirator is necessary if work cannot be conducted in a fume hood and there is a risk of inhaling dust particles.[7][10] |
| Footwear | Closed-toe, closed-heel shoes | Closed-toe, closed-heel shoes | Shoes must fully cover the feet to protect against spills.[10] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the physical form and procedure.
Safe Handling and Operational Plan
Adherence to standard laboratory practices is crucial.
Engineering Controls:
-
Always handle 1-benzyl-1H-pyrazole-4-sulfonamide in a certified chemical fume hood to minimize inhalation exposure.[11]
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[6][11]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering it with absorbent, disposable bench paper.
-
Weighing (Solid): When weighing the solid compound, perform this task in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine powders. Avoid creating dust.[7]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.
-
Reactions and Manipulations: All manipulations, including transfers, reactions, and heating, should be conducted within the fume hood.
-
Post-Handling: After handling, wipe down the work area with an appropriate solvent. Remove gloves and wash hands thoroughly with soap and water.
Spill and Emergency Procedures
In the event of accidental exposure or a spill, immediate and correct action is critical.
Exposure Response:
-
Skin Contact: Immediately remove all contaminated clothing.[9] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting.[12] Rinse the mouth with water and seek immediate medical attention.
Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Eliminate all ignition sources.[7]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[6]
-
Collect and Dispose: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Spill Response Workflow
Caption: Step-by-step workflow for responding to a chemical spill.
Storage and Disposal Plan
Proper storage and disposal are essential for laboratory safety and environmental protection.
Storage:
-
Store 1-benzyl-1H-pyrazole-4-sulfonamide in a tightly closed container in a cool, dry, and well-ventilated area.[6][13]
-
Keep it away from incompatible materials such as strong oxidizing agents.[5]
Disposal:
-
Waste Collection: All waste containing 1-benzyl-1H-pyrazole-4-sulfonamide, including contaminated consumables (gloves, pipette tips, paper towels), should be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Labeling: The waste container must be labeled with the full chemical name and appropriate hazard warnings (e.g., "Hazardous Waste," "Toxic").[4]
-
Final Disposal: The disposal of this chemical waste must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4] The recommended method of disposal for similar compounds is incineration in a chemical incinerator.[4][14] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 1-benzyl-1H-pyrazole-4-sulfonamide, fostering a safer research environment for yourself and your colleagues.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
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Kishida Chemical Co., Ltd. (2022). Safety Data Sheet. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
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Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
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PubChem. (2026). N-Benzyl-4-[3-(1H-pyrazol-4-ylmethyl)-ureido]-benzenesulfonamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Retrieved from [Link]
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University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]
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Trihydro Corporation. (2020). Chemical PPE. Retrieved from [Link]
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U.S. Department of Agriculture. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
